Phosphoribosyl pyrophosphate pentasodium
Description
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Properties
Molecular Formula |
C5H13Na5O14P3 |
|---|---|
Molecular Weight |
505.02 g/mol |
InChI |
InChI=1S/C5H13O14P3.5Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;;/t2-,3-,4-,5-;;;;;/m1...../s1 |
InChI Key |
FFVDCNZSYIVJEV-LVGJVSMDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Phosphoribosyl Pyrophosphate (PRPP) in Purine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoribosyl pyrophosphate (PRPP) stands as a cornerstone of cellular metabolism, playing an indispensable role in the biosynthesis of purine (B94841) nucleotides. This technical guide provides an in-depth exploration of PRPP's function in both the de novo and salvage pathways of purine synthesis. We will dissect the enzymatic reactions central to its synthesis and utilization, delve into the intricate regulatory mechanisms that govern its availability, and present key quantitative data and detailed experimental protocols for its study. This document aims to serve as a comprehensive resource for professionals engaged in research and drug development targeting purine metabolism, a pathway of critical importance in cancer, immunology, and genetic disorders.
Introduction: The Centrality of PRPP in Nucleotide Metabolism
Purine nucleotides, the building blocks of nucleic acids and essential cofactors, are synthesized through two primary pathways: the energy-intensive de novo pathway and the energetically favorable salvage pathway.[1] Phosphoribosyl pyrophosphate (PRPP) is a key substrate for both, providing the ribose-5-phosphate (B1218738) moiety upon which the purine ring is either built or reattached.[2] The synthesis of PRPP itself is a critical, highly regulated step, catalyzed by the enzyme PRPP synthetase (PRS).[3] The availability of PRPP is a major determinant of the overall rate of purine nucleotide synthesis, making it a focal point for therapeutic intervention.[4][5]
The Role of PRPP in De Novo Purine Synthesis
The de novo synthesis of purines is a multi-step pathway that constructs the purine ring from various small molecules, including amino acids, carbon dioxide, and formate.[6] PRPP's involvement is foundational, occurring at the very first committed step of the pathway.
The Committed Step: Formation of Phosphoribosylamine
The initial and rate-limiting step of de novo purine synthesis is the conversion of PRPP to 5-phosphoribosyl-1-amine (PRA).[7] This irreversible reaction is catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (GPAT) , also known as amidophosphoribosyltransferase (ATase).[8] GPAT transfers the amide group from glutamine to PRPP, effectively committing the ribose-5-phosphate moiety to the purine synthesis pathway.[9] The reaction is as follows:
PRPP + Glutamine → 5-Phosphoribosyl-1-amine + Glutamate + PPi[7]
The activity of GPAT is tightly regulated by the intracellular concentrations of purine nucleotides, which act as feedback inhibitors, and by the availability of PRPP itself, which is a substrate and an activator.[10]
The Role of PRPP in the Purine Salvage Pathway
The purine salvage pathway is a crucial recycling mechanism that reclaims purine bases and nucleosides from the degradation of nucleic acids.[11] This pathway is particularly important in tissues with high energy demands or limited de novo synthesis capacity, such as the brain and erythrocytes.[11] PRPP serves as the ribose-5-phosphate donor in the key reactions of this pathway, catalyzed by two primary enzymes:
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme salvages the purine bases hypoxanthine (B114508) and guanine (B1146940) by converting them into their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[11]
-
Hypoxanthine + PRPP → IMP + PPi
-
Guanine + PRPP → GMP + PPi
-
-
Adenine phosphoribosyltransferase (APRT): This enzyme salvages adenine, converting it to adenosine (B11128) monophosphate (AMP).[11]
-
Adenine + PRPP → AMP + PPi
-
The efficiency of the salvage pathway is highly dependent on the intracellular concentration of PRPP.
Synthesis and Regulation of PRPP: The Role of PRPP Synthetase
The intracellular pool of PRPP is maintained by the enzyme PRPP synthetase (PRS) , which catalyzes the transfer of a pyrophosphate group from ATP to ribose-5-phosphate.[3]
Ribose-5-phosphate + ATP → PRPP + AMP[12]
The activity of PRPP synthetase is subject to complex allosteric regulation, ensuring that the production of PRPP is tightly coupled to the cell's metabolic needs.[4][8]
-
Activation: The enzyme is activated by inorganic phosphate (B84403) (Pi).[10]
-
Inhibition: PRPP synthetase is subject to feedback inhibition by purine and pyrimidine (B1678525) ribonucleotides, particularly ADP and GDP.[13][14]
Mutations in the gene encoding PRPP synthetase that lead to its overactivity can result in an overproduction of purines and consequently hyperuricemia and gout.[3][5]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in PRPP-dependent purine synthesis.
Table 1: Kinetic Parameters of Key Enzymes in Purine Synthesis
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Reference(s) |
| PRPP Synthetase | Salmonella typhimurium | Ribose-5-phosphate | 160 | [15] |
| ATP | 90 | [15] | ||
| Human Placenta | Ribose-5-phosphate | 30 | [16] | |
| ATP | 20 | [16] | ||
| PRPP Amidotransferase | Escherichia coli | PRPP | 150 | [17] |
| Glutamine | 1600 (basal), 16 (PRPP-activated) | [9][17] | ||
| Human Placenta | PRPP | 480 | [16] | |
| Glutamine | 1600 | [16] | ||
| HGPRT | Human Erythrocytes | Hypoxanthine | 5.8 | |
| Guanine | 8.3 | |||
| PRPP | 130 | |||
| APRT | Human Erythrocytes | Adenine | 1.9 | |
| PRPP | 25 |
Table 2: Intracellular Concentrations of PRPP
| Cell Type / Tissue | Condition | PRPP Concentration | Reference(s) |
| Human Erythrocytes | Normal | 0.5 - 5 µM | [13][18] |
| Human Colon Carcinoma (HCT116) | Mid-G1 Phase | 5.39 ± 1.8 pmol/106 cells | [19] |
| Early S-Phase | 17.3 ± 1.9 pmol/106 cells | [19] | |
| Murine and Human Cancer Cell Lines | Variable | 5 - 1300 pmol/106 cells | [20] |
| Mammalian Cells | General | 5 - 30 µM | [21] |
Experimental Protocols
Assay for PRPP Synthetase Activity
This protocol describes a continuous spectrophotometric assay for PRPP synthetase activity. The production of AMP is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.
Principle:
-
ATP + Ribose-5-Phosphate PRPP Synthetase→ PRPP + AMP
-
AMP + ATP Myokinase→ 2 ADP
-
2 Phosphoenolpyruvate + 2 ADP Pyruvate Kinase→ 2 Pyruvate + 2 ATP
-
2 Pyruvate + 2 NADH + 2 H+Lactate Dehydrogenase→ 2 Lactate + 2 NAD+
The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored.
Reagents:
-
1 M Tris-HCl, pH 7.6
-
1 M MgCl2
-
0.5 M KCl
-
0.1 M Phosphoenolpyruvate
-
10 mM NADH
-
Myokinase (e.g., 2000 units/mL)
-
Pyruvate Kinase/Lactate Dehydrogenase suspension (e.g., PK 700 units/mL, LDH 1000 units/mL)
-
100 mM ATP
-
100 mM Ribose-5-Phosphate
-
Cell lysate or purified enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, MgCl2, KCl, phosphoenolpyruvate, NADH, myokinase, and PK/LDH enzymes in a cuvette.
-
Add the cell lysate or purified PRPP synthetase to the reaction mixture and incubate for 5 minutes at 37°C to allow for the consumption of any endogenous AMP or ADP.
-
Initiate the reaction by adding ATP and ribose-5-phosphate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the curve. The rate of PRPP synthetase activity is proportional to the rate of NADH oxidation.
Measurement of Intracellular PRPP Concentration
This protocol describes a radioactive assay for the determination of intracellular PRPP concentration based on the conversion of [14C]orotic acid to [14C]orotidine-5'-monophosphate (OMP) and its subsequent decarboxylation to UMP, releasing 14CO2.
Principle:
-
[carboxyl-14C]Orotic Acid + PRPP Orotate (B1227488) Phosphoribosyltransferase→ [14C]OMP + PPi
-
[14C]OMP OMP Decarboxylase→ UMP + 14CO2
The amount of 14CO2 released is proportional to the amount of PRPP in the sample.[18]
Reagents:
-
Cell culture or tissue sample
-
Trichloroacetic acid (TCA)
-
[carboxyl-14C]Orotic acid
-
Partially purified orotate phosphoribosyltransferase and OMP decarboxylase (can be prepared from yeast)
-
Scintillation cocktail
Procedure:
-
Extraction of PRPP:
-
Rapidly harvest cells and quench metabolism (e.g., with cold methanol).
-
Lyse the cells and precipitate proteins with cold TCA.
-
Neutralize the acid extract.
-
-
Enzymatic Reaction:
-
Incubate the neutralized cell extract with [carboxyl-14C]orotic acid and the enzyme preparation in a sealed vial.
-
The vial should contain a small cup with a piece of filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide).
-
-
CO2 Trapping and Measurement:
-
Stop the reaction by injecting acid into the reaction mixture.
-
Allow the released 14CO2 to be trapped on the filter paper.
-
Transfer the filter paper to a scintillation vial containing scintillation cocktail. .
-
Measure the radioactivity using a scintillation counter.
-
-
Quantification:
-
Create a standard curve using known concentrations of PRPP.
-
Determine the PRPP concentration in the sample by comparing its radioactivity to the standard curve.
-
Visualizations
Signaling Pathways
Caption: Overview of PRPP's role in de novo and salvage purine synthesis.
Experimental Workflow: PRPP Synthetase Assay
Caption: Workflow for the continuous spectrophotometric PRPP synthetase assay.
Logical Relationship: Regulation of PRPP Synthesis
Caption: Allosteric regulation of PRPP synthetase activity.
Conclusion
Phosphoribosyl pyrophosphate is a critical metabolite that sits (B43327) at the crossroads of de novo and salvage pathways for purine synthesis. Its production by PRPP synthetase is a key regulatory node, exquisitely sensitive to the cell's metabolic state. The central role of PRPP makes the enzymes involved in its synthesis and utilization attractive targets for the development of novel therapeutics for a range of human diseases. A thorough understanding of the kinetics, regulation, and methods for studying these pathways, as detailed in this guide, is paramount for advancing research and drug discovery in this vital area of cellular metabolism.
References
- 1. Filamentation modulates allosteric regulation of PRPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inborn Errors of Purine Salvage and Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRPP-S Assay Kit [novocib.com]
- 4. biorxiv.org [biorxiv.org]
- 5. orpha.net [orpha.net]
- 6. Structure of the allosteric regulatory enzyme of purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 8. Filamentation modulates allosteric regulation of PRPS | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Purine metabolism - Wikipedia [en.wikipedia.org]
- 11. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. Regulation and mechanism of phosphoribosylpyrophosphate synthetase. 3. Kinetic studies of the reaction mechanism. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Structure and function of the glutamine phosphoribosylpyrophosphate amidotransferase glutamine site and communication with the phosphoribosylpyrophosphate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simple and sensitive method for estimating the concentration and synthesis of 5-phosphoribosyl 1-pyrophosphate in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. The concentration of 5-phosphoribosyl 1-pyrophosphate in monolayer tumor cells and the effect of various pyrimidine antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
The Pivotal Role of PRPP Pentasodium in Pyrimidine Nucleotide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) pentasodium in pyrimidine (B1678525) nucleotide metabolism. PRPP, a key metabolite, stands at the crossroads of de novo and salvage pathways, making it a critical molecule for cellular proliferation and a target of significant interest in drug development. This document details its enzymatic interactions, regulatory functions, and the experimental methodologies used to investigate its role.
Introduction: The Centrality of PRPP in Nucleotide Synthesis
Phosphoribosyl pyrophosphate (PRPP) is a crucial precursor molecule in the biosynthesis of purine (B94841) and pyrimidine nucleotides, which are the fundamental building blocks of DNA and RNA.[1][2] Its availability is a key determinant of the rate of nucleotide synthesis, and consequently, of cell growth and division.[3][4] PRPP is synthesized from ribose 5-phosphate and ATP by the enzyme PRPP synthetase.[2] In the context of pyrimidine metabolism, PRPP plays a dual role: as a substrate in the de novo synthesis pathway and as a core component of the salvage pathway.
The Function of PRPP in De Novo Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines involves the construction of the pyrimidine ring from simpler molecules like bicarbonate, aspartate, and glutamine.[4] PRPP is introduced at a later stage of this pathway.
Orotate (B1227488) Phosphoribosyltransferase: The Key Enzyme
The enzyme orotate phosphoribosyltransferase (OPRTase), also known as UMP synthase in mammals as part of a bifunctional enzyme, catalyzes the conversion of orotate to orotidine (B106555) 5'-monophosphate (OMP).[5][6] This reaction involves the transfer of a phosphoribosyl group from PRPP to orotate.[7][8] OMP is then decarboxylated to form uridine (B1682114) monophosphate (UMP), the first true pyrimidine nucleotide of the pathway.[5]
Regulatory Role of PRPP
Beyond its role as a substrate, PRPP also functions as a key allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II) in mammalian cells.[4] CPS II catalyzes the first and committed step of de novo pyrimidine synthesis.[4] High levels of PRPP signal a high demand for nucleotide synthesis, thus activating the entire pathway.
The Function of PRPP in the Pyrimidine Salvage Pathway
The pyrimidine salvage pathway is a recycling mechanism that re-utilizes pre-existing pyrimidine bases (uracil, cytosine, and thymine) and nucleosides to synthesize nucleotides. This pathway is less energy-intensive than the de novo pathway. PRPP is the donor of the ribose-5-phosphate (B1218738) moiety in the conversion of free pyrimidine bases into their corresponding nucleotides by phosphoribosyltransferases.
Quantitative Data
Enzyme Kinetics of Orotate Phosphoribosyltransferase (OPRTase)
The kinetic parameters of OPRTase highlight the enzyme's affinity for its substrates, PRPP and orotate. These values can vary depending on the organism and the specific experimental conditions.
| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) | Reference |
| Plasmodium falciparum | PRPP | 9.3 ± 0.5 | 2,994 | [5] |
| Bacillus subtilis | PRPP | 33,000 | Not Reported | [6] |
| Salmonella typhimurium | PRPP | Not explicitly stated, but follows a random sequential kinetic mechanism | Not Reported | [9][10] |
| Mycobacterium tuberculosis | PRPP | Not explicitly stated, but follows a Mono-Iso Ordered Bi-Bi kinetic mechanism | Not Reported | [7] |
Intracellular Concentrations of PRPP
The intracellular concentration of PRPP is tightly regulated and can fluctuate based on the cell type, metabolic state, and the presence of metabolic inhibitors.
| Cell Type | Condition | PRPP Concentration (pmol/106 cells) | Reference |
| Murine B16 melanoma | 1-hr incubation in Dulbecco's medium | ~200 | [11] |
| Human melanoma IGR3 and M5 | 1-hr incubation in Dulbecco's medium | ~100 | [11] |
| Human colon carcinoma WiDr | 1-hr incubation in Dulbecco's medium | ~100 | [11] |
| Various murine and human cancer cell lines | As harvested | 5 - 1300 | [11] |
| Human hepatoma cell line (HepG2) | 0 mmol/L glucose | 4.76 ± 3.4 (availability in pmol/mg protein/min) | [12] |
| Human hepatoma cell line (HepG2) | 10 mmol/L glucose | 34 ± 8.4 (availability in pmol/mg protein/min) | [12] |
Experimental Protocols
Spectrophotometric Assay for Orotate Phosphoribosyltransferase (OPRTase) Activity
This protocol is adapted from a continuous spectrophotometric method.[13]
Principle: The forward reaction catalyzed by OPRTase results in a decrease in the concentration of orotate, which can be monitored by measuring the change in absorbance at 295 nm.
Reagents:
-
Tris-HCl buffer (20 mM, pH 7.6)
-
MgCl2 (2 mM)
-
PRPP pentasodium salt (100 µM)
-
Orotic acid (substrate, varying concentrations from 5-100 µM)
-
Purified OPRTase enzyme (e.g., 1 µg of E. coli OPRTase)
-
UV-compatible microplate or cuvettes
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and the desired concentration of orotic acid.
-
Add the OPRTase enzyme to the reaction mixture and incubate for 1 minute at 25°C to allow for temperature equilibration.
-
Initiate the reaction by adding PRPP.
-
Immediately begin monitoring the decrease in absorbance at 295 nm for 2 minutes using a spectrophotometer with a temperature-controlled cuvette holder.
-
The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.
-
Kinetic parameters (Km and Vmax) can be calculated by fitting the initial velocity data at different orotate concentrations to the Michaelis-Menten equation.
Quantification of Intracellular PRPP by HPLC
This protocol outlines a general approach for the extraction and quantification of intracellular PRPP using High-Performance Liquid Chromatography (HPLC).[14][15]
Principle: Cellular metabolites, including PRPP, are extracted and then separated by HPLC. The concentration of PRPP is determined by comparing its peak area to that of a known standard.
Materials:
-
Cultured cells
-
Cold phosphate-buffered saline (PBS)
-
Cold extraction solvent (e.g., 0.4 M perchloric acid or acetonitrile)
-
Internal standard (optional)
-
HPLC system with a suitable column (e.g., C18 reverse-phase or strong anion exchange)
-
Mobile phases (specific to the chosen column and method)
-
PRPP standard solution
Procedure:
-
Cell Harvesting and Quenching: Rapidly wash cultured cells with cold PBS to remove extracellular medium. Immediately quench metabolic activity by adding the cold extraction solvent.
-
Extraction: Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube. Vortex thoroughly and incubate on ice.
-
Neutralization and Clarification: If using perchloric acid, neutralize the extract with a solution like potassium carbonate. Centrifuge the extract at high speed to pellet cell debris and precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a known volume of the sample onto the HPLC column.
-
Detection and Quantification: Monitor the eluent at a specific wavelength (e.g., 254 nm). Identify the PRPP peak based on the retention time of the PRPP standard. Quantify the amount of PRPP in the sample by comparing the peak area to a standard curve generated with known concentrations of PRPP.
-
Normalization: Normalize the quantified PRPP amount to the cell number or total protein content of the initial cell pellet.
Visualizations
Signaling Pathway: De Novo Pyrimidine Synthesis
Caption: De Novo Pyrimidine Synthesis Pathway.
Experimental Workflow: Assessing Drug Effects on Pyrimidine Metabolism
Caption: Experimental Workflow for Drug Efficacy.
Conclusion
PRPP pentasodium is an indispensable molecule in pyrimidine nucleotide metabolism, acting as both a key substrate and a critical regulator. Its central position in both de novo and salvage pathways underscores its importance for cellular homeostasis and proliferation. The methodologies outlined in this guide provide a framework for the quantitative investigation of PRPP's role and the enzymes that utilize it. A thorough understanding of PRPP metabolism is paramount for researchers in academia and industry, particularly for the development of novel therapeutic agents targeting nucleotide synthesis in cancer and other proliferative diseases.
References
- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 6. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 7. Molecular, kinetic and thermodynamic characterization of Mycobacterium tuberculosis orotate phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | orotate + 5-phospho-alpha-D-ribose 1-diphosphate (PRPP) <=> orotidine 5'-monophosphate (OMP) + pyrophosphate [reactome.org]
- 9. Kinetic mechanism of orotate phosphoribosyltransferase from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic mechanism of orotate phosphoribosyltransferase from Salmonella typhimurium. | Semantic Scholar [semanticscholar.org]
- 11. The concentration of 5-phosphoribosyl 1-pyrophosphate in monolayer tumor cells and the effect of various pyrimidine antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 5-Phospho-D-ribosyl-α-1-diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-phospho-D-ribosyl-α-1-diphosphate (PRPP) is a pivotal molecule in cellular metabolism, serving as a key precursor for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP.[1] Its discovery in the mid-1950s was a landmark achievement in biochemistry, unlocking our understanding of nucleotide synthesis and providing a foundation for future research in metabolic pathways and drug development. This in-depth technical guide explores the discovery, history, and key experimental methodologies associated with this essential biomolecule.
The Landmark Discovery of PRPP
The discovery of PRPP is credited to the pioneering work of Arthur Kornberg and his colleagues.[1][2] While investigating the enzymatic synthesis of purine and pyrimidine nucleotides, they identified a crucial intermediate required for the conversion of orotic acid to uridine (B1682114) monophosphate (UMP).[2] Their seminal work, published in the Journal of Biological Chemistry in 1955, detailed the enzymatic synthesis and properties of this previously unknown compound, which they named 5-phosphoribosylpyrophosphate.[3][4]
The key reaction they elucidated was the transfer of a pyrophosphoryl group from ATP to ribose 5-phosphate, a reaction catalyzed by the enzyme PRPP synthase (EC 2.7.6.1).[1][5] This deceptively simple reaction is central to the production of the activated form of ribose necessary for the construction of the purine and pyrimidine rings.[1]
The Central Role of PRPP in Metabolism
PRPP stands at a critical metabolic crossroads, providing the phosphoribosyl moiety for several essential biosynthetic pathways. Its synthesis is a rate-limiting step for nucleotide production in many organisms.[6]
Signaling Pathways Involving PRPP
The synthesis and utilization of PRPP are tightly regulated to meet the cell's metabolic demands. PRPP itself can act as an allosteric activator of enzymes in the purine and pyrimidine synthesis pathways.
Caption: Synthesis of PRPP and its role as a precursor in major biosynthetic pathways.
Quantitative Data: PRPP Synthase Kinetics
The enzymatic activity of PRPP synthase has been characterized in a wide range of organisms. The kinetic parameters, particularly the Michaelis constants (Km) for the substrates Ribose 5-Phosphate and ATP, provide insight into the enzyme's affinity for its substrates and its catalytic efficiency.
| Organism | Substrate | Km (µM) | Reference |
| Salmonella typhimurium | Ribose 5-Phosphate | 33 | [7] |
| MgATP | 14 | [7] | |
| Human (Erythrocytes) | Ribose 5-Phosphate | 33 | [7] |
| MgATP | 14 | [7] | |
| Escherichia coli | Ribose 5-Phosphate | 20 | [1] |
| ATP | 20 | [1] | |
| Bacillus subtilis | Ribose 5-Phosphate | 110 | [1] |
| ATP | 80 | [1] | |
| Rat (Liver) | Ribose 5-Phosphate | 13 | [1] |
| ATP | 17 | [1] |
Table 1: Kinetic Parameters of PRPP Synthases from Various Organisms.
Key Experimental Protocols
Assay of PRPP Synthetase Activity
A continuous spectrophotometric assay is commonly used to measure the activity of PRPP synthase. This method couples the production of AMP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[8]
Principle: The formation of AMP is coupled to the following reactions catalyzed by myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase:
-
ATP + AMP ⇌ 2 ADP (Myokinase)
-
ADP + Phosphoenolpyruvate → ATP + Pyruvate (Pyruvate Kinase)
-
Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (Lactate Dehydrogenase)
For each mole of AMP produced, two moles of NADH are oxidized.
Reagents:
-
Tris-HCl buffer (pH 7.6)
-
Ribose 5-phosphate
-
ATP
-
MgCl₂
-
Phosphoenolpyruvate
-
NADH
-
Myokinase
-
Pyruvate Kinase
-
Lactate Dehydrogenase
-
Enzyme preparation (cell lysate or purified PRPP synthase)
Procedure:
-
Prepare a reaction mixture containing all reagents except the enzyme preparation in a cuvette.
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
References
- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.nlm.nih.gov [profiles.nlm.nih.gov]
- 3. Enzymatic synthesis and properties of 5-phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of purine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRPP synthetase - Creative Enzymes [creative-enzymes.com]
- 6. Filamentation modulates allosteric regulation of PRPS | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Central Role of 5-Phosphoribosyl-α-1-Pyrophosphate (PRPP) in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phosphoribosyl-α-1-pyrophosphate (PRPP) is a pivotal intermediate metabolite, standing at the crossroads of several essential anabolic pathways. Its synthesis and utilization are tightly regulated, reflecting its critical role in providing the foundational ribose-phosphate moiety for the de novo and salvage synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. Beyond nucleotide biosynthesis, PRPP is indispensable for the production of the amino acids histidine and tryptophan, as well as the cofactors NAD and NADP. The dysregulation of PRPP metabolism is implicated in several human diseases, including gout and Lesch-Nyhan syndrome, making the enzymes involved in its synthesis and consumption attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of PRPP metabolism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated biochemical pathways to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
Introduction
5-Phosphoribosyl-α-1-pyrophosphate (PRPP) is a high-energy sugar phosphate (B84403) that serves as a precursor for the synthesis of fundamental biomolecules.[1][2][3] It is synthesized from ribose-5-phosphate, a product of the pentose (B10789219) phosphate pathway, and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by the enzyme PRPP synthetase (EC 2.7.6.1).[4][5] The central position of PRPP in cellular metabolism underscores the importance of understanding the intricate mechanisms that govern its production and consumption. This guide will delve into the core aspects of PRPP metabolism, with a focus on the enzymatic reactions, regulatory networks, and analytical techniques used to study this key molecule.
PRPP Biosynthesis and Regulation
The synthesis of PRPP is a critical control point in nucleotide metabolism. The enzyme responsible for this reaction, PRPP synthetase, is subject to complex allosteric regulation, ensuring that the cellular pool of PRPP is maintained within a narrow range to meet metabolic demands without leading to wasteful overproduction.
The PRPP Synthetase Reaction
PRPP synthetase catalyzes the transfer of a pyrophosphoryl group from ATP to the C1 hydroxyl group of ribose-5-phosphate, yielding PRPP and adenosine monophosphate (AMP).[4] This reaction is essentially irreversible under physiological conditions.
Regulation of PRPP Synthetase
PRPP synthetase is allosterically regulated by a variety of effector molecules, including purine and pyrimidine nucleotides and inorganic phosphate (Pi). ADP is a potent allosteric inhibitor, competing with the activator, inorganic phosphate.[6][7] This dual regulation allows the cell to fine-tune PRPP synthesis based on its energy status and the availability of downstream products.
The Role of PRPP in Metabolic Pathways
PRPP is a substrate for a diverse array of enzymes known as phosphoribosyltransferases (PRTs), which catalyze the transfer of the phosphoribosyl group to an acceptor molecule.
Purine Nucleotide Biosynthesis
In the de novo synthesis of purine nucleotides, PRPP is the scaffold upon which the purine ring is assembled. The first committed step is catalyzed by glutamine PRPP amidotransferase. In the purine salvage pathway, enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT) utilize PRPP to recycle purine bases back into their respective nucleotides.[8][9][10][11][12][13][14][15]
Pyrimidine Nucleotide Biosynthesis
In the de novo synthesis of pyrimidine nucleotides, the pyrimidine ring is first synthesized as orotate (B1227488), which is then attached to the ribose-phosphate moiety of PRPP by orotate phosphoribosyltransferase (OPRT) to form orotidine-5'-monophosphate (OMP).[1][16][17][18][19]
Amino Acid and Cofactor Biosynthesis
PRPP is also a key substrate in the biosynthesis of the amino acids histidine and tryptophan.[20] Furthermore, it is required for the synthesis of the essential cofactors nicotinamide (B372718) adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).
Quantitative Data
The following tables summarize key quantitative data related to PRPP metabolism, providing a valuable reference for researchers in the field.
Table 1: Kinetic Parameters of PRPP Synthase from Various Organisms
| Organism | Enzyme | Class | Km (ATP) (µM) | Km (Ribose-5-Phosphate) (µM) | Vmax (µmol/min/mg) | Reference(s) |
| Homo sapiens | PRPS1 | I | 14 | 33 | - | [6] |
| Escherichia coli | Prs | I | 170 | 110 | 13.1 | [5] |
| Bacillus subtilis | Prs | I | 660 | 480 | - | [4] |
Table 2: Allosteric Regulation of PRPP Synthase
| Effector | Organism | Enzyme | Type of Regulation | Ki/Ka (µM) | Reference(s) |
| ADP | Homo sapiens | PRPS1 | Inhibition | - | [6] |
| MRPP-5'-monophosphate | Homo sapiens | PRPS1 | Competitive Inhibition (vs Pi) | 40 | [21] |
| Inorganic Phosphate (Pi) | Homo sapiens | PRPS1 | Activation | 2200 (Kα) | [21] |
| ADP | E. coli | Prs | Inhibition | - | [22] |
| Inorganic Phosphate (Pi) | E. coli | Prs | Activation | - | [22] |
Table 3: Intracellular Concentrations of PRPP
| Cell Type/Organism | Condition | PRPP Concentration | Reference(s) |
| Human Melanoma Cells (IGR3, M5) | Monolayer culture | ~100 pmol/10^6 cells | [23] |
| Human Colon Carcinoma (WiDr) | Monolayer culture | ~100 pmol/10^6 cells | [23] |
| Murine Melanoma (B16) | Monolayer culture | ~200 pmol/10^6 cells | [23] |
| Human Fibroblasts (Lesch-Nyhan) | Cultured, + Aminopterin | 20- to 50-fold increase | [24] |
| Bacillus subtilis | - | 2.6 ± 0.6 mmol/g dry weight | [4] |
| Escherichia coli | - | 4.4 mmol/g dry weight | [4] |
| Mammalian Cells | General | 5 to 30 µM | [4] |
Table 4: Kinetic Parameters of Key Phosphoribosyltransferases
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |
| Orotate Phosphoribosyltransferase (OPRT) | Salmonella typhimurium | Orotate | - | - | [1][16] |
| Orotate Phosphoribosyltransferase (OPRT) | Mycobacterium tuberculosis | Orotate | - | - | [18] |
| Orotate Phosphoribosyltransferase (OPRT) | Bacillus subtilis | PRPP | 33,000 (Kd) | - | [19] |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Homo sapiens | Hypoxanthine | - | - | [10][11][12][15] |
| Adenine Phosphoribosyltransferase (APRT) | Leishmania donovani | Adenine | - | - | [2] |
| Adenine Phosphoribosyltransferase (APRT) | Homo sapiens (mutant) | PRPP | Reduced affinity | - | [9] |
| Uracil (B121893) Phosphoribosyltransferase (UPRT) | Escherichia coli | Uracil | - | - | [25][26] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of PRPP metabolism.
Spectrophotometric Assay for PRPP Synthetase Activity (Coupled-Enzyme System)
This continuous spectrophotometric assay measures the rate of AMP production, which is coupled to the oxidation of NADH.[27][28][29]
Principle: The production of AMP by PRPP synthetase is coupled to the following reactions:
-
AMP + ATP Myokinase -> 2 ADP
-
2 ADP + 2 Phosphoenolpyruvate Pyruvate Kinase -> 2 ATP + 2 Pyruvate
-
2 Pyruvate + 2 NADH + 2 H+ Lactate Dehydrogenase -> 2 Lactate + 2 NAD+
The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored and is directly proportional to the rate of AMP formation.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6, 10 mM MgCl₂, 100 mM KCl
-
Ribose-5-phosphate solution (100 mM)
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP) solution (20 mM)
-
NADH solution (10 mM)
-
Coupling enzymes: Myokinase (MK), Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH) in a suitable buffer
-
Enzyme sample (cell lysate or purified PRPP synthetase)
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, and the coupling enzymes.
-
Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 37°C to allow for the consumption of any endogenous ADP.
-
Add ATP to the reaction mixture and monitor the baseline absorbance at 340 nm.
-
Initiate the reaction by adding ribose-5-phosphate.
-
Record the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One mole of AMP produced results in the oxidation of two moles of NADH.
Quantification of Intracellular PRPP by High-Performance Liquid Chromatography (HPLC)
This method allows for the sensitive and specific quantification of PRPP from cell extracts.
Principle: Cellular metabolites are extracted, and the extract is analyzed by ion-pair reverse-phase HPLC. PRPP is separated from other nucleotides and detected by its UV absorbance.
Materials:
-
Cell culture or tissue sample
-
Cold 0.4 M perchloric acid (PCA)
-
1 M potassium carbonate (K₂CO₃)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile phase A: 100 mM potassium phosphate buffer, pH 6.0, with 4 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (ion-pairing agent)
-
Mobile phase B: 70% mobile phase A, 30% methanol
-
PRPP standard solution
Procedure:
1. Cell Extraction: a. Rapidly harvest cells and wash with ice-cold phosphate-buffered saline (PBS). b. Immediately add a known volume of ice-cold 0.4 M PCA to the cell pellet. c. Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Carefully collect the supernatant (acidic extract). f. Neutralize the extract by adding 1 M K₂CO₃ dropwise until the pH is between 6 and 7. g. Incubate on ice for 15 minutes to precipitate potassium perchlorate. h. Centrifuge to pellet the precipitate and collect the neutralized supernatant.
2. HPLC Analysis: a. Filter the neutralized extract through a 0.22 µm filter. b. Inject a known volume of the filtered extract onto the HPLC column. c. Elute with a gradient of mobile phase B. A typical gradient might be 0-100% B over 30 minutes. d. Monitor the absorbance at 254 nm. e. Identify the PRPP peak by comparing its retention time to that of a PRPP standard. f. Quantify the PRPP concentration by comparing the peak area to a standard curve generated with known concentrations of PRPP.
PRPP in Disease and as a Drug Target
The critical role of PRPP in cellular metabolism makes the enzymes involved in its synthesis and utilization attractive targets for drug development.
Diseases Associated with PRPP Metabolism
-
Gout and Hyperuricemia: Overactivity of PRPP synthetase leads to an increased intracellular concentration of PRPP, which in turn drives the overproduction of purine nucleotides. The subsequent catabolism of these purines results in elevated levels of uric acid, leading to hyperuricemia and gout.[30]
-
Lesch-Nyhan Syndrome: This rare X-linked genetic disorder is caused by a deficiency in the enzyme HGPRT. The inability to salvage purine bases leads to their degradation and an accumulation of uric acid. The decreased consumption of PRPP in the salvage pathway also contributes to its accumulation, further stimulating de novo purine synthesis.[24]
PRPP Synthetase as a Therapeutic Target
The inhibition of PRPP synthetase presents a promising strategy for the treatment of cancers and certain metabolic disorders. By limiting the availability of PRPP, the synthesis of nucleotides can be suppressed, thereby inhibiting the proliferation of rapidly dividing cancer cells. Several inhibitors of PRPP synthetase have been developed and are under investigation as potential therapeutic agents.[21]
Conclusion
PRPP stands as a cornerstone of cellular anabolism, providing the essential building block for a multitude of vital biomolecules. The intricate regulation of its synthesis and the diverse pathways that depend on its availability highlight its central importance in maintaining cellular homeostasis. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers seeking to further unravel the complexities of PRPP metabolism and to exploit this knowledge for the development of novel therapeutic strategies. The continued investigation into the enzymes that govern PRPP synthesis and utilization will undoubtedly provide deeper insights into cellular physiology and open new avenues for the treatment of human diseases.
References
- 1. Kinetic mechanism of orotate phosphoribosyltransferase from Salmonella typhimurium. | Semantic Scholar [semanticscholar.org]
- 2. Kinetic mechanism of adenine phosphoribosyltransferase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic properties of hypoxanthine-guanine and adenine phosphoribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered kinetic properties of a mutant adenine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic mechanism of human hypoxanthine-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic studies of hypoxanthine-guanine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 14. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypoxanthine-guanine phosphoribosyltransferase deficiency: altered kinetic properties of a specific mutant form of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic mechanism of orotate phosphoribosyltransferase from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic and conformational studies of the orotate phosphoribosyltransferase:orotidine-5'-phosphate decarboxylase enzyme complex from mouse Ehrlich ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular, kinetic and thermodynamic characterization of Mycobacterium tuberculosis orotate phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 20. Tryptophan - Wikipedia [en.wikipedia.org]
- 21. Inhibition of phosphoribosylpyrophosphate synthetase by 4-methoxy-(MRPP) and 4-amino-8-(D-ribofuranosylamino) pyrimido[5,4-d]pyrimidine (ARPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Crystal structure of E. coli PRPP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The concentration of 5-phosphoribosyl 1-pyrophosphate in monolayer tumor cells and the effect of various pyrimidine antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phosphoribosylpyrophosphate synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Kinetic mechanism of uracil phosphoribosyltransferase from Escherichia coli and catalytic importance of the conserved proline in the PRPP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. PRPP-S Assay Kit [novocib.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Gout with superactive phosphoribosylpyrophosphate synthetase due to increased enzyme catalytic rate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties and Structure of PRPP Pentasodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical properties, structure, and metabolic significance of 5-Phospho-D-ribosyl-α-1-pyrophosphate pentasodium salt (PRPP pentasodium). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are working with this pivotal molecule. This guide delves into its synthesis, analytical methods, and its crucial role in various metabolic pathways, supported by detailed experimental protocols and visual representations of key processes.
Core Biochemical Properties and Structure
PRPP pentasodium is the sodium salt of 5-Phospho-D-ribosyl-α-1-pyrophosphate (PRPP), a key metabolite in all living organisms.[1][2][3] It serves as the precursor for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP.[1][2][3][4]
Chemical Structure
The structure of PRPP consists of a ribose-5-phosphate (B1218738) backbone with a pyrophosphate group attached to the anomeric carbon (C1) in the alpha configuration. The presence of the pyrophosphate group makes PRPP a high-energy compound, ideal for driving biosynthetic reactions.
Quantitative Data Summary
The following table summarizes the key quantitative data for PRPP pentasodium.
| Property | Value | References |
| Chemical Formula | C₅H₈Na₅O₁₄P₃ | [5] |
| Molecular Weight | 499.98 g/mol | [6] |
| CAS Number | 108321-05-7 | [5] |
| Purity | Typically ≥75% (HPLC) | [4] |
| Solubility | Soluble in water (≥ 40 mg/mL) | [7] |
| Storage | -20°C, dry, sealed | [7] |
Metabolic Significance and Signaling Pathways
PRPP is a central node in cellular metabolism, linking carbon metabolism (via the pentose (B10789219) phosphate (B84403) pathway) to nitrogen metabolism (via nucleotide and amino acid biosynthesis).[8]
De Novo and Salvage Pathways of Nucleotide Biosynthesis
PRPP is the essential substrate for both the de novo and salvage pathways of purine and pyrimidine nucleotide synthesis.[9][10] In the de novo pathways, the purine and pyrimidine rings are assembled onto the ribose-5-phosphate moiety of PRPP. In the salvage pathways, pre-formed purine and pyrimidine bases are recycled by attaching them to the ribose-5-phosphate from PRPP.
Allosteric Regulation
PRPP itself, and the enzyme responsible for its synthesis, PRPP synthetase (PRS), are key points of metabolic regulation. PRS is allosterically inhibited by purine ribonucleoside diphosphates, particularly ADP, and activated by inorganic phosphate (Pi).[2][11] This regulation ensures that the production of PRPP is tightly coupled to the cell's energy status and biosynthetic needs.
References
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic mechanism of uracil phosphoribosyltransferase from Escherichia coli and catalytic importance of the conserved proline in the PRPP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Regulation and mechanism of phosphoribosylpyrophosphate synthetase. 3. Kinetic studies of the reaction mechanism. | Semantic Scholar [semanticscholar.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Practical Synthesis of 5-Phospho-D-ribosyl-a-1-pyrophosphate (PRPP): Enzymatic Routes from Ribose-5-phosphate or Ribose | Whitesides Research Group [gmwgroup.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction | Springer Nature Experiments [experiments.springernature.com]
- 11. Crystal structure of E. coli PRPP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
The Central Hub of Nucleotide Synthesis: A Technical Guide to Phosphoribosyl Py pyrophosphate (PRPP) Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular pathways responsible for the synthesis of Phosphoribosyl pyrophosphate (PRPP), a critical precursor for numerous biosynthetic pathways, including the formation of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP.[1][2] Understanding the intricate regulation of PRPP synthesis is paramount for research in metabolic diseases, oncology, and the development of novel therapeutics.
The Core Reaction: Synthesis of PRPP
The synthesis of PRPP is predominantly catalyzed by the enzyme PRPP synthetase (PRS) , also known as ribose-phosphate pyrophosphokinase (EC 2.7.6.1).[2][3] This enzyme facilitates the transfer of a pyrophosphoryl group from adenosine (B11128) triphosphate (ATP) to ribose-5-phosphate (B1218738) (R5P), a product of the pentose (B10789219) phosphate (B84403) pathway.[2][4] The reaction is as follows:
Ribose-5-phosphate + ATP → PRPP + AMP [2]
This reaction is considered a key regulatory step in nucleotide metabolism, and it is not the committed step to purine synthesis because PRPP is also utilized in pyrimidine synthesis and salvage pathways.[5] The activity of PRPP synthetase is tightly regulated to ensure cellular nucleotide levels are balanced, preventing overproduction that could lead to cellular dysfunction or diseases such as gout.
The Key Enzyme: PRPP Synthetase (PRS)
PRPP synthetase is a ubiquitous enzyme found in all free-living organisms.[2] While prokaryotes typically have a single prs gene, eukaryotes often possess multiple genes encoding different PRS isoforms.[2] For instance, humans have three known PRPP synthase-encoding genes.[2]
The enzyme's structure and regulatory mechanisms have been extensively studied. Class I PRPP synthetases, found in organisms from bacteria to humans, are dependent on inorganic phosphate (Pi) for activation and are allosterically inhibited by purine ribonucleoside diphosphates, particularly ADP.[6]
Regulatory Mechanisms of PRPP Synthesis
The cellular production of PRPP is meticulously controlled at multiple levels to meet the metabolic demands of the cell. These regulatory mechanisms are crucial for maintaining cellular homeostasis and are a key focus for therapeutic intervention.
Allosteric Regulation
The activity of PRPP synthetase is subject to complex allosteric regulation by various effector molecules, primarily nucleotides.
-
Inhibition: The enzyme is potently inhibited by purine and pyrimidine nucleotides. Adenosine diphosphate (B83284) (ADP) is a major allosteric inhibitor, competing with the activator, inorganic phosphate, at the allosteric site.[1][7][8] Other nucleotides such as AMP, GMP, GDP, and GTP also contribute to the feedback inhibition of PRS.[5][9] This feedback mechanism ensures that the production of PRPP is curtailed when nucleotide pools are replete.
-
Activation: Inorganic phosphate (Pi) is a crucial allosteric activator of Class I PRPP synthetases.[5] It promotes the active conformation of the enzyme, thereby stimulating PRPP synthesis.
Substrate Availability
The intracellular concentrations of the substrates, Ribose-5-phosphate and ATP, also play a significant role in regulating the rate of PRPP synthesis. The availability of R5P, which is generated via the pentose phosphate pathway, can be a rate-limiting factor for PRPP production.
Transcriptional and Translational Control
The expression of the prs genes is also regulated, ensuring that the amount of PRPP synthetase enzyme is aligned with the cell's proliferative and metabolic state.
Signaling Pathway Diagram
The following diagram illustrates the central reaction and the key regulatory inputs for the synthesis of PRPP.
Caption: The central pathway of PRPP synthesis and its allosteric regulation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the kinetics of PRPP synthetase from different sources.
Table 1: Michaelis-Menten Constants (Km) for PRPP Synthetase Substrates
| Enzyme Source | Substrate | Km (µM) | Reference |
| Human Erythrocytes | Ribose-5-Phosphate | 33 | [9] |
| Human Erythrocytes | MgATP | 14 | [9] |
| Spinach Isozyme 4 | Ribose-5-Phosphate | 48 | [10] |
| Spinach Isozyme 4 | ATP | 77 | [10] |
Table 2: Cellular Concentrations of PRPP and Related Metabolites
| Cell Type | Metabolite | Concentration | Conditions | Reference |
| Human Hepatoma (HepG2) | Ribose-5-Phosphate | 107 ± 31 nmol/g protein | 0 mM Glucose | [11] |
| Human Hepatoma (HepG2) | Ribose-5-Phosphate | 311 ± 57 nmol/g protein | 10 mM Glucose | [11] |
| Human Hepatoma (HepG2) | PRPP | 4.76 ± 3.4 pmol/mg protein/min | 0 mM Glucose | [11] |
| Human Hepatoma (HepG2) | PRPP | 34 ± 8.4 pmol/mg protein/min | 10 mM Glucose | [11] |
Experimental Protocols
Continuous Spectrophotometric Assay for PRPP Synthetase Activity
This non-radioactive assay provides a continuous measurement of PRPP synthetase activity by coupling the production of AMP to the oxidation of NADH.[12]
Principle:
-
PRPP Synthetase: ATP + Ribose-5-Phosphate → PRPP + AMP
-
Myokinase: AMP + ATP → 2 ADP
-
Pyruvate Kinase: 2 Phosphoenolpyruvate + 2 ADP → 2 Pyruvate + 2 ATP
-
Lactate Dehydrogenase: 2 Pyruvate + 2 NADH → 2 Lactate + 2 NAD+
The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored spectrophotometrically and is proportional to the activity of PRPP synthetase.
Reagents:
-
125 mM Sodium Phosphate buffer, pH 7.6, containing 7 mM MgCl₂
-
60 mM Ribose-5-Phosphate solution
-
120 mM ATP solution
-
1.19 M Sodium Bicarbonate solution
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme suspension
-
Myokinase enzyme suspension
-
PRPP Synthetase enzyme solution (sample)
Procedure:
-
Prepare a reaction cocktail containing all reagents except the PRPP Synthetase enzyme solution.
-
Pipette the reaction cocktail into a cuvette and equilibrate to 37°C.
-
Initiate the reaction by adding the PRPP Synthetase enzyme solution.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance (ΔA340nm/minute) from the linear portion of the curve.
-
A blank reaction without the enzyme sample should be run to correct for any background absorbance changes.
Calculations:
The activity of PRPP synthetase is calculated using the Beer-Lambert law, taking into account the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm) and the stoichiometry of the coupled reactions.
One unit of PRPP synthetase is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of AMP from ATP and ribose-5-phosphate per minute at pH 7.6 at 37°C.[12]
Experimental Workflow Diagram
Caption: Workflow for the continuous spectrophotometric assay of PRPP synthetase.
Conclusion and Future Directions
The synthesis of PRPP represents a critical node in cellular metabolism, integrating the pentose phosphate pathway with the biosynthesis of nucleotides and other essential biomolecules. The intricate allosteric regulation of PRPP synthetase underscores its importance in maintaining metabolic homeostasis. A thorough understanding of this pathway is essential for researchers in academia and industry. Future research will likely focus on the role of specific PRPP synthetase isoforms in disease, the development of isoform-specific inhibitors for therapeutic applications, and further elucidation of the complex regulatory networks that govern PRPP metabolism in different cellular contexts. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. Filamentation modulates allosteric regulation of PRPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoribosyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. Purine metabolism - Wikipedia [en.wikipedia.org]
- 6. Phosphoribosyl pyrophosphate synthetase activity affects growth and riboflavin production in Ashbya gossypii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Filamentation modulates allosteric regulation of PRPS | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Implications of secondary structure prediction and amino acid sequence comparison of class I and class II phosphoribosyl diphosphate synthases on catalysis, regulation, and quaternary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. PRPP-Synthetase Superactivity Assay Kit [novocib.com]
Regulating the Cellular Cornerstone of Nucleotide Synthesis: An In-depth Guide to Intracellular PRPP Concentration and Pools
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate mechanisms governing the intracellular concentration and availability of 5-phosphoribosyl-1-pyrophosphate (PRPP). As a critical precursor for the biosynthesis of purines, pyrimidines, and several amino acids, the regulation of PRPP pools is paramount for cellular homeostasis, proliferation, and survival.[1][2][3][4][5] Understanding the nuances of PRPP metabolism is essential for researchers in metabolic diseases, oncology, and drug development targeting nucleotide synthesis pathways.
The Central Role of PRPP in Cellular Metabolism
PRPP stands at a crucial metabolic crossroads, serving as the ribose-phosphate donor for the synthesis of all purine (B94841) and pyrimidine (B1678525) nucleotides.[2][4] The reaction, catalyzed by PRPP synthetase (PRS), involves the transfer of a pyrophosphate group from ATP to ribose-5-phosphate (B1218738) (R5P), a product of the pentose (B10789219) phosphate (B84403) pathway.[1][6] Beyond nucleotide synthesis, PRPP is indispensable for the biosynthesis of the amino acids histidine and tryptophan, as well as the cofactors NAD and NADP.[1][3][5] Given its central role, the intracellular concentration of PRPP is tightly controlled to meet the cell's metabolic demands without leading to wasteful overproduction or pathological consequences.
The Gatekeeper: PRPP Synthetase (PRS)
The primary determinant of intracellular PRPP levels is the activity of PRPP synthetase (PRS), an enzyme subject to complex allosteric regulation and post-translational modifications. In humans, three isoforms of PRS have been identified (PRPS1, PRPS2, and PRPS3), with PRPS1 and PRPS2 being widely expressed.[7]
Allosteric Regulation of PRPP Synthetase
The activity of PRS is finely tuned by the availability of its substrates and the presence of allosteric activators and inhibitors. This intricate balance ensures that PRPP synthesis is responsive to the cell's energetic and metabolic state.
-
Activation by Inorganic Phosphate (Pi): Inorganic phosphate acts as a crucial activator of Class I PRPP synthetases, which includes the human isoforms.[2][3]
-
Inhibition by Purine Ribonucleotides: Adenosine diphosphate (B83284) (ADP) and guanosine (B1672433) diphosphate (GDP) are potent allosteric inhibitors of PRS, providing a direct feedback mechanism from the downstream products of purine synthesis.[1][8] This inhibition is typically competitive with respect to the activator, inorganic phosphate.[3]
dot
Caption: Allosteric regulation of PRPP Synthetase activity.
Quantitative Kinetic Parameters of Human PRPP Synthetase 1
The following table summarizes key kinetic parameters for human PRPP synthetase 1, providing a quantitative basis for its regulation.
| Parameter | Substrate/Regulator | Value | Cell Type/Conditions | Reference |
| Km | Ribose-5-Phosphate | 33 µM | Human Erythrocytes | [9] |
| ATP | 14 µM | Human Erythrocytes | [9] | |
| Mg2+ | 0.2 mM | Human Erythrocytes | [9] | |
| Ribose-5-Phosphate | 0.3 mM | Rat Liver | [10] | |
| ATP | 0.1 mM | Rat Liver | [10] | |
| Mg2+ | 0.6 mM | Rat Liver | [10] | |
| Inorganic Phosphate | 14.0 mM | Rat Liver | [10] | |
| Ki | ADP | Competitive with ATP | Human Erythrocytes | [9] |
| 2,3-DPG | Competitive with Ribose-5-P | Human Erythrocytes | [9] | |
| MRPP-5'-monophosphate | 40 µM (Competitive with Pi) | WI-L2 cultures | [11] | |
| MRPP monophosphate | 35 µM (Competitive with Pi) | Human Erythrocyte & B-lymphoblast | [12] |
Intracellular PRPP Pools: A Dynamic Equilibrium
The concentration of PRPP within a cell is not static but rather exists in a dynamic equilibrium, influenced by the rates of its synthesis and consumption by various metabolic pathways.
Pathways Consuming PRPP
The primary consumers of the intracellular PRPP pool are:
-
De Novo Purine Synthesis: This multi-step pathway utilizes PRPP as the scaffold upon which the purine ring is constructed.[8]
-
De Novo Pyrimidine Synthesis: Orotate (B1227488) phosphoribosyltransferase utilizes PRPP to convert orotate to orotidine-5'-monophosphate.[4]
-
Salvage Pathways: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT) recycle purine bases by transferring them to PRPP.[4]
-
Amino Acid Synthesis: The biosynthesis of histidine and tryptophan requires PRPP.[1][3][5]
-
Cofactor Synthesis: The production of NAD and NADP is dependent on PRPP.[1][3][5]
dot
Caption: Major metabolic pathways consuming intracellular PRPP.
Intracellular PRPP Concentrations
The steady-state concentration of PRPP varies significantly across different cell types and can be modulated by metabolic conditions and pharmacological interventions.
| Cell Line | Condition | PRPP Concentration (pmol/10^6 cells) | Reference |
| Murine B16 Melanoma | 1-hr incubation in Dulbecco's medium | ~200 | [13] |
| Human IGR3 Melanoma | 1-hr incubation in Dulbecco's medium | ~100 | [13] |
| Human M5 Melanoma | 1-hr incubation in Dulbecco's medium | ~100 | [13] |
| Human WiDr Colon Carcinoma | 1-hr incubation in Dulbecco's medium | ~100 | [13] |
| Various Murine and Human Cancer Cell Lines | As harvested by trypsinization | 5 - 1300 | [13] |
| Human Fibroblasts (Lesch-Nyhan) | + Aminopterin | 20- to 50-fold increase | [14] |
Signaling Pathways Regulating PRPP Synthesis
Recent research has unveiled a layer of regulation involving key cellular signaling pathways that can modulate PRPP synthesis, linking it to cellular growth and stress responses.
AMPK-Mediated Phosphorylation of PRPS1
Under conditions of energy stress, such as glucose deprivation or hypoxia, AMP-activated protein kinase (AMPK) phosphorylates PRPS1 at Serine 180 (and PRPS2 at Serine 183).[15][16] This phosphorylation event leads to the disassembly of the active PRPS hexamer into inactive monomers, thereby inhibiting PRPP synthesis and conserving energy.[15]
Cell Cycle-Dependent Phosphorylation by CDK1
During the S phase of the cell cycle, Cyclin-dependent kinase 1 (CDK1) phosphorylates PRPS1 at Serine 103.[17][18] This phosphorylation enhances PRPS1 activity, thereby increasing the supply of nucleotides required for DNA replication.[18]
Regulation by the RAS-ERK Pathway
The RAS-ERK signaling pathway, a central regulator of cell proliferation, can stimulate the de novo purine synthesis pathway. This is mediated, at least in part, by the ERK2-dependent phosphorylation of phosphoribosylformylglycinamidine synthase (PFAS), an enzyme downstream of PRPP in the purine synthesis pathway.[8][19][20]
dot
Caption: Signaling pathways regulating PRPP synthesis and utilization.
Transcriptional Regulation of the PRPS1 Gene
The expression level of the PRPS1 gene is another critical determinant of the total cellular capacity for PRPP synthesis. Overexpression of a structurally normal PRPS1 isoform, due to accelerated transcription, has been identified as a cause of PRPP synthetase superactivity, a condition leading to purine overproduction and gout.[21][22][23]
Key transcription factors that have binding sites in the PRPS1 gene promoter include:
Experimental Protocols
Accurate measurement of intracellular PRPP concentration and PRPP synthetase activity is crucial for studying its regulation. Below are detailed methodologies for these key experiments.
Measurement of Intracellular PRPP Concentration
This protocol is adapted from methods utilizing enzymatic conversion of PRPP and subsequent spectrophotometric or chromatographic analysis.
Materials:
-
Cell culture of interest
-
Cold 0.6 M Trichloroacetic Acid (TCA)
-
1,1,2-Trichlorotrifluoroethane
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
Orotate phosphoribosyltransferase (OPRT)
-
[carboxyl-14C]Orotic acid
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Lysis: Rapidly harvest cells and lyse them by adding ice-cold 0.6 M TCA.
-
Extraction: Neutralize the acid extract with a solution of trioctylamine in 1,1,2-trichlorotrifluoroethane.
-
Enzymatic Assay:
-
Prepare a reaction mixture containing the reaction buffer, a known amount of the cell extract, OPRT, and [carboxyl-14C]orotic acid.
-
Incubate the reaction at 37°C. The OPRT will catalyze the conversion of orotic acid and PRPP to orotidine-5'-monophosphate (OMP) and pyrophosphate.
-
Stop the reaction by adding acid (e.g., perchloric acid).
-
-
Quantification:
-
The unreacted [14C]orotic acid is removed by passing the reaction mixture through a column that binds the product, [14C]OMP.
-
Alternatively, the produced 14CO2 from the decarboxylation of [14C]OMP can be captured and quantified.
-
Measure the radioactivity of the product using a liquid scintillation counter.
-
Calculate the amount of PRPP in the original extract based on a standard curve generated with known concentrations of PRPP.
-
dot
Caption: Experimental workflow for measuring intracellular PRPP.
PRPP Synthetase Activity Assay (Spectrophotometric)
This continuous spectrophotometric assay measures the production of AMP, which is then used in a series of coupled enzymatic reactions leading to the oxidation of NADH, detectable at 340 nm.[26] This method is also the basis for commercially available kits.[27][28][29]
Principle:
-
PRPP Synthetase: ATP + Ribose-5-Phosphate → PRPP + AMP
-
Myokinase: AMP + ATP → 2 ADP
-
Pyruvate Kinase: 2 Phosphoenolpyruvate + 2 ADP → 2 Pyruvate + 2 ATP
-
Lactate Dehydrogenase: 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+
The rate of NADH oxidation is directly proportional to the rate of AMP production and thus to the PRPP synthetase activity.
Materials:
-
Cell lysate or purified PRPP synthetase
-
Assay Buffer (e.g., 125 mM Sodium Phosphate, 7 mM MgCl2, pH 7.6)
-
Ribose-5-Phosphate solution
-
ATP solution
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
Myokinase
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Cocktail Preparation: Prepare a reaction cocktail containing the assay buffer, R5P, ATP, PEP, NADH, myokinase, PK, and LDH.
-
Initiation:
-
Add the cell lysate or purified enzyme to the reaction cocktail.
-
For cell lysates, a parallel reaction without R5P should be run as a blank to account for any non-specific ATPase activity.[27]
-
-
Measurement: Immediately place the reaction in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at 37°C.
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of NADH oxidation, which corresponds to the PRPP synthetase activity.
-
dot
Caption: Principle of the coupled spectrophotometric assay for PRPP synthetase activity.
Conclusion
The regulation of intracellular PRPP concentration is a multi-layered process involving intricate allosteric control of PRPP synthetase, dynamic consumption by various metabolic pathways, and sophisticated oversight by cellular signaling networks and transcriptional programs. This complexity underscores the central importance of PRPP in maintaining cellular function. For researchers in drug development, the enzymes and regulatory nodes within the PRPP metabolic network present attractive targets for therapeutic intervention in diseases characterized by aberrant cell proliferation and metabolism, such as cancer and certain metabolic disorders. A thorough understanding of these regulatory mechanisms is paramount for the rational design of novel and effective therapeutic strategies.
References
- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoribosyl pyrophosphate synthetase activity affects growth and riboflavin production in Ashbya gossypii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of human phosphoribosylpyrophosphate synthetase 1 reveals a novel allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 5. Phosphoribosyl Pyrophosphate Synthetase 1 [biology.kenyon.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased 5-phospho-alpha-D-ribose-1-diphosphate synthetase (ribosephosphate pyrophosphokinase, EC 2.7.6.1) activity in rat hepatomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of phosphoribosylpyrophosphate synthetase by 4-methoxy-(MRPP) and 4-amino-8-(D-ribofuranosylamino) pyrimido[5,4-d]pyrimidine (ARPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent and specific inhibitors of mammalian phosphoribosylpyrophosphate (PRPP) synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The concentration of 5-phosphoribosyl 1-pyrophosphate in monolayer tumor cells and the effect of various pyrimidine antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphoribosylpyrophosphate synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conversion of PRPS hexamer to monomer by AMPK-mediated phosphorylation inhibits nucleotide synthesis in response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conversion of PRPS Hexamer to Monomer by AMPK-Mediated Phosphorylation Inhibits Nucleotide Synthesis in Response to Energy Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Cell-Cycle-Dependent Phosphorylation of PRPS1 Fuels Nucleotide Synthesis and Promotes Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ERK2 Phosphorylates PFAS to Mediate Posttranslational Control of De Novo Purine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholars.northwestern.edu [scholars.northwestern.edu]
- 21. Accelerated transcription of PRPS1 in X-linked overactivity of normal human phosphoribosylpyrophosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Accelerated transcription of PRPS1 in X-linked overactivity of normal human phosphoribosylpyrophosphate synthetase. | Profiles RNS [profiles.uchicago.edu]
- 23. Phosphoribosylpyrophosphate synthetase superactivity: MedlinePlus Genetics [medlineplus.gov]
- 24. genecards.org [genecards.org]
- 25. PRPS1 phosphoribosyl pyrophosphate synthetase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Continuous PRPP-S Assay Kit - Creative BioMart [creativebiomart.net]
- 28. PRPP-S Assay Kit [novocib.com]
- 29. PRPP-Synthetase Superactivity Assay Kit [novocib.com]
The Pivotal Role of PRPP in Nucleotide Metabolism: A Technical Guide to De Novo and Salvage Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoribosyl pyrophosphate (PRPP) stands as a critical molecule at the crossroads of cellular nucleotide metabolism, serving as the indispensable precursor for both de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) biosynthesis. The regulation of PRPP synthesis and its subsequent utilization are paramount for maintaining cellular homeostasis, and its dysregulation is implicated in a spectrum of human diseases, including gout and Lesch-Nyhan syndrome. This technical guide provides an in-depth exploration of the significance of PRPP, detailing its role in these two fundamental pathways, presenting quantitative data, outlining key experimental protocols, and visualizing the intricate molecular logic through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and target the complex network of nucleotide metabolism.
Introduction: PRPP as a Central Metabolite
5-Phosphoribosyl-α-1-pyrophosphate (PRPP) is a high-energy pentose (B10789219) phosphate (B84403) that provides the ribose-5-phosphate (B1218738) moiety for the synthesis of purine and pyrimidine nucleotides. It is synthesized from ribose-5-phosphate and ATP by the enzyme PRPP synthetase (PRS). The availability of PRPP is a rate-limiting factor for both de novo nucleotide synthesis, where nucleotides are built from simpler precursor molecules, and salvage pathways, which recycle pre-formed nucleobases and nucleosides. The dual role of PRPP places it at a critical regulatory node, balancing the metabolic cost of de novo synthesis with the efficiency of the salvage pathways.
The Role of PRPP in De Novo and Salvage Pathways
De Novo Purine Synthesis
In the de novo synthesis of purines, PRPP is the foundational molecule upon which the purine ring is systematically assembled. The first committed step of this energy-intensive pathway is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). This reaction is a key regulatory point, being allosterically inhibited by downstream purine nucleotides such as AMP, GMP, and IMP. The concentration of PRPP directly influences the rate of this pathway; high levels of PRPP can overcome the allosteric inhibition of GPAT, thereby driving purine synthesis.
De Novo Pyrimidine Synthesis
While PRPP is not involved in the initial formation of the pyrimidine ring (orotate), it is essential for the conversion of orotate (B1227488) to the first pyrimidine nucleotide, orotidine (B106555) 5'-monophosphate (OMP). The enzyme orotate phosphoribosyltransferase (OPRT) catalyzes the transfer of the ribose-5-phosphate group from PRPP to orotate. OMP is then decarboxylated to form uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides.
Salvage Pathways
Salvage pathways provide a metabolically economical alternative to de novo synthesis by recycling nucleobases and nucleosides derived from the breakdown of nucleic acids. PRPP is the co-substrate for the key enzymes in the purine salvage pathway:
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme salvages the purine bases hypoxanthine (B114508) and guanine (B1146940) by transferring the ribosyl-5-phosphate group from PRPP to form IMP and GMP, respectively.
-
Adenine (B156593) phosphoribosyltransferase (APRT): This enzyme salvages adenine by converting it to AMP in a PRPP-dependent reaction.
The activity of these salvage pathways is highly dependent on the intracellular concentration of PRPP. Deficiencies in salvage pathway enzymes, such as the severe reduction of HGPRT activity in Lesch-Nyhan syndrome, lead to an accumulation of PRPP, which in turn drives excessive de novo purine synthesis and results in hyperuricemia.
Quantitative Data Summary
The following tables summarize key quantitative data related to PRPP metabolism, providing a comparative overview for researchers.
Table 1: Michaelis-Menten Constants (Km) of Key Enzymes for PRPP
| Enzyme | Organism/Tissue | Km for PRPP (μM) | Reference |
| PRPP Synthetase 1 (PRS1) | Human Erythrocyte | 1.3 - 30 | |
| Glutamine PRPP Amidotransferase (GPAT) | Human Placenta | 270 | |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Human Erythrocyte | 1.8 - 20 | |
| Adenine Phosphoribosyltransferase (APRT) | Human Erythrocyte | 4.0 - 15 | |
| Orotate Phosphoribosyltransferase (OPRT) | Human Erythrocyte | 20 |
Table 2: Intracellular PRPP Concentrations in Different Cell Types
| Cell Type | Condition | PRPP Concentration (μM) | Reference |
| Human Erythrocytes | Normal | 1 - 10 | |
| Human Fibroblasts | Normal | 5 - 20 | |
| Lesch-Nyhan Fibroblasts | HGPRT Deficient | 50 - 200 | |
| Human Lymphoblasts | Normal | 8 - 35 |
Signaling Pathways and Logical Relationships
The interplay between de novo and salvage pathways, governed by PRPP availability and allosteric regulation, is a complex system. The following diagrams illustrate these relationships.
An In-Depth Technical Guide on the Allosteric Regulation of Enzymes by Phosphoribosyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Core Principle: PRPP as a Critical Allosteric Modulator in Cellular Metabolism
5-Phosphoribosyl-α-1-pyrophosphate (PRPP) is a pivotal molecule in cellular biochemistry, serving not only as a substrate for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP, but also as a key allosteric regulator of several enzymes.[1][2] This dual role places PRPP at the heart of a complex regulatory network that balances the metabolic state of the cell with the demands for nucleotide and amino acid biosynthesis. Understanding the nuances of PRPP-mediated allosteric regulation is crucial for researchers in metabolic diseases, oncology, and drug development, as dysregulation of these pathways is implicated in numerous human disorders, including gout and certain cancers.[1]
This technical guide provides a comprehensive overview of the allosteric regulation of key enzymes by PRPP, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a deeper understanding and further research in this critical area of cellular metabolism.
Key Enzymes Under Allosteric Control by PRPP and its Precursors
The synthesis and utilization of PRPP are tightly controlled through allosteric feedback and feed-forward mechanisms. The primary enzymes involved in this regulatory network are PRPP Synthetase (PRPS), Carbamoyl-Phosphate Synthetase II (CPSII), and Amidophosphoribosyltransferase (ATase).
PRPP Synthetase (PRPS): The Gatekeeper of PRPP Synthesis
PRPP Synthetase catalyzes the formation of PRPP from ribose-5-phosphate (B1218738) and ATP.[2] The activity of this enzyme is a critical determinant of the intracellular PRPP pool and is, therefore, subject to stringent allosteric regulation.
Allosteric Inhibition by ADP: Adenosine diphosphate (B83284) (ADP) is a potent allosteric inhibitor of PRPS.[3][4] This feedback inhibition is crucial for maintaining energy homeostasis, as it links the rate of PRPP synthesis to the cell's energy charge. When ADP levels are high, indicating low energy status, PRPS activity is dampened to conserve ATP.
Allosteric Activation by Inorganic Phosphate (B84403) (Pi): Inorganic phosphate acts as an allosteric activator of class I PRPS enzymes, which are the most widely distributed.[4] This activation is essential for enzyme activity and competes with the inhibitory effects of ADP at the allosteric site.
Quantitative Data for Allosteric Regulation of PRPP Synthetase:
| Enzyme | Organism/Isoform | Allosteric Effector | Kinetic Parameter | Value | Reference |
| PRPP Synthetase | Escherichia coli | ADP | Ki | Varies with filamentation state | [3] |
| PRPP Synthetase | Human | ADP | Inhibition | Competitive with ATP | [3] |
| PRPP Synthetase | Human Erythrocytes | MRPP monophosphate | Ki (competitive with Pi) | 35 µM | [5] |
| PRPP Synthetase | Human Erythrocytes | Pi | Km | 2 mM | [5] |
| ATP Phosphoribosyltransferase (HisGS) | Pseudomonas aeruginosa | AMP | IC50 | 79 ± 6 µM | [6] |
| ATP Phosphoribosyltransferase (HisGS) | Pseudomonas aeruginosa | AMP | Ki (vs PRPP) | 25 ± 5 µM | [6] |
| ATP Phosphoribosyltransferase (HisGS) | Pseudomonas aeruginosa | AMP | Ki (vs ATP) | 52 ± 8 µM | [6] |
Carbamoyl-Phosphate Synthetase II (CPSII): Committing to Pyrimidine Biosynthesis
CPSII catalyzes the first and rate-limiting step in the de novo synthesis of pyrimidines.[7] Its activity is allosterically regulated to match the cellular demand for pyrimidine nucleotides.
Allosteric Activation by PRPP: PRPP acts as a feed-forward allosteric activator of mammalian CPSII.[4][8][9] When PRPP levels are high, indicating a surplus of the precursor for nucleotide synthesis, CPSII is activated to drive the pyrimidine biosynthetic pathway. This activation is particularly significant at low concentrations of magnesium ions.[4]
Allosteric Inhibition by UTP: Uridine triphosphate (UTP), an end-product of the pyrimidine pathway, acts as a feedback inhibitor of CPSII.[8][10] This inhibition is a classic example of end-product regulation, ensuring that the cell does not overproduce pyrimidines.
Amidophosphoribosyltransferase (ATase): The Committed Step in Purine Biosynthesis
ATase, also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), catalyzes the conversion of PRPP to 5-phosphoribosyl-1-amine, the first committed step in de novo purine synthesis.[11]
Allosteric Activation by PRPP: The binding of PRPP to ATase induces a conformational change that activates the enzyme.[12] This feed-forward activation ensures that the purine synthesis pathway is initiated when the necessary precursor is available. Specifically, PRPP binding lowers the Km for glutamine by 100-fold, coupling glutamine hydrolysis to the synthesis of 5-phosphoribosylamine.[12]
Allosteric Inhibition by Purine Nucleotides: The end-products of the purine pathway, such as AMP, GMP, ADP, and GDP, act as feedback inhibitors of ATase, binding to allosteric sites on the enzyme.[11]
Signaling Pathways and Regulatory Logic
The allosteric regulation of these key enzymes by PRPP and other metabolites forms intricate signaling pathways that govern nucleotide and amino acid biosynthesis.
Purine Biosynthesis Regulatory Pathway
The regulation of the de novo purine biosynthesis pathway is centered on the availability of PRPP and the feedback inhibition from purine nucleotides.
Caption: Allosteric regulation of the de novo purine biosynthesis pathway.
Pyrimidine Biosynthesis Regulatory Pathway
The de novo pyrimidine biosynthesis pathway is primarily regulated by the feed-forward activation by PRPP and feedback inhibition by UTP at the level of CPSII.
References
- 1. Filamentation modulates allosteric regulation of PRPS | eLife [elifesciences.org]
- 2. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and specific inhibitors of mammalian phosphoribosylpyrophosphate (PRPP) synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric regulation of CAD modulates de novo pyrimidine synthesis during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stable carbocyclic analog of 5-phosphoribosyl-1-pyrophosphate to probe the mechanism of catalysis and regulation of glutamine phosphoribosylpyrophosphate amidotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substitutions in hamster CAD carbamoyl-phosphate synthetase alter allosteric response to 5-phosphoribosyl-alpha-pyrophosphate (PRPP) and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 12. Structure and function of the glutamine phosphoribosylpyrophosphate amidotransferase glutamine site and communication with the phosphoribosylpyrophosphate site - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Nucleotides using PRPP Pentasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic synthesis of nucleotides is a cornerstone of modern biotechnology and drug development. This approach offers high specificity, stereoselectivity, and milder reaction conditions compared to traditional chemical synthesis routes. At the heart of many nucleotide synthesis pathways is 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), a key precursor molecule. The pentasodium salt of PRPP is a stable and readily available starting material for these enzymatic reactions.
These application notes provide detailed protocols for the enzymatic synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides utilizing PRPP pentasodium. The methodologies described herein are intended to serve as a practical guide for researchers in academia and industry, facilitating the efficient and reproducible production of natural and modified nucleotides for a wide range of applications, including drug discovery, diagnostics, and molecular biology.
Overview of Nucleotide Biosynthesis Pathways
Nucleotides are synthesized in living organisms through two primary pathways: the de novo pathway and the salvage pathway. PRPP is a central molecule in both.[1]
-
De Novo Synthesis: In this pathway, the nucleotide bases are assembled from simpler precursor molecules, such as amino acids, CO2, and one-carbon units. The purine ring is constructed directly on the ribose-5-phosphate (B1218738) moiety of PRPP.[2][3] In pyrimidine synthesis, the pyrimidine ring is synthesized first and then attached to PRPP.[4][5]
-
Salvage Pathway: This pathway recycles pre-existing nucleobases and nucleosides from the breakdown of nucleic acids. Phosphoribosyltransferases (PRTs) catalyze the transfer of the phosphoribosyl group from PRPP to a purine or pyrimidine base to form the corresponding nucleotide monophosphate.[1][6] This pathway is energetically more efficient than de novo synthesis.
The enzymatic synthesis protocols detailed below primarily leverage the principles of the salvage pathway, utilizing specific phosphoribosyltransferases to catalyze the formation of nucleotides from their respective bases and PRPP pentasodium.
Key Enzymes in Nucleotide Synthesis from PRPP
The primary enzymes utilized in the salvage pathway for nucleotide synthesis are phosphoribosyltransferases (PRTs). These enzymes exhibit specificity for different purine and pyrimidine bases.
-
Adenine (B156593) Phosphoribosyltransferase (APRT): Catalyzes the formation of Adenosine Monophosphate (AMP) from adenine and PRPP.[7]
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): A key enzyme that salvages hypoxanthine (B114508) and guanine (B1146940) to form Inosine Monophosphate (IMP) and Guanosine Monophosphate (GMP), respectively.[8]
-
Orotate (B1227488) Phosphoribosyltransferase (OPRT): Involved in the de novo synthesis of pyrimidines, it can also be used to synthesize Orotidine Monophosphate (OMP) from orotate and PRPP.[9]
-
Uracil (B121893) Phosphoribosyltransferase (UPRT): Catalyzes the synthesis of Uridine (B1682114) Monophosphate (UMP) from uracil and PRPP.[10]
The selection of the appropriate PRT is crucial for the targeted synthesis of a specific nucleotide.
Quantitative Data Summary
The following tables summarize key quantitative data for various phosphoribosyltransferases, providing a valuable resource for optimizing reaction conditions.
Table 1: Kinetic Parameters of Purine Phosphoribosyltransferases
| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Leishmania donovani APRT | Adenine | 2.1 ± 0.3 | 25 ± 1 | 1.2 x 107 | [7] |
| PRPP | 18 ± 3 | 25 ± 1 | 1.4 x 106 | [7] | |
| Trypanosoma cruzi HGXPRT (TcB) | Hypoxanthine | 5 - 150 | - | - | [8] |
| Guanine | 10 - 250 | - | - | [8] | |
| PRPP | 4 - 115 | - | - | [8] | |
| Developing Mouse Liver APRT | 5-phosphoribosyl pyrophosphate | 10.1 | - | - | [5] |
| Developing Mouse Liver HGPRT | 5-phosphoribosyl pyrophosphate | 28.2 | - | - | [5] |
Note: '-' indicates data not available in the cited source.
Table 2: Kinetic Parameters of Pyrimidine Phosphoribosyltransferases
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (µM/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Plasmodium falciparum OPRT | PRPP | 9.3 ± 0.5 | 2,994 | 3,534 | 3.8 x 108 | [9] |
Table 3: Yields of Enzymatically Synthesized Nucleotides
| Product | Starting Materials | Enzyme(s) | Reaction Time (h) | Yield (%) | Source |
| 2F-ATP | 2-Fluoroadenine, Ribose | PRT, Adenylate Kinase, CK | 96 | 90 | [11] |
| 5F-UTP | 5-Fluorouracil, Ribose | UPRT, Kinases | - | 80 | [11] |
| 8-aza-GTP | 8-Azaguanine, Ribose | HGPRT, Kinases | - | 60 | [11] |
| Cladribine triphosphate | 2-Chloroadenine, PRPP | APRT, PPK, RNR | - | - | [12] |
Note: '-' indicates data not available in the cited source. PPK: Polyphosphate Kinase; RNR: Ribonucleotide Reductase; CK: Creatine Kinase.
Experimental Protocols
The following protocols provide a general framework for the enzymatic synthesis of nucleotides. Optimization of specific parameters may be required depending on the enzyme source, substrate analogs, and desired scale.
General Workflow for Enzymatic Nucleotide Synthesis
The overall process involves enzyme preparation, the enzymatic reaction itself, followed by product purification and analysis.
Protocol for the Enzymatic Synthesis of Guanosine Monophosphate (GMP)
This protocol describes the synthesis of GMP from guanine and PRPP pentasodium using Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).
Materials:
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
-
PRPP pentasodium salt
-
Guanine
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl₂) (5 mM)
-
Dithiothreitol (DTT) (1 mM)
-
Nuclease-free water
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl₂
-
1 mM DTT
-
1 mM PRPP pentasodium
-
0.5 mM Guanine
-
-
Add nuclease-free water to the desired final volume.
-
-
Enzyme Addition:
-
Add purified HGPRT to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 1-5 µM is recommended.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C. The reaction time will vary depending on the enzyme concentration and desired conversion. Monitor the reaction progress by taking aliquots at different time points (e.g., 30 min, 1h, 2h, 4h).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 0.8 M perchloric acid or by heat inactivation (e.g., 95°C for 5 minutes) followed by centrifugation to pellet the denatured enzyme.
-
-
Analysis:
-
Analyze the formation of GMP using High-Performance Liquid Chromatography (HPLC).
-
Protocol for the Enzymatic Synthesis of Uridine Monophosphate (UMP)
This protocol outlines the synthesis of UMP from uracil and PRPP pentasodium using Uracil Phosphoribosyltransferase (UPRT).
Materials:
-
Uracil Phosphoribosyltransferase (UPRT)
-
PRPP pentasodium salt
-
Uracil
-
HEPES buffer (50 mM, pH 8.0)
-
Magnesium chloride (MgCl₂) (10 mM)
-
Nuclease-free water
Procedure:
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, combine the following to their final concentrations:
-
50 mM HEPES, pH 8.0
-
10 mM MgCl₂
-
1.5 mM PRPP pentasodium
-
0.75 mM Uracil
-
-
Adjust the final volume with nuclease-free water.
-
-
Enzyme Addition:
-
Initiate the reaction by adding purified UPRT to a final concentration of 0.5-2 µM.
-
-
Incubation:
-
Incubate the mixture at 30°C. Monitor the reaction progress over time (e.g., every 15-30 minutes for the initial rate).
-
-
Reaction Termination:
-
Terminate the reaction by adding an appropriate quenching agent, such as a final concentration of 20 mM EDTA, or by heat inactivation.
-
-
Analysis:
-
Quantify the UMP product using HPLC.
-
Purification and Analysis of Synthesized Nucleotides
Purification by Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for purifying nucleotides from the reaction mixture, separating them from unreacted substrates, the enzyme, and buffer components.[13][14]
General Protocol:
-
Column Equilibration: Equilibrate a suitable anion-exchange column (e.g., a quaternary ammonium-based resin) with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Loading: Load the terminated reaction mixture onto the equilibrated column.
-
Washing: Wash the column with the starting buffer to remove unbound components.
-
Elution: Elute the bound nucleotides using a salt gradient (e.g., 0-1 M NaCl in the starting buffer). Nucleotides will elute based on their net negative charge.
-
Fraction Collection and Desalting: Collect the fractions containing the desired nucleotide and desalt them using methods such as dialysis or size-exclusion chromatography.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for the quantitative analysis of nucleotide synthesis reactions.[11][15][16] Both reversed-phase and ion-exchange HPLC can be used.
General HPLC Conditions for Nucleotide Analysis:
-
Column: C18 reverse-phase column or a suitable anion-exchange column.
-
Mobile Phase: A gradient of a low-concentration buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). Ion-pairing reagents like tetrabutylammonium (B224687) can be added for reversed-phase separation.
-
Detection: UV absorbance at 254 nm or 260 nm.
-
Quantification: The concentration of the synthesized nucleotide is determined by comparing the peak area to a standard curve of known concentrations.
Signaling Pathways and Logical Relationships
De Novo Purine Biosynthesis Pathway
This diagram illustrates the initial committed step of the de novo purine synthesis pathway, where PRPP is converted to 5-phosphoribosylamine.
Salvage Pathway for Nucleotide Synthesis
This diagram shows the general reaction catalyzed by phosphoribosyltransferases in the salvage pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive enzyme | - Verify enzyme activity with a positive control.- Ensure proper storage conditions for the enzyme. |
| Suboptimal reaction conditions | - Optimize pH, temperature, and Mg²⁺ concentration.- Titrate enzyme and substrate concentrations. | |
| Substrate degradation | - Prepare fresh PRPP solutions.- Check the purity of the nucleobase. | |
| Multiple product peaks in HPLC | Side reactions | - Check for contaminating enzyme activities.- Optimize reaction time to minimize product degradation. |
| Impure starting materials | - Verify the purity of substrates by HPLC. | |
| Poor peak resolution in HPLC | Inappropriate HPLC method | - Optimize the mobile phase gradient.- Try a different column (e.g., ion-exchange vs. reversed-phase). |
| Column overloading | - Dilute the sample before injection. |
Conclusion
The enzymatic synthesis of nucleotides using PRPP pentasodium offers a robust and versatile platform for producing these essential biomolecules. The protocols and data presented in these application notes provide a solid foundation for researchers to implement and adapt these methods for their specific needs. By leveraging the specificity of phosphoribosyltransferases and optimizing reaction conditions, high yields of desired nucleotides can be achieved for various downstream applications in research and development.
References
- 1. GMP synthase - Wikipedia [en.wikipedia.org]
- 2. UMP biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Purine metabolism - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. The activities and kinetic properties of purine phosphoribosyltransferases in developing mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Kinetic mechanism of adenine phosphoribosyltransferase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 10. Uracil metabolism--UMP synthesis from orotic acid or uridine and conversion of uracil to beta-alanine: enzymes and cDNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Analysis of Nucleotides [protocols.io]
- 12. A Purine Nucleotide Biosynthesis Enzyme Guanosine Monophosphate Reductase is a Suppressor of Melanoma Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN108752405B - Method for separating nucleotide by ion exchange resin combined chromatography - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Continuous Spectrophotometric Assay for Measuring Phosphoribosyltransferase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoribosyltransferases (PRTs) are a class of enzymes crucial for the de novo and salvage pathways of nucleotide biosynthesis. These enzymes catalyze the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to a nitrogenous base, forming a nucleotide monophosphate. Given their central role in cellular metabolism, PRTs, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT) and orotate (B1227488) phosphoribosyltransferase (OPRT), are significant targets for drug development, particularly in the fields of cancer and infectious diseases. Deficiencies in PRT activity are also associated with metabolic disorders, such as Lesch-Nyhan syndrome, which results from a lack of HPRT activity.[1][2][3] Accurate and efficient methods for assaying PRT activity are therefore essential for both basic research and clinical diagnostics.
This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of phosphoribosyltransferases, with a specific focus on HPRT. This coupled-enzyme assay offers a non-radioactive, high-throughput-compatible method for monitoring enzyme kinetics in real-time.
Assay Principle
The activity of HPRT is determined by monitoring the formation of inosine (B1671953) monophosphate (IMP) from hypoxanthine (B114508) and PRPP. The IMP produced is then oxidized to xanthosine (B1684192) monophosphate (XMP) by a coupling enzyme, IMP dehydrogenase (IMPDH). This oxidation is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH, which can be continuously monitored by the increase in absorbance at 340 nm.[1][2][4] This method provides a direct measure of HPRT activity in real-time.
The enzymatic reactions are as follows:
-
HPRT: Hypoxanthine + PRPP → IMP + PPi
-
IMPDH: IMP + NAD+ + H₂O → XMP + NADH + H+
Signaling Pathway
Caption: Purine salvage pathway catalyzed by HPRT.
Materials and Reagents
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well, UV-transparent microplates
-
Purified phosphoribosyltransferase (e.g., recombinant human HPRT) or cell lysates
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Hypoxanthine
-
Nicotinamide adenine dinucleotide (NAD+)
-
IMP Dehydrogenase (IMPDH), recombinant
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Deionized water
Experimental Protocol
This protocol is optimized for a 96-well plate format.
Reagent Preparation
-
Reaction Buffer (1X): Prepare a solution containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM DTT. Keep on ice.
-
Substrate Stock Solutions:
-
Prepare a 10 mM stock solution of PRPP in deionized water.
-
Prepare a 10 mM stock solution of hypoxanthine in 10 mM NaOH.
-
Prepare a 50 mM stock solution of NAD+ in deionized water.
-
-
Enzyme Solutions:
-
Dilute the HPRT enzyme or cell lysate to the desired concentration in Reaction Buffer.
-
Prepare a stock solution of IMPDH at a concentration sufficient to ensure it is not rate-limiting (e.g., 1-5 units/mL).
-
Assay Procedure
-
Prepare the Reaction Mixture: For each reaction well, prepare a master mix containing the following components (excluding the enzyme to be assayed and PRPP, which will initiate the reaction):
| Component | Stock Concentration | Volume per well (µL) | Final Concentration |
| Reaction Buffer (1X) | 1X | Up to 200 | 1X |
| Hypoxanthine | 10 mM | 2 | 100 µM |
| NAD+ | 50 mM | 4 | 1 mM |
| IMPDH | 1 U/mL | 10 | 0.05 U/mL |
| Deionized Water | - | Variable | - |
| HPRT/Lysate | Variable | 10 | Variable |
| PRPP | 10 mM | 2 | 100 µM |
| Total Volume | 200 µL |
-
Set up the Microplate:
-
Sample Wells: Add the appropriate volume of the reaction mixture to each well. Add the HPRT enzyme or cell lysate.
-
Blank/Control Wells: Prepare wells without the HPRT enzyme (enzyme blank) and wells without PRPP (substrate blank) to measure background absorbance changes.[4]
-
-
Initiate the Reaction: Start the reaction by adding the final component, typically PRPP, to all wells.
-
Measure Absorbance: Immediately place the microplate in a plate reader pre-set to 37°C. Measure the absorbance at 340 nm every 60 seconds for 30-60 minutes.
Experimental Workflow
Caption: Experimental workflow for the HPRT assay.
Data Presentation and Analysis
The rate of the enzymatic reaction is determined by the linear portion of the absorbance versus time plot. The activity of the phosphoribosyltransferase can be calculated using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε × l × [Enzyme])
Where:
-
ΔA₃₄₀/min is the rate of change in absorbance at 340 nm per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
l is the path length of the light in the microplate well (in cm).
-
[Enzyme] is the concentration of the enzyme in the assay in mg/mL.
Quantitative Data Summary
The following table summarizes typical concentrations and conditions for the HPRT coupled enzymatic assay.
| Parameter | Typical Value/Range | Notes |
| Substrates | ||
| PRPP | 50 - 200 µM | Can be varied for Km determination. |
| Hypoxanthine | 50 - 200 µM | Should be saturating for Vmax determination. |
| Cofactor | ||
| NAD+ | 0.5 - 2 mM | Must be in excess. |
| Coupling Enzyme | ||
| IMP Dehydrogenase | 0.05 - 0.2 U/mL | Concentration should not be rate-limiting. |
| Enzyme Under Study | ||
| HPRT (purified) | 1 - 10 µg/mL | Concentration should yield a linear reaction rate. |
| Cell Lysate | 10 - 100 µg total protein/mL | Optimize based on HPRT expression level. |
| Reaction Conditions | ||
| Temperature | 25 - 37°C | Maintain a constant temperature. |
| pH | 7.4 - 8.0 | Optimal pH may vary depending on the enzyme source. |
| Detection | ||
| Wavelength | 340 nm | For monitoring NADH production. |
| Assay Time | 30 - 60 minutes | Ensure the reaction rate is linear during this period. |
| Detection Limit | ~5-10 nmol/hour/mL | Varies with assay conditions and instrumentation.[1] |
Conclusion
The continuous spectrophotometric coupled-enzyme assay is a robust and reliable method for determining phosphoribosyltransferase activity. Its advantages over traditional radiochemical assays include enhanced safety, reduced cost, and amenability to high-throughput screening, making it an invaluable tool for academic research and drug discovery.
References
Quantitative Analysis of 5-Phosphoribosyl-1-Pyrophosphate (PRPP) Levels in Cell Lysates
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phosphoribosyl-1-pyrophosphate (PRPP) is a pivotal molecule in cellular metabolism, serving as a key substrate in the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP.[1][2][3] The synthesis of PRPP from ribose 5-phosphate and ATP is catalyzed by the enzyme PRPP synthase.[1][2][3] Given its central role, the quantitative analysis of intracellular PRPP levels is crucial for understanding metabolic regulation, studying diseases associated with altered nucleotide metabolism such as gout, and for the development of therapeutic agents targeting these pathways.[4][5] This document provides detailed protocols for the preparation of cell lysates and the subsequent quantification of PRPP levels using enzymatic and immunological methods.
Metabolic Significance of PRPP
PRPP is a critical precursor for numerous biosynthetic pathways. Its availability can be a rate-limiting step for nucleotide synthesis. Therefore, alterations in PRPP synthase activity or the pathways that consume PRPP can have significant effects on cell growth, proliferation, and function.[6] For instance, superactivity of PRPP synthase leads to an overproduction of purines and consequently hyperuricemia and gout.[5][7]
Below is a diagram illustrating the central role of PRPP in cellular metabolism.
References
- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. A simple and sensitive method for estimating the concentration and synthesis of 5-phosphoribosyl 1-pyrophosphate in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRPP-Synthetase Superactivity Assay Kit [novocib.com]
- 6. Phosphoribosyl pyrophosphate synthetase activity affects growth and riboflavin production in Ashbya gossypii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRPP-S Assay Kit [novocib.com]
Application Notes and Protocols for the Use of PRPP Pentasodium in Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP) pentasodium is a critical substrate for a variety of enzymes involved in essential metabolic pathways, including the de novo and salvage pathways of nucleotide biosynthesis.[1][2] The accurate determination of the kinetic parameters of these enzymes is fundamental for understanding their catalytic mechanisms, roles in metabolism, and for the development of therapeutic agents that target these pathways.[3][4] These application notes provide detailed protocols for assays of key PRPP-dependent enzymes and summarize their kinetic data.
Key Enzymes Utilizing PRPP as a Substrate
PRPP serves as a precursor in the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, as well as the amino acids histidine and tryptophan.[1] Key enzymes that utilize PRPP as a substrate include:
-
Amidophosphoribosyltransferase (ATase): Catalyzes the committed step in de novo purine synthesis.[5]
-
Orotate (B1227488) Phosphoribosyltransferase (OPRTase): A key enzyme in de novo pyrimidine biosynthesis.[6][7]
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): A central enzyme in the purine salvage pathway.[8][9]
-
PRPP Synthetase (PRS): Catalyzes the synthesis of PRPP itself from ribose-5-phosphate (B1218738) and ATP.[1][10]
Signaling and Metabolic Pathways
PRPP is a central molecule in nucleotide metabolism, feeding into both the de novo and salvage pathways for purine and pyrimidine biosynthesis.
Data Presentation: Kinetic Parameters of PRPP-Dependent Enzymes
The following table summarizes the kinetic parameters for several key enzymes that utilize PRPP as a substrate. These values can serve as a reference for experimental design and data interpretation.
| Enzyme | Organism | Substrate(s) | Km (PRPP) (µM) | Other Km (µM) | Vmax or kcat | Reference(s) |
| Amidophosphoribosyltransferase | Rat Liver | PRPP, Glutamine | 570 | 1240 (Glutamine) | Not Reported | [11] |
| Orotate Phosphoribosyltransferase | Escherichia coli | PRPP, Orotate | Not Reported | 5-100 (Orotate) | Not Reported | [7] |
| Orotate Phosphoribosyltransferase | Plasmodium falciparum | PRPP, Orotate | 12.5 - 250 (varied) | 250 (Orotate) | Not Reported | [12][13] |
| Hypoxanthine-Guanine Phosphoribosyltransferase | Trypanosoma cruzi | PRPP, Hypoxanthine | 1000 (saturating) | 5 - 150 (Hypoxanthine) | Not Reported | [9][14] |
| Hypoxanthine-Guanine Phosphoribosyltransferase | Trypanosoma cruzi | PRPP, Guanine | 1.15 - 80 (varied) | 5 - 100 (Guanine) | Not Reported | [9][14] |
| Uracil (B121893) Phosphoribosyltransferase | Escherichia coli | PRPP, Uracil | Strongly diminished in mutant | ~100-fold increase in mutant for Uracil | 50-60 fold reduction in mutant | [15] |
Experimental Protocols
Detailed methodologies for key enzyme assays involving PRPP are provided below.
Continuous Spectrophotometric Assay for Orotate Phosphoribosyltransferase (OPRTase)
This protocol is adapted from a method used for E. coli OPRTase and monitors the decrease in orotate concentration.[7]
Experimental Workflow:
Materials:
-
Tris-HCl buffer (e.g., 20 mM, pH 7.6)
-
Magnesium Chloride (MgCl2) (e.g., 2 mM)
-
PRPP pentasodium solution (e.g., 100 µM)
-
Orotate solution (e.g., 5-100 µM)
-
Purified OPRTase enzyme (e.g., 1 µg in 150 µL reaction)
-
UV-compatible cuvettes or microplates
-
Spectrophotometer with temperature control
Protocol:
-
Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.6), 2 mM MgCl2, and the desired concentration of orotate (e.g., in a range from 5 to 100 µM).
-
Add the OPRTase enzyme to the reaction mixture to a final concentration of approximately 28 µM (1 µg in a 150 µL reaction volume).
-
Incubate the mixture for 1 minute at 25°C to allow for temperature equilibration.
-
Initiate the reaction by adding PRPP to a final concentration of 100 µM.
-
Immediately monitor the decrease in absorbance at 295 nm over a period of 2 minutes, ensuring a linear progress curve.
-
Calculate the initial reaction velocity from the linear portion of the curve. The molar extinction coefficient for orotate under these conditions is required for the calculation of the rate of substrate conversion.
Coupled Spectrophotometric Assay for PRPP Synthetase
This protocol is based on a commercially available kit and measures PRPP synthesis by coupling it to the reactions of HGPRT and Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH).[16][17] The final product, NADH, is monitored spectrophotometrically.
Experimental Workflow:
Materials:
-
Reaction Buffer (e.g., containing Tris-HCl, MgCl2)
-
Adenosine 5'-Triphosphate (ATP) solution
-
Hypoxanthine (Hx) solution
-
Nicotinamide Adenine Dinucleotide (NAD) solution
-
Dithiothreitol (DTT)
-
Coupling enzymes: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and Inosine Monophosphate Dehydrogenase (IMPDH)
-
Ribose-5-Phosphate (R-5-P) solution
-
PRPP Synthetase enzyme or cell lysate
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm and 37°C
Protocol:
-
Prepare a "Reaction Mixture" containing the reaction buffer, ATP, hypoxanthine, NAD, DTT, HGPRT, and IMPDH.
-
Prepare a "Blank" mixture containing all components of the "Reaction Mixture" except for Ribose-5-Phosphate.
-
Pipette the PRPP Synthetase sample (e.g., purified enzyme or cell lysate) into the wells of a 96-well plate.
-
To the appropriate wells, add the "Reaction Mixture" containing Ribose-5-Phosphate to initiate the reaction.
-
To the blank wells, add the "Blank" mixture.
-
Immediately place the plate in a microplate reader pre-set to 37°C and measure the increase in absorbance at 340 nm kinetically (e.g., every minute for a set duration).
-
The activity of PRPP Synthetase is determined by subtracting the rate of the blank from the rate of the reaction and using the molar extinction coefficient of NADH to calculate the amount of PRPP produced per unit time.
Spectrophotometric Assay for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
This protocol is based on the direct measurement of the formation of inosine monophosphate (IMP) or guanosine (B1672433) monophosphate (GMP).[9][14]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
PRPP pentasodium solution (e.g., 1 mM)
-
Hypoxanthine or Guanine solution (e.g., 5-250 µM)
-
Purified HGPRT enzyme (e.g., 100 nM)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the desired concentration of the purine substrate (hypoxanthine or guanine).
-
Add the HGPRT enzyme to the reaction mixture.
-
Initiate the reaction by adding PRPP to a final concentration of 1 mM (or varied for kinetic analysis).
-
Monitor the change in absorbance at the appropriate wavelength:
-
For IMP formation from hypoxanthine: 245 nm (Δε = 1227 M-1 cm-1)
-
For GMP formation from guanine: 257.5 nm (Δε = 4044 M-1 cm-1)
-
-
Determine the initial velocity from the linear phase of the reaction.
These application notes provide a framework for the study of enzymes that utilize PRPP pentasodium as a substrate. The detailed protocols and compiled kinetic data offer a valuable resource for researchers in academia and industry. The provided workflows and pathway diagrams serve to visually simplify complex processes, aiding in experimental design and data interpretation. For novel enzymes or those from different organisms, it is recommended to optimize the assay conditions, including pH, temperature, and substrate concentrations.
References
- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. journals.asm.org [journals.asm.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 6. Direct spectrophotometric assays for orotate phosphoribosyltransferase and orotidylate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Rat liver glutamine 5-phosphoribosyl-1-pyrophosphate amidotransferase [EC 2.4.2.14]. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 13. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetic mechanism of uracil phosphoribosyltransferase from Escherichia coli and catalytic importance of the conserved proline in the PRPP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Continuous PRPP-S Assay Kit - Creative BioMart [creativebiomart.net]
- 17. PRPP-S Assay Kit [novocib.com]
High-performance liquid chromatography (HPLC) methods for PRPP detection.
Application Note and Protocols for the Quantification of Phosphoribosyl Pyrophosphate (PRPP) in Biological Samples
Audience: This document is intended for researchers, scientists, and drug development professionals requiring sensitive and reliable methods for the detection and quantification of phosphoribosyl pyrophosphate (PRPP), a key metabolite in nucleotide biosynthesis.
Introduction
5-Phosphoribosyl-1-pyrophosphate (PRPP) is a critical molecule in cellular metabolism, serving as the precursor for the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleotide synthesis.[1] The availability of PRPP can be a rate-limiting step in these pathways, making its accurate quantification essential for studies in enzymology, drug discovery, and the investigation of metabolic disorders. High-performance liquid chromatography (HPLC) offers a robust platform for the separation and quantification of PRPP from complex biological matrices. This document provides detailed protocols for two common HPLC-based methods: Ion-Pair Reversed-Phase Liquid Chromatography with UV detection (IP-RPLC-UV) and Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS).
Method 1: Ion-Pair Reversed-Phase HPLC with UV Detection (IP-RPLC-UV)
Ion-pair reversed-phase chromatography is a widely used technique for the analysis of polar and ionic compounds, such as nucleotides, on a non-polar stationary phase.[2] Positively charged ion-pairing agents in the mobile phase, like triethylammonium (B8662869) acetate (B1210297) (TEAA), form neutral ion pairs with the negatively charged phosphate (B84403) groups of PRPP. This increases the hydrophobicity of the analyte, allowing for its retention and separation on a C18 column. Detection is typically performed using a UV detector at a wavelength of 254 nm, where the purine and pyrimidine bases absorb light. While PRPP itself lacks a chromophoric base, this method is often used in enzymatic assays where the consumption or production of a UV-active substrate or product is monitored. For direct detection of PRPP, which lacks a strong chromophore, derivatization or coupling to an enzymatic reaction that produces a UV-active product is necessary. Alternatively, a more universal but less sensitive detection method like refractive index detection could be employed, though this is less common for trace analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm | Adapted from[2] |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 | Adapted from[2] |
| Mobile Phase B | Acetonitrile | Adapted from[2] |
| Flow Rate | 1.0 mL/min | Adapted from[2] |
| Detection | UV at 254 nm (indirect or coupled assay) | |
| Linearity Range | 50-150 µg/ml (for related compounds) | |
| LOD | 0.04 µg/mL (for related compounds) | |
| LOQ | 0.13 µg/mL (for related compounds) |
Note: The LOD and LOQ values are for Lansoprazole as a representative analyte from a validated RP-HPLC method and are provided for estimation purposes. These values should be determined experimentally for PRPP in the user's laboratory.
Method 2: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS)
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[3] This method is well-suited for the retention and separation of highly polar compounds like PRPP. Coupled with tandem mass spectrometry (MS/MS), HILIC offers high selectivity and sensitivity for the direct detection and quantification of PRPP in complex biological samples.[4] The MS/MS detector is set to monitor specific precursor-to-product ion transitions for PRPP, ensuring accurate identification and quantification even at low concentrations.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | ZIC-pHILIC, 5 µm particle size, 2.1 x 150 mm | Adapted from[5] |
| Mobile Phase A | 10 mM Ammonium carbonate in water, pH 9.0 | Adapted from[6] |
| Mobile Phase B | Acetonitrile | Adapted from[6] |
| Flow Rate | 0.3 mL/min | Adapted from[5] |
| Detection | ESI-MS/MS in negative ion mode | [4] |
| Linearity Range | 2.0-1000 ng/mL (for related compounds) | [5] |
| Precision (RSD) | <6% | [4] |
| LOD | Not reported for PRPP, typically in the low ng/mL range | [5] |
| LOQ | Not reported for PRPP, typically in the low ng/mL range | [5] |
Note: The linearity range, LOD, and LOQ are based on a HILIC-MS/MS method for similar polar analytes and should be established for PRPP during method validation.
Experimental Protocols
Sample Preparation: Extraction of PRPP from Mammalian Cells
This protocol is adapted for the extraction of water-soluble metabolites, including PRPP, from cultured mammalian cells.[7][8]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 0.8 M Perchloric Acid (PCA)
-
2 M Potassium Hydroxide (KOH)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold 0.8 M PCA to the dish and scrape the cells using a cell scraper.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acid-soluble metabolites, to a new pre-chilled microcentrifuge tube.
-
Neutralize the supernatant by adding 2 M KOH dropwise while vortexing. Monitor the pH with pH paper until it reaches 6.5-7.0.
-
Incubate on ice for 10 minutes to precipitate potassium perchlorate.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
The resulting supernatant contains the PRPP and is ready for HPLC analysis. The sample can be stored at -80°C.
For erythrocyte samples, deproteinization can be achieved by heating the packed erythrocytes.[4]
Protocol 1: IP-RPLC-UV Analysis
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, filtered and degassed.
-
Mobile Phase B: HPLC-grade acetonitrile, filtered and degassed.
-
PRPP standard solution.
Chromatographic Conditions:
-
Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Inject 20 µL of the sample or standard.
-
Run a linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column with 100% Mobile Phase A for 10 minutes before the next injection.
-
Monitor the absorbance at 254 nm.
Protocol 2: HILIC-LC-MS/MS Analysis
Instrumentation and Columns:
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
ZIC-pHILIC column (e.g., 5 µm, 2.1 x 150 mm).
Reagents:
-
Mobile Phase A: 10 mM Ammonium carbonate in water, pH 9.0, filtered and degassed.
-
Mobile Phase B: HPLC-grade acetonitrile, filtered and degassed.
-
PRPP standard solution.
Chromatographic Conditions:
-
Equilibrate the column with 95% Mobile Phase B at a flow rate of 0.3 mL/min for 15 minutes.
-
Inject 5 µL of the sample or standard.
-
Run a linear gradient from 95% to 50% Mobile Phase B over 15 minutes.
-
Hold at 50% Mobile Phase B for 5 minutes.
-
Return to 95% Mobile Phase B and re-equilibrate for 10 minutes.
MS/MS Conditions:
-
Ionization Mode: ESI negative
-
Monitor the specific precursor ion and product ion transitions for PRPP. These will need to be determined by infusing a PRPP standard.
Visualizations
Signaling Pathway: De Novo Purine Biosynthesis
The de novo synthesis of purine nucleotides is a fundamental metabolic pathway where PRPP is a key substrate.[9][10] The pathway begins with the conversion of Ribose-5-phosphate to PRPP, which then undergoes a series of enzymatic reactions to form inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).
Signaling Pathway: Pyrimidine Biosynthesis
In the de novo synthesis of pyrimidine nucleotides, the pyrimidine ring is first synthesized as orotate, which is then attached to the ribosyl phosphate moiety provided by PRPP to form orotidine-5'-monophosphate (OMP).[9][10] OMP is subsequently converted to uridine (B1682114) monophosphate (UMP), the precursor for other pyrimidine nucleotides.
Experimental Workflow
The general workflow for the analysis of PRPP in biological samples involves sample preparation to extract and isolate the analyte, followed by separation and detection using HPLC.
References
- 1. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydrophilic-interaction liquid chromatography-tandem mass spectrometric determination of erythrocyte 5-phosphoribosyl 1-pyrophosphate in patients with hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a HILIC-MS/MS method for simultaneous quantification of lipophilic antitumor TriPPPro-prodrugs and their polar metabolites in HT29 cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. cores.emory.edu [cores.emory.edu]
- 8. High Performance Liquid Chromatography (HPLC) and sample preparation [protocols.io]
- 9. Purine, Pyrimidine Metabolism, Disorders – biochemistry [uw.pressbooks.pub]
- 10. Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]
Application Notes and Protocols for Isotope Labeling Studies Using ³²P-Labeled PRPP Pentasodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ³²P-labeled 5-phosphoribosyl-1-pyrophosphate (PRPP) pentasodium salt in isotope labeling studies. Detailed protocols for key enzymatic assays are provided, along with summarized quantitative data to facilitate experimental design and data interpretation. The focus is on enzymes central to nucleotide metabolism, which are critical targets in drug development.
Introduction
5-phosphoribosyl-1-pyrophosphate (PRPP) is a pivotal molecule in cellular metabolism. It serves as the ribose-phosphate donor in the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) biosynthesis. Consequently, the enzymes that utilize PRPP are of significant interest in biomedical research and as targets for therapeutic intervention in various diseases, including cancer and metabolic disorders. The use of ³²P-labeled PRPP allows for highly sensitive and direct measurement of the activity of these enzymes.
Key Applications
-
Enzyme Kinetics and Mechanistic Studies: Elucidating the kinetic parameters (K_m, V_max) and catalytic mechanisms of phosphoribosyltransferases.
-
High-Throughput Screening (HTS) of Enzyme Inhibitors: Identifying and characterizing potential drug candidates that target nucleotide biosynthesis pathways.
-
Metabolic Flux Analysis: Tracing the incorporation of the phosphoribosyl moiety into nucleotides to understand metabolic pathway dynamics.
-
Diagnostic Assays: Measuring enzyme deficiencies in cell lysates or patient samples for the diagnosis of metabolic disorders.
Application Note 1: Orotate (B1227488) Phosphoribosyltransferase (OPRTase) Assay
Introduction: Orotate phosphoribosyltransferase (OPRTase, EC 2.4.2.10) is a key enzyme in the de novo pyrimidine nucleotide biosynthesis pathway. It catalyzes the conversion of orotate and PRPP to orotidine (B106555) 5'-monophosphate (OMP) and pyrophosphate.
Principle: The assay measures the transfer of the ³²P-labeled phosphoribosyl group from [³²P]PRPP to orotate, resulting in the formation of [³²P]OMP. The radioactive product is then separated from the unreacted radioactive substrate and quantified.
Experimental Protocol
1. Materials and Reagents:
-
³²P-labeled PRPP pentasodium salt (specific activity ≥ 3000 Ci/mmol)
-
Purified or recombinant OPRTase
-
Orotate
-
PRPP (unlabeled)
-
Tris-HCl buffer
-
MgCl₂
-
Bovine Serum Albumin (BSA)
-
Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
2. Reaction Mixture Preparation (per 50 µL reaction):
-
50 mM Tris-HCl, pH 8.0
-
5 mM MgCl₂
-
0.1 mg/mL BSA
-
100 µM Orotate
-
50 µM [³²P]PRPP (adjust specific activity with unlabeled PRPP to achieve desired cpm/pmol)
-
Enzyme preparation (e.g., 1-10 ng purified enzyme or cell lysate)
3. Assay Procedure:
-
Prepare a master mix of the reaction components, excluding the enzyme.
-
Aliquot the master mix into microcentrifuge tubes on ice.
-
Initiate the reaction by adding the enzyme preparation to each tube.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 10 µL of 0.5 M EDTA or by heating.
-
Spot 5-10 µL of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 0.75 M LiCl) to separate OMP from PRPP.
-
Visualize the separated spots using autoradiography or a phosphorimager.
-
Excise the spots corresponding to OMP and PRPP and place them in separate scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the amount of [³²P]OMP formed based on the specific activity of the [³²P]PRPP.
Data Presentation
Table 1: Kinetic Parameters for Orotate Phosphoribosyltransferase
| Enzyme Source | Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Plasmodium falciparum | PRPP | 9.3 ± 0.5 | 2,994 | 3,534 | 3.8 x 10⁸ | [1] |
| Escherichia coli | Orotate | 5 - 100 (concentration range) | N/A | N/A | N/A | [2] |
| Bacillus subtilis | PRPP | 33,000 | N/A | N/A | N/A | [3] |
Note: The provided data may have been obtained using spectrophotometric or other methods but are representative of the kinetic properties of OPRTase.
Workflow Diagram
Application Note 2: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Assay
Introduction: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT, EC 2.4.2.8) is a central enzyme in the purine salvage pathway. It catalyzes the formation of inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP) from hypoxanthine (B114508) and guanine (B1146940), respectively, using PRPP.
Principle: The assay measures the incorporation of the ³²P-labeled phosphoribosyl group from [³²P]PRPP into IMP or GMP when hypoxanthine or guanine is provided as the substrate. The resulting radiolabeled nucleotide is separated from the unreacted [³²P]PRPP and quantified.
Experimental Protocol
1. Materials and Reagents:
-
³²P-labeled PRPP pentasodium salt
-
Purified or recombinant HGPRT
-
Hypoxanthine or Guanine
-
Tris-HCl buffer
-
MgCl₂
-
Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose) or Anion-exchange HPLC
-
Scintillation cocktail and vials
-
Liquid scintillation counter
2. Reaction Mixture Preparation (per 50 µL reaction):
-
50 mM Tris-HCl, pH 7.4
-
10 mM MgCl₂
-
100 µM Hypoxanthine or Guanine
-
50 µM [³²P]PRPP
-
Enzyme preparation
3. Assay Procedure:
-
Combine buffer, MgCl₂, and the purine base in microcentrifuge tubes on ice.
-
Add the enzyme preparation.
-
Initiate the reaction by adding [³²P]PRPP.
-
Incubate at 37°C for 15-60 minutes.
-
Stop the reaction by adding a small volume of formic acid or by flash-freezing.
-
Separate the product ([³²P]IMP or [³²P]GMP) from the substrate ([³²P]PRPP) using TLC on PEI-cellulose plates with a suitable developing solvent (e.g., 1 M LiCl).
-
Alternatively, use anion-exchange HPLC for separation.[4][5]
-
Quantify the radioactivity in the product spots/fractions using scintillation counting.
-
Calculate the enzyme activity based on the specific activity of the [³²P]PRPP.
Data Presentation
Table 2: Kinetic Parameters for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Human | Guanine | 5.6 | 15.2 | [6] |
| Human | PRPP (with Guanine) | 56 | 15.2 | [6] |
Note: This data is for the recombinant human enzyme and serves as a reference for expected kinetic values.
Signaling Pathway Diagram
Application Note 3: Amidophosphoribosyltransferase (ATase) Assay
Introduction: Amidophosphoribosyltransferase (ATase, EC 2.4.2.14), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), catalyzes the first committed step in de novo purine biosynthesis.[7] It involves the transfer of an amino group from glutamine to PRPP to form 5-phosphoribosylamine (PRA).
Principle: This assay measures the conversion of [³²P]PRPP to [³²P]PRA. The positively charged [³²P]PRA product can be separated from the negatively charged [³²P]PRPP substrate by ion-exchange chromatography.
Experimental Protocol
1. Materials and Reagents:
-
³²P-labeled PRPP pentasodium salt
-
Purified or recombinant ATase
-
L-Glutamine
-
HEPES buffer
-
MgCl₂
-
Dithiothreitol (DTT)
-
Dowex-1 anion-exchange resin
-
Scintillation cocktail and vials
-
Liquid scintillation counter
2. Reaction Mixture Preparation (per 100 µL reaction):
-
50 mM HEPES, pH 7.5
-
5 mM MgCl₂
-
2 mM DTT
-
4 mM L-Glutamine
-
1 mM [³²P]PRPP
-
Enzyme preparation
3. Assay Procedure:
-
Equilibrate all solutions to the reaction temperature (e.g., 37°C).
-
In a microcentrifuge tube, combine the buffer, MgCl₂, DTT, and glutamine.
-
Add the enzyme and pre-incubate for 2-3 minutes.
-
Initiate the reaction by adding [³²P]PRPP.
-
Incubate for 10-20 minutes, ensuring the reaction remains in the linear phase.
-
Terminate the reaction by adding 0.5 mL of ice-cold 0.1 M formic acid.
-
Apply the quenched reaction mixture to a small column containing Dowex-1 anion-exchange resin (formate form).
-
Wash the column with water to elute the unreacted [³²P]PRA. The [³²P]PRPP will remain bound to the resin.
-
Collect the eluate in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity.
-
Calculate the amount of [³²P]PRA formed based on the specific activity of the [³²P]PRPP.
Data Presentation
Table 3: Activity of Amidophosphoribosyltransferase in Rat Liver
| Condition | ATase Activity (nmol/h/mg protein) | PRPP Concentration (nmol/g liver) | Reference |
| Control (Sham-operated) | ~15 | ~5 | [8] |
| Regenerating Liver (18h post-hepatectomy) | ~27 | ~15 (at 12h) | [8] |
Note: This data illustrates the change in ATase activity and PRPP levels in a physiological context and was determined using a [¹⁴C]glycine incorporation assay, which reflects the overall de novo purine synthesis rate.
Signaling Pathway Diagram
General Considerations for ³²P-Labeling Studies
-
Safety Precautions: ³²P is a high-energy beta-emitter. All work with ³²P-labeled compounds must be conducted in a designated radioactivity laboratory with appropriate shielding and personal protective equipment.
-
Purity of Labeled PRPP: Ensure the radiochemical purity of the [³²P]PRPP, as contaminants can interfere with the assay.
-
Enzyme Purity: The use of purified enzyme is recommended for kinetic studies to avoid interference from other enzymes that may utilize PRPP or the reaction products.
-
Linearity of the Reaction: It is crucial to establish the time and enzyme concentration ranges over which the reaction is linear to ensure accurate rate measurements.
-
Controls: Include appropriate controls, such as reactions without enzyme or without the non-radioactive substrate, to account for background and non-enzymatic degradation of [³²P]PRPP.
References
- 1. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. Ion-exchange separation of nucleic acid constituents by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 8. Increase of amidophosphoribosyltransferase activity and phosphoribosylpyrophosphate concentration as the basis for increased de novo purine biosynthesis in the regenerating rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phosphoribosyl Pyrophosphate (PRPP) in Studying Aminoglycoside Antibiotic Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoribosyl pyrophosphate (PRPP) is a crucial precursor molecule in various primary metabolic pathways, including the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, as well as the amino acids histidine and tryptophan.[1] Its role extends to secondary metabolism, where it serves as a key building block for certain classes of antibiotics. This document provides detailed application notes and protocols on the utility of PRPP in elucidating the biosynthetic pathways of aminoglycoside antibiotics, a class of potent bactericidal agents. Understanding the enzymatic reactions involving PRPP in the formation of these complex natural products is paramount for endeavors in biosynthetic engineering and the development of novel antibiotic derivatives.
Application of PRPP in Aminoglycoside Biosynthesis
The involvement of PRPP in aminoglycoside biosynthesis is primarily centered on the glycosylation of the aminocyclitol core. Specifically, PRPP acts as a donor of a phosphoribosyl group, which is subsequently incorporated into the maturing antibiotic structure. This has been notably demonstrated in the biosynthesis of butirosin (B1197908) and neomycin.
In the butirosin-producing bacterium Bacillus circulans, the enzyme neamine (B104775) phosphoribosyltransferase (BtrL) utilizes PRPP to transfer a phosphoribosyl moiety to the neamine intermediate, forming 5''-phosphoribostamycin. This enzymatic step is a critical part of the butirosin biosynthetic pathway. A subsequent dephosphorylation step then yields ribostamycin, a key intermediate in the biosynthesis of butirosin and other related aminoglycosides like neomycin.
The biosynthesis of streptomycin (B1217042), another prominent aminoglycoside, follows a different path where all its constituent moieties are derived from D-glucose.[2][3][4] Current understanding of the streptomycin biosynthetic pathway does not indicate a direct role for PRPP as a precursor.[2][3][4]
Data Presentation
A comprehensive understanding of the metabolic landscape during antibiotic production is crucial. While specific quantitative data for intracellular PRPP concentrations in aminoglycoside-producing strains remains an area of active research, typical intracellular PRPP concentrations in various bacteria have been reported. This data provides a valuable reference for researchers studying aminoglycoside biosynthesis.
| Organism | Growth Condition | Intracellular PRPP Concentration (nmol/g dry weight) | Reference |
| Bacillus subtilis | Exponential phase | 1.5 - 2.5 | [5] |
| Escherichia coli | Exponential phase | 0.5 - 1.5 | [6] |
| Streptomyces coelicolor | Vegetative growth | Not explicitly quantified, but ppGpp, a related signaling molecule, is monitored | [7] |
Note: This table presents generalized data. Actual intracellular concentrations can vary significantly based on the specific strain, growth medium, and culture conditions.
Experimental Protocols
Protocol 1: Assay for Neamine Phosphoribosyltransferase (BtrL) Activity
This protocol describes a method to determine the activity of neamine phosphoribosyltransferase (BtrL), the enzyme responsible for the PRPP-dependent glycosylation of neamine in the butirosin biosynthetic pathway.
Materials:
-
Purified BtrL enzyme (heterologously expressed and purified)
-
Neamine sulfate
-
5-Phospho-α-D-ribose 1-diphosphate (PRPP), pentasodium salt
-
Tricine buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
[γ-³²P]ATP for radiolabeling PRPP (optional, for sensitive detection)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Developing solvent for TLC (e.g., isopropanol:water:ammonia, 7:2:1, v/v/v)
-
Phosphorimager or scintillation counter (for radiolabeled assay)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., ELSD or MS) for non-radioactive assay
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
50 mM Tricine buffer (pH 7.5)
-
5 mM MgCl₂
-
1 mM DTT
-
1 mM Neamine sulfate
-
0.5 mM PRPP (for non-radioactive assay) or [ribose-5-P-¹⁴C]PRPP (for radioactive assay)
-
Purified BtrL enzyme (concentration to be optimized, typically 1-5 µM)
-
-
The total reaction volume is typically 50-100 µL.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the BtrL enzyme to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold ethanol (B145695) or by heating at 95°C for 5 minutes.
-
Centrifuge the mixture to pellet the precipitated protein.
-
-
Product Analysis:
-
a) Thin Layer Chromatography (TLC) (for radioactive assay):
-
Spot an aliquot of the supernatant onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using a suitable solvent system.
-
Visualize the separated compounds using a phosphorimager. The product, 5''-phosphoribostamycin, will be radiolabeled and can be quantified based on the intensity of the spot.
-
-
b) High-Performance Liquid Chromatography (HPLC) (for non-radioactive assay):
-
Analyze the supernatant by HPLC to separate the substrate (neamine) from the product (5''-phosphoribostamycin).
-
Use a suitable column and mobile phase. For aminoglycosides, which are polar compounds, ion-pairing chromatography or HILIC coupled with a mass spectrometer or an evaporative light scattering detector (ELSD) is often employed.[8][9][10][11][12]
-
Quantify the product by comparing the peak area to a standard curve of chemically synthesized or purified 5''-phosphoribostamycin.
-
-
Protocol 2: Quantification of Intracellular PRPP in Aminoglycoside-Producing Bacteria
This protocol outlines a method for the extraction and quantification of intracellular PRPP from bacterial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
Materials:
-
Bacterial culture (e.g., Bacillus circulans or Streptomyces fradiae)
-
Cold methanol
-
Internal standard (e.g., ¹³C-labeled PRPP)
-
LC-MS/MS system equipped with a suitable HILIC or ion-pair chromatography column
Procedure:
-
Cell Harvesting and Quenching:
-
Rapidly harvest a known quantity of cells from the culture broth by centrifugation at a low temperature (e.g., 4°C).
-
Immediately quench the metabolic activity by resuspending the cell pellet in a cold extraction solvent (e.g., 60% methanol, -20°C). This step is critical to prevent the degradation of labile metabolites like PRPP.
-
-
Metabolite Extraction:
-
Lyse the cells in the cold extraction solvent using methods such as bead beating or sonication.
-
Add an internal standard to the extraction mixture to correct for variations in extraction efficiency and instrument response.
-
Centrifuge the lysate to remove cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the intracellular metabolites.
-
The extract may require further cleanup or concentration depending on the sensitivity of the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic method.
-
Detect and quantify PRPP using multiple reaction monitoring (MRM) in negative ion mode. The transition from the precursor ion of PRPP (m/z 389) to a specific product ion is monitored.
-
Quantify the absolute concentration of PRPP by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of PRPP standard.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway of butirosin highlighting the role of PRPP.
Caption: Experimental workflow for the neamine phosphoribosyltransferase (BtrL) assay.
References
- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: Streptomycin biosynthesis - Reference pathway [kegg.jp]
- 3. KEGG PATHWAY: ko00521 [genome.jp]
- 4. KEGG PATHWAY: map00521 [genome.jp]
- 5. Comprehensive Absolute Quantification of the Cytosolic Proteome of Bacillus subtilis by Data Independent, Parallel Fragmentation in Liquid Chromatography/Mass Spectrometry (LC/MSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic profiling of intracellular metabolites in fermentation broths from beta-lactam antibiotics production by liquid chromatography-tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detec ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26581B [pubs.rsc.org]
- 12. waters.com [waters.com]
- 13. Hydrophilic-interaction liquid chromatography-tandem mass spectrometric determination of erythrocyte 5-phosphoribosyl 1-pyrophosphate in patients with hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Reconstitution of Metabolic Pathways Involving PRPP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro reconstitution of metabolic pathways involving 5-phosphoribosyl-1-pyrophosphate (PRPP), a crucial precursor for nucleotide biosynthesis. The protocols detailed below are intended to facilitate the study of these pathways for basic research, enzyme characterization, and the identification of novel therapeutic targets.
Introduction to PRPP and its Metabolic Significance
5-Phosphoribosyl-1-pyrophosphate (PRPP) is a pivotal molecule in cellular metabolism, serving as the activated form of ribose-5-phosphate. It is the common substrate for the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleotide synthesis.[1][2] Nucleotides are the fundamental building blocks of DNA and RNA, and they also play critical roles in cellular energy transfer and signaling. Consequently, the metabolic pathways that produce and consume PRPP are of significant interest in various fields, including cancer biology, immunology, and infectious diseases.
The de novo synthesis pathways build purine and pyrimidine rings from simple precursors, while salvage pathways recycle pre-existing bases and nucleosides.[3] Both pathway types are essential for maintaining the cellular nucleotide pool. The in vitro reconstitution of these complex multi-enzyme systems allows for a detailed investigation of their kinetics, regulation, and potential inhibition by drug candidates in a controlled environment, free from the complexities of the cellular milieu.
Key Metabolic Pathways Involving PRPP
The primary metabolic pathways utilizing PRPP are:
-
De Novo Purine Biosynthesis: A multi-step pathway that synthesizes inosine (B1671953) monophosphate (IMP), the precursor to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), from PRPP and other small molecules.[1][4]
-
De Novo Pyrimidine Biosynthesis: This pathway synthesizes uridine (B1682114) monophosphate (UMP), the precursor to other pyrimidine nucleotides, from PRPP, aspartate, and carbamoyl (B1232498) phosphate.[5]
-
Purine Salvage Pathway: This pathway recycles purine bases (adenine, guanine, hypoxanthine) by attaching them to PRPP to form the corresponding mononucleotides.[6][7]
-
Pyrimidine Salvage Pathway: This pathway recycles pyrimidine bases (uracil, thymine, cytosine) and nucleosides to form nucleotides.[8]
Application: In Vitro Reconstitution of the De Novo Purine Biosynthesis Pathway
The de novo purine biosynthesis pathway is a complex process involving a sequence of enzymatic reactions to produce IMP from PRPP. The reconstitution of this pathway in vitro has been achieved using a set of purified enzymes.[9]
Experimental Workflow:
A typical workflow for the in vitro reconstitution of the de novo purine synthesis pathway involves the expression and purification of all necessary enzymes, followed by their combination in a reaction mixture containing all required substrates and cofactors. The progress of the reaction is then monitored over time by quantifying the production of IMP or other intermediates.
Protocol for In Vitro Reconstitution of IMP Synthesis:
This protocol is a general guideline and may require optimization based on the specific enzymes and experimental goals.
1. Enzyme Preparation:
-
Express and purify all enzymes of the de novo purine synthesis pathway. A study has reported the successful reconstitution using 28 enzymes.[9]
2. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2).
-
Add substrates and cofactors to the final concentrations as outlined in the table below.
-
Add the purified enzymes to their optimized concentrations.
3. Reaction Incubation:
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points for analysis.
4. Reaction Quenching and Analysis:
-
Quench the reaction by adding an equal volume of cold methanol (B129727) or other suitable quenching agent.
-
Analyze the samples by LC-MS/MS to quantify the concentration of IMP and other intermediates.[9]
Quantitative Data for In Vitro IMP Synthesis:
The following table provides a starting point for the concentrations of key components in the reaction mixture. These values should be optimized for each specific experimental setup.
| Component | Recommended Starting Concentration |
| Substrates | |
| Ribose-5-phosphate | 1 mM |
| Glycine | 1 mM |
| Glutamine | 2 mM |
| Aspartate | 1 mM |
| 10-Formyl-tetrahydrofolate | 0.5 mM |
| Bicarbonate (from NaHCO3) | 25 mM |
| Cofactors | |
| ATP | 5 mM |
| GTP | 0.1 mM |
| NAD+ | 0.5 mM |
| Enzymes | |
| PRPP Synthetase | 1-10 µM |
| GPAT | 1-10 µM |
| Other pathway enzymes | 1-10 µM each |
Application: In Vitro Reconstitution of the Pyrimidine Salvage Pathway
The pyrimidine salvage pathway provides an energetically favorable route to nucleotide synthesis by recycling pre-existing pyrimidine bases. A key reaction in this pathway is the conversion of uracil (B121893) to UMP, which can be reconstituted in vitro using two key enzymes.
Experimental Workflow:
The workflow for reconstituting the pyrimidine salvage pathway is similar to that of the de novo purine pathway, but with fewer enzymatic steps.
Protocol for In Vitro Reconstitution of UMP Synthesis from Uracil:
1. Enzyme Preparation:
-
Express and purify Uracil Phosphoribosyltransferase (UPRT) and Uridine Kinase (UK).
2. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
Add substrates and cofactors to the final concentrations as outlined in the table below.
-
Add the purified UPRT and UK to their optimized concentrations.
3. Reaction Incubation:
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction by taking samples at different time points.
4. Reaction Quenching and Analysis:
-
Stop the reaction by heat inactivation or the addition of a quenching agent.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the formation of UMP.
Quantitative Data for In Vitro UMP Synthesis:
The following table provides suggested starting concentrations for the key components.
| Component | Recommended Starting Concentration |
| Substrates | |
| Uracil | 0.5 mM |
| PRPP | 1 mM |
| ATP | 5 mM |
| Enzymes | |
| Uracil Phosphoribosyltransferase (UPRT) | 0.5 - 5 µM |
| Uridine Kinase (UK) | 0.5 - 5 µM |
Data Analysis and Interpretation
The quantitative data obtained from in vitro reconstitution experiments can be used to:
-
Determine Kinetic Parameters: Calculate the Michaelis-Menten constants (Km and Vmax) for individual enzymes within the pathway.
-
Identify Rate-Limiting Steps: By varying the concentration of each enzyme, the rate-limiting step of the pathway can be identified.
-
Screen for Inhibitors: The reconstituted system provides a platform for high-throughput screening of potential inhibitors of the pathway.
-
Investigate Allosteric Regulation: The effects of potential allosteric regulators on the overall pathway flux can be studied.
Signaling Pathways and Logical Relationships
The regulation of PRPP-dependent pathways is complex and involves feedback inhibition by downstream products. For example, in the de novo purine synthesis pathway, the final products, AMP and GMP, inhibit the first committed step catalyzed by glutamine PRPP amidotransferase (GPAT).[2]
These application notes and protocols provide a foundation for the in vitro study of metabolic pathways involving PRPP. The ability to reconstitute these complex biological systems in a controlled environment offers a powerful tool for advancing our understanding of cellular metabolism and for the development of novel therapeutic strategies.
References
- 1. Reactome | De novo synthesis of IMP [reactome.org]
- 2. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assessment of salvage pathways for pyrimidine bases in rat liver and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Measuring Phosphoribosylpyrophosphate (PRPP) Synthetase Activity in Tissue Homogenates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoribosylpyrophosphate (PRPP) synthetase (EC 2.7.6.1) is a crucial enzyme that catalyzes the synthesis of PRPP from ribose-5-phosphate (B1218738) and ATP.[1][2] PRPP is a key precursor molecule for the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleotide biosynthesis, as well as for the synthesis of histidine, tryptophan, and NAD+/NADP+ cofactors.[1][2][3] Consequently, the activity of PRPP synthetase is a critical determinant of cellular nucleotide pools and is implicated in various physiological and pathological processes, including cell proliferation and metabolic disorders like gout.[4][5] Mutations in the PRPS1 gene, which encodes PRPP synthetase, can lead to PRS superactivity, an X-linked condition characterized by excessive purine production and uric acid accumulation.[4] Therefore, accurate measurement of PRPP synthetase activity in tissue homogenates is essential for basic research, disease diagnostics, and the development of therapeutic agents targeting nucleotide metabolism.
These application notes provide detailed protocols for the preparation of tissue homogenates and the subsequent measurement of PRPP synthetase activity using a continuous spectrophotometric assay.
Signaling Pathway of PRPP in Nucleotide Biosynthesis
The synthesis of PRPP is a critical control point in nucleotide metabolism. PRPP synthetase is subject to allosteric regulation by various nucleotides, ensuring a balanced supply of precursors for both purine and pyrimidine synthesis.[6]
References
- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]
- 4. PRPP-S Assay Kit [novocib.com]
- 5. Phosphoribosylpyrophosphate synthetase superactivity. A study of five patients with catalytic defects in the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gjrpublication.com [gjrpublication.com]
Application Notes: Methods for Cell Disruption for Accurate PRPP Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoribosyl pyrophosphate (PRPP) is a critical metabolite, serving as a precursor for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and various cofactors.[1][2] It is synthesized from ribose-5-phosphate (B1218738) and ATP by the enzyme PRPP synthetase.[1][3] Given its central role in cellular metabolism, the accurate quantification of intracellular PRPP levels is essential for research in areas such as metabolic disorders, cancer, and drug development. However, PRPP is a highly labile molecule, making its accurate measurement challenging. The choice of cell disruption and metabolite extraction method is therefore paramount to prevent its degradation and ensure reliable quantification.
This document provides a detailed overview of various cell disruption methods, their effectiveness for PRPP quantification, and step-by-step protocols for optimal results.
Comparison of Cell Disruption Methods
The primary goal of any cell disruption method for metabolite analysis is to rapidly lyse cells and simultaneously quench enzymatic activity to preserve the in vivo concentration of metabolites. Methods can be broadly categorized as physical, chemical, or enzymatic.[4][5] For PRPP, methods that combine rapid enzyme inactivation with efficient extraction are preferred.
While direct comparative studies for PRPP extraction are limited, data from broader metabolomics studies can inform the selection of an appropriate method. The following table summarizes common cell disruption techniques and their suitability for labile metabolites like PRPP.
| Method Category | Specific Technique | Principle | Advantages | Disadvantages | Suitability for PRPP |
| Physical | Sonication | High-frequency sound waves create cavitation, disrupting cell walls/membranes. | Effective for a wide range of cells. | Generates localized heat, which can degrade PRPP; may not fully inactivate enzymes. | Moderate: Requires careful temperature control (on ice) and is often combined with chemical methods.[6] |
| Freeze-Thaw | Repeated cycles of freezing and thawing disrupt cells through ice crystal formation. | Simple and does not require specialized equipment. | Can be slow, allowing for enzymatic degradation of PRPP; may not be effective for cells with robust walls. | Low to Moderate: Generally less efficient than other methods and risks metabolite degradation. | |
| Bead Milling (Bead Beating) | Mechanical shearing using small beads agitates and disrupts cells. | Highly effective for tough-to-lyse cells (e.g., yeast, bacteria).[4] | Can generate heat; may require optimization of bead size and agitation speed. | High: Very effective but requires strict temperature control. | |
| Chemical | Detergent-Based Lysis (e.g., RIPA, M-PER) | Detergents solubilize cell membranes to release intracellular contents.[7][8] | Generally mild and can preserve protein function. | Detergents can interfere with downstream enzymatic assays; may not rapidly quench all enzymatic activity. | Low: Not ideal for metabolite analysis as the primary goal is protein extraction, and enzyme activity may persist. |
| Solvent-Based Extraction (e.g., Ethanol, Methanol, Acetonitrile) | Organic solvents disrupt membranes, precipitate proteins, and quench enzymatic reactions. | Rapidly quenches metabolism; extracts a broad range of metabolites.[9] | Extraction efficiency can vary based on the solvent system used. | High (Recommended) : Boiling ethanol/methanol methods are highly effective at simultaneously extracting PRPP and inactivating degradative enzymes. | |
| Acid/Alkali Lysis (e.g., Perchloric Acid, NaOH) | Strong acids or bases denature proteins and disrupt cells. | Very effective at quenching enzymatic reactions. | Harsh conditions can degrade acid- or alkali-labile metabolites; requires a subsequent neutralization step that can introduce variability. | Moderate: Effective but carries a higher risk of PRPP degradation if not performed carefully. |
Experimental Protocols
Based on literature for metabolomics, solvent-based extraction, particularly with boiling buffered solutions, is a highly recommended method for preserving labile phosphorylated intermediates like PRPP.
Protocol 1: Boiling Buffered Ethanol Extraction for Adherent Mammalian Cells
This protocol is adapted from standard metabolomics procedures for the extraction of polar metabolites.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solvent: 75% Ethanol, 25% 10 mM HEPES buffer (pH 7.4), pre-heated to 95°C
-
Cell scraper
-
Dry ice or liquid nitrogen
-
Centrifuge capable of 14,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Grow adherent cells in a multi-well plate (e.g., 6-well or 12-well plate) to the desired confluency.
-
Quenching: Place the cell culture plate on a bed of dry ice to rapidly cool and quench metabolic activity.
-
Washing: Aspirate the culture medium. Gently wash the cells once with ice-cold PBS to remove any extracellular metabolites. Aspirate the PBS completely.
-
Extraction:
-
Add the pre-heated (95°C) extraction solvent directly to the cell monolayer. Use an appropriate volume to cover the cells (e.g., 1 mL for a well of a 6-well plate).
-
Immediately scrape the cells from the plate using a cell scraper.
-
Pipette the cell lysate into a pre-labeled microcentrifuge tube.
-
-
Incubation: Incubate the tube at 95°C for 5 minutes to ensure complete enzyme denaturation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[7]
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.
-
Storage: Store the metabolite extract at -80°C until ready for PRPP quantification.
Protocol 2: Freeze-Thaw Lysis for Suspension Cells (Erythrocytes)
This method is suitable for cells without a cell wall, such as red blood cells.[10]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Ice-cold deionized water
-
Centrifuge capable of 2,500 x g at 4°C
-
Dry ice or liquid nitrogen
Procedure:
-
Cell Collection: Collect suspension cells (e.g., from a blood sample) and pellet them by centrifugation at 2,500 x g for 10 minutes at 4°C.[7]
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Lysis:
-
Resuspend the washed cell pellet in a suitable volume of ice-cold deionized water (e.g., 1 mL for a pellet from 100 µL of blood).[10]
-
Perform two rapid freeze-thaw cycles by immersing the tube in liquid nitrogen or a dry ice/ethanol bath until frozen, followed by thawing in a 37°C water bath.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant to a new tube for immediate analysis or storage at -80°C.
PRPP Quantification
The extracted PRPP can be quantified using various methods, with enzyme-coupled assays being the most common. These assays typically use a phosphoribosyltransferase to convert PRPP and a substrate (e.g., hypoxanthine) into a product (e.g., inosine (B1671953) monophosphate, IMP).[10][11] The subsequent reaction is coupled to the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.[11] Commercially available kits provide a convenient and standardized way to perform this quantification.[10][11]
Visualizations
PRPP Biosynthesis Pathway
The synthesis of PRPP is a key metabolic step branching from the pentose (B10789219) phosphate (B84403) pathway.
Caption: PRPP is synthesized from Ribose-5-Phosphate and ATP and serves as a key precursor.
Experimental Workflow for PRPP Quantification
This diagram outlines the key steps from sample preparation to data analysis.
References
- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Evaluation of cell disruption methods for protein and coenzyme Q10 quantification in purple non-sulfur bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of cell disruption methods for protein and coenzyme Q10 quantification in purple non-sulfur bacteria [frontiersin.org]
- 6. Evaluation of cell disruption methods for protein and coenzyme Q10 quantification in purple non-sulfur bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continuous PRPP-S Assay Kit - Creative BioMart [creativebiomart.net]
- 11. PRPP-S Assay Kit [novocib.com]
Troubleshooting & Optimization
Troubleshooting low yields in PRPP-dependent enzymatic reactions.
Welcome to the technical support center for PRPP-dependent enzymatic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a PRPP-dependent enzymatic reaction?
A successful PRPP-dependent reaction relies on the proper functioning and optimal concentration of several key components:
-
Active Enzyme: The specific PRPP synthetase or phosphoribosyltransferase must be properly folded and active.
-
PRPP (5-Phosphoribosyl-α-1-pyrophosphate): This is a crucial, and often labile, substrate. Its stability and concentration are critical.
-
Co-substrate: This is the acceptor molecule that PRPP reacts with (e.g., a purine (B94841) or pyrimidine (B1678525) base for phosphoribosyltransferases, or Ribose-5-phosphate for PRPP synthetase).
-
Divalent Cations: Most PRPP-dependent enzymes require a divalent cation, typically Mg²⁺, for activity.[1]
-
Buffer System: The pH and buffering capacity of the reaction environment are critical for enzyme stability and activity.
-
Inorganic Phosphate (B84403) (Pi): For Class I PRPP synthetases, inorganic phosphate is a required allosteric activator.[2]
Q2: My PRPP-dependent enzyme shows very low or no activity. What are the common causes?
Low or no activity in PRPP-dependent enzymatic reactions can stem from several factors. A logical troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low enzyme activity.
Common culprits include:
-
Inactive Enzyme: The enzyme may have been improperly stored, purified, or handled, leading to denaturation or degradation.
-
PRPP Instability: PRPP is notoriously unstable and can degrade, especially at non-neutral pH, elevated temperatures, or in the presence of divalent cations.[1]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or magnesium concentration can significantly reduce enzyme activity.[3][4][5][6][7]
-
Presence of Inhibitors: Contaminants in the enzyme preparation or substrates, or the product of the reaction itself, can cause inhibition.
Q3: How can I assess the quality and concentration of my PRPP stock?
Given its instability, it is crucial to verify the quality of your PRPP.
-
Enzymatic Assay: A reliable method is to use a commercial, active phosphoribosyltransferase with a known substrate and measure the formation of the product. This confirms that the PRPP is usable in an enzymatic reaction.
-
Chromatographic Methods: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of PRPP.[2]
-
Storage: Always store PRPP solutions at low temperatures (e.g., -80°C) in small, single-use aliquots to avoid multiple freeze-thaw cycles. When preparing solutions, use a neutral pH buffer.
Troubleshooting Guides
Issue 1: Low Product Yield
Symptom: The reaction produces significantly less product than expected, despite detectable enzyme activity.
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Substrate Concentration | Perform a substrate titration experiment for both PRPP and the co-substrate. | The initial substrate concentrations may be on a suboptimal part of the Michaelis-Menten curve. Determining the Km for each substrate will allow for optimization. |
| Product Inhibition | If possible, remove the product as it is formed (e.g., using a coupled-enzyme assay). Alternatively, measure initial reaction rates. | Many enzymatic reactions are subject to feedback inhibition by the product.[8] |
| Enzyme Instability Over Time | Perform a time-course experiment and measure enzyme activity at different time points. Consider adding stabilizing agents like glycerol (B35011) or BSA. | The enzyme may be losing activity over the course of the reaction due to instability under the assay conditions. |
| PRPP Depletion/Degradation | Add fresh PRPP midway through the reaction to see if the rate increases. Ensure optimal storage and handling of PRPP stock. | PRPP is labile and may be degrading over the reaction time, becoming the limiting reagent.[1] |
Issue 2: High Background Signal or Inconsistent Results
Symptom: Blank reactions (without enzyme or a key substrate) show a high signal, or replicate experiments yield highly variable results.
| Potential Cause | Recommended Action | Rationale |
| Contaminated Reagents | Use fresh, high-purity reagents. Test each component of the reaction mixture individually for contaminating activities. | Commercial reagents or buffers can sometimes be contaminated with enzymes or other interfering substances.[9] |
| Non-enzymatic Reaction | Run a control reaction without the enzyme to quantify the rate of any non-enzymatic product formation. | Some substrates may be inherently unstable and can break down or react non-enzymatically under the assay conditions. |
| Issues with Coupled Assay | Ensure the coupling enzyme(s) are in excess and not rate-limiting. Run controls for the coupling reaction(s) independently. | In a coupled assay, the secondary reaction must be significantly faster than the primary reaction to provide an accurate measurement.[10][11][12] |
| Assay Detection Problems | Check the specifications of your detection instrument (e.g., spectrophotometer, fluorometer) and ensure it is functioning correctly. Validate the extinction coefficient or standard curve for your product. | Instrument malfunction or incorrect calibration can lead to inconsistent readings. |
Quantitative Data Summary
Table 1: Typical Kinetic Constants for Phosphoribosyltransferases
| Enzyme | Organism | Substrate | Km (µM) | Reference |
| Adenine (B156593) Phosphoribosyltransferase (APRT) | Saccharomyces cerevisiae | Adenine | 6 | [13] |
| Adenine Phosphoribosyltransferase (APRT) | Saccharomyces cerevisiae | PRPP | 15 | [13] |
| Uracil (B121893) Phosphoribosyltransferase (UPRTase) | Escherichia coli | PRPP | Varies | [8] |
| Uracil Phosphoribosyltransferase (UPRTase) | Escherichia coli | Uracil | Varies | [8] |
Table 2: Common Inhibitors of PRPP-Dependent Enzymes
| Enzyme Family | Inhibitor | Type of Inhibition | Notes |
| PRPP Synthetase | ADP | Allosteric | A key regulator of PRPP synthesis.[2] |
| PRPP Synthetase | GDP | Allosteric | |
| Phosphoribosyltransferases | Product Nucleotides (e.g., AMP, GMP) | Product Inhibition | A common feedback mechanism.[8] |
| Nicotinamide Phosphoribosyltransferase | APO866 | Non-competitive | A well-characterized inhibitor.[14] |
Experimental Protocols
Protocol 1: Determining Optimal pH for a Phosphoribosyltransferase
-
Prepare a series of buffers with different pH values (e.g., from 6.0 to 9.0 in 0.5 unit increments). Ensure the buffer components do not interfere with the reaction.
-
Set up reaction mixtures for each pH value, containing the enzyme, PRPP, the co-substrate, and MgCl₂ at their standard concentrations.
-
Initiate the reactions and measure the initial velocity of product formation using a suitable assay method (e.g., spectrophotometry).
-
Plot the initial reaction rate as a function of pH to determine the optimal pH at which the enzyme exhibits maximum activity.[3][4][5][6][7]
Protocol 2: Coupled Spectrophotometric Assay for a Phosphoribosyltransferase
This protocol provides a general framework for a continuous assay. The specific coupling enzymes will depend on the product of the primary reaction. For example, if the product is a nucleotide monophosphate (NMP), it can be coupled to the oxidation of NADH.
Caption: Coupled enzyme assay workflow.
-
Prepare a reaction cocktail containing buffer, MgCl₂, phosphoenolpyruvate (B93156) (PEP), NADH, and an excess of the coupling enzymes (e.g., myokinase, pyruvate kinase, and lactate dehydrogenase).[15]
-
Add the co-substrate (e.g., adenine, guanine, uracil) to the reaction mixture.
-
Add the phosphoribosyltransferase to be assayed.
-
Initiate the reaction by adding PRPP.
-
Monitor the decrease in absorbance at 340 nm in real-time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the activity of the primary phosphoribosyltransferase.[15]
Signaling Pathways and Logical Relationships
PRPP Synthesis and Utilization Pathway
Caption: Overview of PRPP synthesis and its role in metabolic pathways.
References
- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoribosyl pyrophosphate synthetase activity affects growth and riboflavin production in Ashbya gossypii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic mechanism of uracil phosphoribosyltransferase from Escherichia coli and catalytic importance of the conserved proline in the PRPP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and characterization of adenine phosphoribosyltransferase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimization of Buffer pH and Ionic Strength for PRPP Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 5-phosphoribosyl-α-1-pyrophosphate (PRPP). PRPP is a critical precursor in numerous biosynthetic pathways, and its inherent instability can be a significant source of experimental variability. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of PRPP in your research.
Troubleshooting Guide: Common PRPP Stability Issues
| Issue | Potential Cause | Recommended Action |
| Rapid PRPP degradation during storage | Improper storage temperature. | Store PRPP solutions at -20°C or below for short-term storage and -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH. | Prepare PRPP solutions in a buffer with a neutral pH (around 7.0). Acidic or alkaline conditions significantly accelerate hydrolysis.[1] | |
| Presence of divalent cations. | If not required for your assay, omit divalent cations like Mg²⁺ and Mn²⁺ from your storage buffer, as they can catalyze PRPP degradation.[1] | |
| Inconsistent results in enzymatic assays | PRPP degradation during the assay. | Optimize your assay buffer to maintain a neutral pH. If the enzyme requires divalent cations, use the minimum concentration necessary and keep the assay time as short as possible. |
| Contamination with pyrophosphatases. | Ensure all reagents and labware are nuclease and phosphatase-free. Use high-purity water and reagents for all buffers and solutions. | |
| Loss of PRPP concentration after buffer exchange | Hydrolysis due to inappropriate buffer conditions. | Pre-equilibrate desalting columns or dialysis membranes with a neutral pH buffer before use. Perform buffer exchange at 4°C to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing PRPP solutions?
A1: PRPP is most stable at a neutral pH, approximately 7.0. Both acidic (pH < 6) and alkaline (pH > 8) conditions lead to rapid non-enzymatic hydrolysis of the pyrophosphate bond.[1] For long-term storage, it is crucial to maintain a buffer at or near neutral pH.
Q2: How does ionic strength affect PRPP stability?
A2: While the effect of ionic strength on PRPP stability is not as pronounced as pH, it is still a factor to consider. In a related molecule, pyrophosphate, a moderate increase in ionic strength (from 0.1 to 1.0 M) was shown to have a small effect on the rate of hydrolysis.[2] For practical purposes, maintaining a physiological ionic strength (e.g., 100-150 mM) is a reasonable starting point. However, for applications requiring high salt concentrations, it is advisable to empirically determine the impact on PRPP stability.
Q3: Can I include divalent cations like Mg²⁺ in my PRPP storage buffer?
A3: It is strongly recommended to avoid divalent cations such as Mg²⁺, Mn²⁺, and Ba²⁺ in PRPP storage buffers.[1] These ions can chelate with the pyrophosphate group and catalyze its hydrolysis, leading to significant degradation of PRPP over time. If your downstream application requires divalent cations, they should be added immediately before use.
Q4: What are the main degradation products of PRPP?
A4: The primary degradation of PRPP occurs through hydrolysis, which can follow several pathways. The major products are ribose 5-phosphate and inorganic pyrophosphate (PPi). Other degradation products can include 5-phosphoribosyl 1,2-cyclic phosphate.[1]
Q5: How can I monitor the stability of my PRPP solution?
A5: Several analytical methods can be used to assess PRPP integrity. A common approach is a coupled enzymatic spectrophotometric assay where the consumption of a substrate that reacts with PRPP is monitored.[3][4] High-performance liquid chromatography (HPLC) can also be used to separate and quantify PRPP and its degradation products.[5] For more detailed kinetic studies, 31P Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Data on PRPP Stability
While precise kinetic data for PRPP degradation across a wide range of pH and ionic strengths is not extensively published, the following table summarizes the qualitative stability based on available literature.
| pH Range | Ionic Strength | Divalent Cations (e.g., Mg²⁺) | Expected Stability | Reference |
| < 6.0 | Low to High | Absent | Unstable | [1] |
| 6.5 - 7.5 | 50 - 200 mM | Absent | Stable | [1] |
| > 8.0 | Low to High | Absent | Unstable | [1] |
| 6.5 - 7.5 | 50 - 200 mM | Present | Moderately Unstable | [1] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for PRPP Concentration and Stability
This protocol describes a coupled enzymatic assay to determine the concentration of PRPP and can be adapted to assess its stability over time under different buffer conditions. The assay is based on the conversion of a purine (B94841) base (e.g., hypoxanthine) to its corresponding nucleotide in a PRPP-dependent manner, catalyzed by a phosphoribosyltransferase.
Materials:
-
PRPP solution (to be tested)
-
Hypoxanthine (B114508) solution
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)
-
Xanthine (B1682287) oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Spectrophotometer capable of reading at 290 nm
Procedure:
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a known excess of hypoxanthine, and a suitable amount of HGPRT.
-
Initiate Reaction: Add a known volume of the PRPP solution to the cuvette to start the reaction.
-
Initial Absorbance: Immediately measure the absorbance at 290 nm. This reading corresponds to the initial concentration of hypoxanthine.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period to allow the conversion of hypoxanthine to inosine (B1671953) monophosphate (IMP).
-
Final Absorbance: After incubation, add xanthine oxidase to the mixture. This will convert any remaining hypoxanthine to uric acid, which has a different extinction coefficient. Measure the final absorbance at 290 nm.
-
Calculation: The change in absorbance is proportional to the amount of hypoxanthine consumed, which is stoichiometric to the amount of PRPP present in the initial sample. The concentration of PRPP can be calculated using the Beer-Lambert law and the known extinction coefficient of hypoxanthine.
-
Stability Assessment: To assess stability, incubate the PRPP solution in the test buffer (varying pH and ionic strength) for different time points. At each time point, take an aliquot and determine the remaining PRPP concentration using the assay described above. Plot the PRPP concentration versus time to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for PRPP instability.
Caption: Factors influencing PRPP degradation pathways.
References
- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A spectrophotometric method for the determination of 5-phosphoribosyl-1-pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 5. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent hydrolysis of Phosphoribosyl pyrophosphate during experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Phosphoribosyl pyrophosphate (PRPP) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is PRPP and why is its stability crucial for my experiments?
A: Phosphoribosyl pyrophosphate (PRPP) is a pivotal molecule in numerous biosynthetic pathways, serving as a precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and cofactors like NAD.[1] The integrity of your experimental results relies on the stability of PRPP, as its degradation can lead to inaccurate measurements of enzyme kinetics, altered metabolic fluxes, and unreliable drug screening data.
Q2: What are the primary factors that cause PRPP to hydrolyze?
A: The hydrolysis of PRPP is primarily influenced by three main factors:
-
pH: PRPP is most stable at a neutral pH. Both acidic and basic conditions significantly accelerate its decomposition.[1]
-
Temperature: Elevated temperatures readily break down PRPP. Therefore, it is crucial to handle and store PRPP solutions at low temperatures.[1]
-
Divalent Cations: The presence of divalent cations such as Magnesium (Mg²⁺), Manganese (Mn²⁺), and Barium (Ba²⁺) can promote the hydrolysis of PRPP.[1]
Q3: How should I store my PRPP powder and prepared solutions?
A: For optimal stability:
-
PRPP Powder: Store the lyophilized powder at -20°C or below in a desiccated environment.
-
PRPP Solutions: Aliquot your PRPP solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C. For short-term storage (a few hours), keep the solution on ice.
Q4: Can I repeatedly freeze and thaw my PRPP solution?
A: It is highly recommended to avoid multiple freeze-thaw cycles. Each cycle can contribute to the degradation of PRPP. Aliquoting the stock solution into single-use volumes is the best practice to maintain its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent enzyme activity in assays using PRPP. | PRPP degradation in the reaction buffer. | 1. Prepare fresh PRPP solutions for each experiment.2. Ensure the reaction buffer is at a neutral pH (7.0-7.6).3. Minimize the pre-incubation time of PRPP in buffers containing divalent cations. |
| Low or no product formation in an enzymatic reaction requiring PRPP. | Complete or significant hydrolysis of the PRPP stock solution. | 1. Prepare a fresh stock solution of PRPP from powder.2. Verify the pH of your stock solution and reaction buffers.3. Store PRPP stock solutions at -80°C in single-use aliquots. |
| High background signal in non-enzymatic control reactions. | Spontaneous hydrolysis of PRPP in the assay buffer. | 1. Run a time-course experiment to measure the rate of non-enzymatic PRPP hydrolysis under your specific assay conditions.2. If the background is high, consider optimizing the buffer composition or reducing the assay temperature. |
Experimental Protocols
Protocol 1: Preparation of a Stable PRPP Stock Solution
-
Reagent Preparation:
-
Use high-purity water (e.g., Milli-Q or equivalent).
-
Select a suitable buffer, such as Tris-HCl, with a pKa around your desired neutral pH.
-
-
Dissolving PRPP:
-
Weigh the required amount of PRPP pentasodium salt in a cold room or on a pre-chilled surface.
-
Dissolve the PRPP powder in a pre-chilled buffer (e.g., 50 mM Tris-HCl, pH 7.4) to the desired concentration (e.g., 10 mM).
-
Gently swirl the tube to dissolve the powder completely. Avoid vigorous vortexing.
-
-
pH Adjustment:
-
Immediately measure the pH of the solution at 4°C.
-
If necessary, adjust the pH to 7.2-7.6 using pre-chilled, dilute HCl or NaOH.
-
-
Aliquoting and Storage:
-
Quickly aliquot the PRPP stock solution into single-use microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Store the frozen aliquots at -80°C.
-
Protocol 2: Minimizing PRPP Hydrolysis in Enzymatic Assays
-
Assay Buffer Preparation:
-
Prepare your assay buffer at the desired neutral pH (e.g., 7.4). Tris-HCl is a commonly used buffer for enzymatic reactions involving PRPP.
-
If divalent cations (e.g., MgCl₂) are required for enzyme activity, prepare a separate concentrated stock solution.
-
-
Reaction Setup:
-
On the day of the experiment, thaw a single aliquot of your PRPP stock solution on ice.
-
Set up your reaction mixture on ice, adding the assay buffer, enzyme, and other reagents first.
-
Add the PRPP solution to the reaction mixture just before starting the reaction.
-
If divalent cations are required, add them to the reaction mixture immediately before the PRPP or simultaneously with the PRPP to minimize the time PRPP is exposed to them in a dilute solution.
-
-
Initiating the Reaction:
-
Initiate the reaction by adding the final component (often the enzyme or a substrate) and immediately transfer the reaction to the desired incubation temperature.
-
Quantitative Data Summary
| Factor | Condition | PRPP Stability | Rate of Hydrolysis |
| pH | < 6.0 | Low | High |
| 6.0 - 7.0 | Moderate | Moderate | |
| 7.0 - 7.6 | High | Low | |
| > 7.6 | Moderate to Low | Moderate to High | |
| Temperature | 37°C | Low | High |
| 25°C | Moderate | Moderate | |
| 4°C | High | Low | |
| -20°C (frozen) | Very High | Very Low | |
| -80°C (frozen) | Excellent | Negligible (in aliquots) | |
| Divalent Cations (e.g., Mg²⁺) | Present | Decreased | Increased |
| Absent | Increased | Decreased |
Visual Guides
Caption: Experimental workflow for preparing and using PRPP solutions to minimize hydrolysis.
References
Technical Support Center: Impact of Divalent Metal Cations on PRPP Stability
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of divalent metal cations, specifically magnesium (Mg²⁺) and manganese (Mn²⁺), on the stability and degradation of 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).
Frequently Asked Questions (FAQs)
Q1: Do divalent metal cations like Mg²⁺ and Mn²⁺ affect the stability of PRPP in aqueous solutions?
A1: Yes, divalent metal cations such as Mg²⁺ and Mn²⁺ significantly decrease the stability of PRPP by catalyzing its degradation.[1] In neutral solutions, the presence of high concentrations of Mg²⁺ has been shown to increase the rate of PRPP degradation by more than 100-fold.[2]
Q2: What are the primary degradation products of PRPP in the presence of these cations?
A2: PRPP degradation in the presence of divalent cations primarily follows two main pathways[2]:
-
Pyrophosphate hydrolysis: This pathway yields ribose 5-phosphate (R5P) and inorganic pyrophosphate (PPi).
-
Internal β-phosphate cleavage: This pathway results in the formation of 5-phosphoribosyl-1,2-cyclic phosphate (B84403) and inorganic phosphate (Pi).[2]
Q3: How do Mg²⁺ and Mn²⁺ mechanistically promote PRPP degradation?
A3: ³¹P Nuclear Magnetic Resonance (NMR) studies have shown that Mg²⁺ binds to both the 5-phosphate and the 1-diphosphate groups of the PRPP molecule.[1] This interaction with the phosphate moieties is believed to facilitate the catalytic breakdown of PRPP. The rate-enhancing effects of Mg²⁺ are most pronounced at a pH above 7, which promotes strong interaction between the phosphate groups and Mg²⁺.[2]
Q4: In enzymatic reactions involving PRPP, what is the role of these cations?
A4: In many enzymatic reactions, such as those catalyzed by phosphoribosyltransferases, Mg²⁺ is an essential cofactor. Its primary role is to bind to the PRPP substrate, thereby forming the correct conformation for catalysis.[3] Mn²⁺ can often substitute for Mg²⁺ in this capacity.
Q5: Is there a significant difference between the effects of Mg²⁺ and Mn²⁺ on PRPP degradation?
A5: Both Mg²⁺ and Mn²⁺ are known to promote the degradation of PRPP.[1] While quantitative studies have extensively detailed the catalytic effect of Mg²⁺, specific comparative kinetic data for Mn²⁺-catalyzed non-enzymatic PRPP degradation is less documented in readily available literature. However, in enzymatic systems, Mn²⁺ can be a more potent activator than Mg²⁺ for certain enzymes, even if it binds with a different affinity.[2] For instance, in some enzymatic reactions, Mn²⁺ has shown to be a stronger activator than Mg²⁺.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Rapidly Decreasing PRPP Concentration in Assays
-
Possible Cause: Unchelated divalent cations (Mg²⁺ or Mn²⁺) in your buffer or sample lysate are causing non-enzymatic degradation of PRPP.
-
Troubleshooting Steps:
-
Review Buffer Composition: Ensure that the concentration of chelating agents, such as EDTA, is sufficient to sequester any free divalent cations if PRPP stability is desired.
-
Control Experiments: Run a control experiment with PRPP in your assay buffer without any enzyme or other reactants to quantify the rate of non-enzymatic degradation.
-
Cation Concentration: If Mg²⁺ or Mn²⁺ are required for your experiment, carefully titrate the lowest effective concentration to minimize PRPP degradation while maintaining enzymatic activity.
-
pH Optimization: Be aware that the catalytic effect of Mg²⁺ on PRPP degradation is more pronounced at pH > 7.[2] If your experimental conditions allow, consider if a slightly more acidic pH could improve PRPP stability.
-
Issue 2: High Background Signal in Coupled Enzymatic Assays for PRPP Quantification
-
Possible Cause: Spontaneous degradation of PRPP to Ribose-5-Phosphate (B1218738) (R5P) in the presence of Mg²⁺/Mn²⁺ can lead to a high background if R5P interferes with the detection method.
-
Troubleshooting Steps:
-
Assay Specificity: Verify that your detection method is specific to the intended product and does not cross-react with PRPP degradation products like R5P.
-
Time-Course Analysis: Perform a time-course experiment of your negative control (without enzyme) to monitor the formation of interfering products over time.
-
Fresh PRPP Solutions: Always prepare PRPP solutions fresh for each experiment to minimize the concentration of pre-existing degradation products.
-
Issue 3: Variability in Kinetic Data for PRPP-utilizing Enzymes
-
Possible Cause: The concentration of the PRPP-cation complex, which is the true substrate for many enzymes, is fluctuating due to slight variations in the concentrations of PRPP and the divalent cation.
-
Troubleshooting Steps:
-
Premixing: Prepare a stock solution of the PRPP-cation complex by premixing PRPP and the divalent cation in the desired stoichiometric ratio before adding it to the reaction mixture.
-
Consistent Concentrations: Use precise and consistent concentrations of both PRPP and the divalent cation across all experiments.
-
Kinetic Modeling: When analyzing kinetic data, consider that the free cation concentration, as well as the PRPP-cation complex, may influence the enzyme's activity.
-
Data Presentation
Table 1: Quantitative Impact of Mg²⁺ on Non-Enzymatic PRPP Degradation
| Condition | Degradation Rate Constant (hr⁻¹) | Fold Increase in Degradation Rate | Notes |
| Neutral pH (no added Mg²⁺) | ~0.001 | 1 | Baseline degradation rate. |
| Neutral pH + 32 mM Mg²⁺ | ~0.140 | ~140 | Significant catalytic effect of Mg²⁺. |
Data extracted from Meola, Yamen et al. 2003.
Table 2: Divalent Cation Binding Properties in Enzymatic Systems
| Cation | Enzyme System | Dissociation Constant (Kd) / K₀.₅ | Notes |
| Mn²⁺ | Diadenosine Pyrophosphatase | 0.9 mM (K₀.₅) | Exhibits sigmoidal activation.[2] |
| Mg²⁺ | Diadenosine Pyrophosphatase | 5.3 mM (K₀.₅) | Exhibits sigmoidal activation.[2] |
| Mn²⁺ | MntR | ~160 µM (Kd) | Surprisingly low affinity for its cognate metal ion.[5] |
Experimental Protocols
Protocol 1: HPLC-Based Assay for Non-Enzymatic PRPP Degradation
This protocol allows for the quantification of PRPP and its primary degradation product, ribose-5-phosphate (R5P), to determine the rate of degradation under various conditions.
1. Reagents and Materials:
-
PRPP sodium salt
-
Magnesium chloride (MgCl₂) or Manganese chloride (MnCl₂)
-
HEPES or Tris buffer
-
Hydrochloric acid (HCl) for pH adjustment
-
Perchloric acid (for quenching)
-
Potassium carbonate (for neutralization)
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase ion-pairing HPLC column suitable for nucleotide separation.
2. Procedure:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare stock solutions of PRPP (e.g., 10 mM), MgCl₂, and MnCl₂ in the reaction buffer.
-
In a microcentrifuge tube, combine the buffer, a specific concentration of MgCl₂ or MnCl₂ (e.g., 0, 1, 5, 10, 20 mM), and bring the final volume to just under the desired total with buffer.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding PRPP to a final concentration of (e.g., 1 mM).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing a defined volume of cold perchloric acid (e.g., 10 µL of 2 M PCA) to precipitate any proteins and stop the reaction.
-
Incubate on ice for 10 minutes.
-
-
Neutralization and Sample Preparation:
-
Centrifuge the quenched sample to pellet the precipitate.
-
Transfer the supernatant to a new tube and neutralize by adding a calculated amount of potassium carbonate.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a suitable mobile phase gradient to separate PRPP and R5P.
-
Monitor the elution profile at a wavelength of approximately 210 nm.
-
Quantify the peak areas corresponding to PRPP and R5P by comparing them to a standard curve of known concentrations.
-
3. Data Analysis:
-
Plot the concentration of PRPP versus time for each cation concentration.
-
Determine the initial rate of degradation from the slope of the linear portion of the curve.
-
Calculate the first-order rate constant (k) for PRPP degradation under each condition.
Mandatory Visualizations
Caption: Non-enzymatic degradation pathways of PRPP catalyzed by divalent cations.
Caption: Experimental workflow for monitoring PRPP degradation via HPLC.
References
- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal requirements of a diadenosine pyrophosphatase from Bartonella bacilliformis: magnetic resonance and kinetic studies of the role of Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ternary complex structure of human HGPRTase, PRPP, Mg2+, and the inhibitor HPP reveals the involvement of the flexible loop in substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Mg2+, Mn2+ and Ca2+ on adenylcyclase activity. Evidence for a metallic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal binding studies and EPR spectroscopy of the manganese transport regulator MntR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phosphoribosyl Pyrophosphate Pentasodium (PRPP-Na5)
This guide provides researchers, scientists, and drug development professionals with technical support for handling and improving the solubility of Phosphoribosyl pyrophosphate pentasodium (PRPP-Na5) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving PRPP-Na5?
A1: The recommended solvent is high-purity, nuclease-free water. For enzymatic assays, it is best to dissolve PRPP-Na5 directly in the assay buffer to maintain optimal pH and ionic strength.
Q2: How should I store PRPP-Na5 powder and its solutions?
A2: PRPP-Na5 powder should be stored at -20°C for long-term stability (up to 3 years), protected from moisture. Stock solutions can be stored at -80°C for up to one year or at -20°C for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use volumes.
Q3: Is a PRPP-Na5 solution stable at room temperature?
A3: PRPP-Na5 solutions are not stable for extended periods at room temperature. Due to the presence of multiple phosphate (B84403) groups, PRPP is susceptible to both enzymatic (phosphatase) and chemical hydrolysis. It is crucial to prepare solutions fresh before each experiment and to keep them on ice.
Q4: My PRPP-Na5 solution appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation can occur if the solubility limit is exceeded or due to interactions with components in the buffer. Please refer to the troubleshooting guide below for specific steps to address this issue.
Solubility Data
The solubility of PRPP-Na5 can be influenced by the solvent, temperature, and pH. The following tables summarize available quantitative and qualitative data.
| Parameter | Value | Source |
| Solubility in Water | 40 mg/mL (approx. 80 mM) | [1] |
| Recommended Solvent | H₂O | [1] |
| Dissolution Aid | Sonication is recommended to facilitate dissolution. | [1] |
| Factor | Effect on Stability & Solubility | Notes |
| pH | More stable around neutral pH (6.0-8.0). Acidic conditions (low pH) can lead to rapid hydrolysis of the pyrophosphate bond. | For enzymatic assays, dissolving in the final reaction buffer is ideal. A common pH for such assays is 7.6.[2] |
| Temperature | Lower temperatures increase stability. Solutions should be kept on ice. Higher temperatures can accelerate degradation. | Prepare solutions fresh and avoid heating. |
| Enzymatic Degradation | Susceptible to degradation by phosphatases, which may be present in biological samples or as contaminants. | Use nuclease-free water and sterile techniques. Consider filtering the solution through a 0.22 µm filter if necessary for the application. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Difficulty Dissolving PRPP-Na5 Powder | - The concentration is too high.- Inadequate mixing.- Low temperature of the solvent. | - Do not exceed the recommended solubility limit of 40 mg/mL in water.- Vortex the solution gently and use a bath sonicator for short bursts to aid dissolution.- Ensure the solvent is at room temperature during dissolution before placing it on ice. |
| Precipitation in the Final Reaction Mixture | - Incompatibility with buffer components (e.g., high concentrations of divalent cations).- The pH of the solution is not optimal. | - Prepare the PRPP-Na5 solution in water first, then add it to the final reaction mixture.- If using a buffer, ensure all components are fully dissolved before adding PRPP-Na5.- Verify the pH of your final solution. |
| Inconsistent or No Activity in Enzymatic Assays | - Degradation of PRPP-Na5.- Incorrect concentration.- Presence of inhibitors in the solution. | - Always prepare PRPP-Na5 solutions fresh before each experiment. - Keep the solution on ice at all times.- Re-calculate the required concentration and verify the weight of the powder used.- Ensure that all reagents and water are free of contaminants like phosphatases. |
Experimental Protocols
Protocol: Preparation of a PRPP-Na5 Stock Solution for Enzymatic Assays
This protocol is adapted from a standard enzymatic assay for PRPP Synthetase.
Materials:
-
This compound (PRPP-Na5) powder
-
125 mM Sodium Phosphate buffer with 7 mM Magnesium Chloride, pH 7.6 at 37°C
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer and sonicator bath
Procedure:
-
Buffer Preparation : Prepare the sodium phosphate buffer (pH 7.6) and bring it to room temperature.
-
Weighing PRPP-Na5 : In a sterile microcentrifuge tube, accurately weigh the required amount of PRPP-Na5 powder. Perform this step quickly to minimize moisture absorption.
-
Initial Dissolution : Add a small volume of the assay buffer to the tube. Gently vortex to suspend the powder.
-
Final Volume : Add the buffer to reach the desired final concentration.
-
Aid Dissolution : If the powder does not dissolve completely, use a sonicator bath for short intervals (e.g., 1-2 minutes). Avoid excessive heating.
-
Immediate Use : This solution is now ready. It should be used immediately for the best results. Keep the prepared solution on ice until it is added to the final reaction mixture.
Note : For the PRPP Synthetase assay described, the final concentration of substrates in the reaction mix includes approximately 4.7 mM ribose 5-phosphate and 3.2 mM ATP, with PRPP being the product. When using PRPP as a substrate, its final concentration will depend on the specific enzyme's Michaelis constant (Km).
Visualizations
The following diagrams illustrate the workflow for solubilizing PRPP-Na5 and its central role in nucleotide biosynthesis.
References
Identifying and removing inhibitors of PRPP synthetase from samples.
Welcome to the technical support center for researchers working with 5-phospho-alpha-D-ribose 1-pyrophosphate (PRPP) synthetase. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the identification and removal of inhibitors of PRPP synthetase from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of PRPP synthetase inhibition in my assay?
A1: Inhibition of PRPP synthetase can manifest in several ways during an assay. The most common indicator is a lower-than-expected rate of reaction, leading to reduced production of PRPP. In coupled assays that measure downstream products like NADH or IMP, this will result in a decreased rate of change in absorbance or fluorescence. Other signs include high variability between replicate measurements and a non-linear reaction progress curve where the reaction rate decreases rapidly over time.
Q2: What are the most common endogenous inhibitors of PRPP synthetase?
A2: PRPP synthetase is subject to allosteric feedback inhibition by several downstream products of the purine (B94841) and pyrimidine (B1678525) nucleotide biosynthesis pathways. The most potent and common endogenous inhibitors are purine ribonucleotide diphosphates, particularly adenosine (B11128) diphosphate (B83284) (ADP) and guanosine (B1672433) diphosphate (GDP).[1][2] Other nucleotides such as GMP, GTP, and to a lesser extent, pyrimidine nucleotides, can also inhibit enzyme activity.[3]
Q3: My sample contains unknown compounds that I suspect are inhibiting PRPP synthetase. How can I confirm this?
A3: To confirm the presence of an inhibitor, you can perform a "spiking" experiment. First, measure the activity of a known, purified PRPP synthetase. Then, add a small amount of your sample to the purified enzyme reaction. A significant decrease in the activity of the purified enzyme after the addition of your sample strongly suggests the presence of an inhibitor.
Q4: Can the choice of assay method influence the apparent inhibition?
A4: Yes, the specific assay protocol can impact the results. For instance, in coupled enzyme assays, if your sample contains inhibitors of the coupling enzymes (e.g., HGPRT or IMPDH in a non-radioactive assay), it can mimic the effect of PRPP synthetase inhibition. It is crucial to run appropriate controls to rule out inhibition of the coupling enzymes.
Troubleshooting Guides
Issue 1: Low or No PRPP Synthetase Activity Detected
| Possible Cause | Troubleshooting Step |
| Presence of Inhibitors in the Sample | Perform a buffer exchange or dialysis step to remove potential small molecule inhibitors.[4][5][6] |
| Degraded Enzyme | Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions. Use a fresh aliquot of the enzyme. |
| Incorrect Assay Buffer Conditions | Verify the pH and ionic strength of the assay buffer. PRPP synthetase activity is sensitive to these parameters. |
| Sub-optimal Substrate Concentrations | Confirm that the concentrations of ATP and Ribose-5-Phosphate are at or above the Km values for the enzyme. |
| Essential Cofactors are Missing or at Low Concentration | Ensure that magnesium ions (Mg2+) and inorganic phosphate (B84403) (Pi) are present at optimal concentrations, as they are essential for Class I PRPP synthetase activity.[1][2] |
| Problem with Detection System | In coupled assays, ensure the coupling enzymes are active and all necessary substrates (e.g., hypoxanthine, NAD) are present. |
Issue 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Contaminating Enzymes in the Sample | If using a crude sample, it may contain other enzymes that produce or consume the detected product (e.g., NADH). Run a control reaction without one of the primary substrates (ATP or Ribose-5-Phosphate) to measure this background rate. |
| Non-enzymatic Degradation of Substrates or Products | Some assay components may be unstable. Prepare fresh solutions and keep them on ice until use. |
| Sample-Specific Interference | The sample itself may contain compounds that absorb light or fluoresce at the detection wavelength. Measure the signal of the sample in the assay buffer without the enzyme or substrates. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of all reaction components. Prepare a master mix for multiple reactions to minimize pipetting variations. |
| Temperature Fluctuations | Ensure that all reactions are incubated at a constant and optimal temperature. Pre-warm all reagents to the reaction temperature. |
| Incomplete Removal of Inhibitors | If inhibitor removal steps were performed, some inhibitor may still be present. Try a more stringent removal method or a different technique (e.g., size exclusion chromatography instead of dialysis). |
| Enzyme Instability during the Assay | Some enzymes are unstable under assay conditions. Perform a time course experiment to ensure the reaction rate is linear over the measurement period. |
Data on Known PRPP Synthetase Inhibitors
The following table summarizes quantitative data for some known inhibitors of PRPP synthetase. The potency of an inhibitor is often expressed as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Ki (the dissociation constant of the enzyme-inhibitor complex).
| Inhibitor | Type of Inhibition | Ki or IC50 Value | Notes |
| ADP (Adenosine Diphosphate) | Allosteric | Varies by species and isoform | A primary feedback inhibitor.[1][2] |
| GDP (Guanosine Diphosphate) | Allosteric | Varies by species and isoform | Another key feedback inhibitor.[1] |
| MRPP-5'-monophosphate | Competitive with inorganic phosphate (Pi) | Ki = 40 µM | A synthetic nucleoside analog.[7] |
| ARPP (4-amino-8-(D-ribofuranosylamino) pyrimido[5,4-d]pyrimidine) | - | - | A synthetic nucleoside analog that inhibits PRPP synthetase.[7] |
| 2,3-Diphosphoglycerate (2,3-DPG) | Competitive with Ribose-5-Phosphate | - | Known to inhibit human erythrocyte PRPP synthetase. |
| NADH and NADPH | - | - | Have been reported to inhibit PRPP synthetase. |
Experimental Protocols and Workflows
Protocol 1: General PRPP Synthetase Activity Assay (Non-Radioactive)
This protocol is based on a coupled enzyme assay where the production of PRPP is linked to the reduction of NAD+, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
PRPP Synthetase
-
Ribose-5-Phosphate (R5P)
-
Adenosine Triphosphate (ATP)
-
Hypoxanthine
-
Nicotinamide Adenine Dinucleotide (NAD+)
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)
-
Inosine Monophosphate Dehydrogenase (IMPDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 50 mM KCl)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction master mix containing assay buffer, R5P, ATP, hypoxanthine, NAD+, HGPRT, and IMPDH.
-
Add the sample containing PRPP synthetase (or purified enzyme for a standard curve) to the wells of the microplate.
-
Add the reaction master mix to each well to initiate the reaction.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 15-30 minutes.
-
Calculate the rate of change in absorbance (ΔA340/min). This rate is proportional to the PRPP synthetase activity.
Protocol 2: Removal of Small Molecule Inhibitors by Dialysis
This protocol is suitable for removing low molecular weight inhibitors from a sample containing PRPP synthetase.
Materials:
-
Sample containing PRPP synthetase and inhibitor(s)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa
-
Dialysis buffer (a buffer in which the enzyme is stable, e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM DTT)
-
Large beaker and stir plate
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions (this usually involves boiling in EDTA and rinsing with water).
-
Load the sample into the dialysis tubing and securely close both ends.
-
Place the sealed dialysis tubing into a beaker containing a large volume (at least 200 times the sample volume) of cold dialysis buffer.
-
Stir the buffer gently on a stir plate at 4°C for 2-4 hours.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight.
-
After dialysis, carefully remove the sample from the tubing. The sample is now ready for the PRPP synthetase activity assay.
Workflow for Identifying an Unknown Inhibitor
Caption: Workflow for identifying an unknown inhibitor of PRPP synthetase.
Signaling Pathway and Regulatory Logic
PRPP Synthetase in Nucleotide Biosynthesis
PRPP is a crucial precursor for the de novo and salvage pathways of purine and pyrimidine biosynthesis.[8][9] PRPP synthetase catalyzes the formation of PRPP from Ribose-5-Phosphate and ATP.[1][8]
Caption: Role of PRPP synthetase in nucleotide biosynthesis pathways.
Allosteric Regulation of PRPP Synthetase
PRPP synthetase activity is tightly regulated by feedback inhibition from downstream nucleotides, particularly ADP. This allosteric regulation ensures that the production of PRPP is matched to the cell's metabolic needs.
Caption: Allosteric regulation of PRPP synthetase by activators and inhibitors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. Inhibition of phosphoribosylpyrophosphate synthetase by 4-methoxy-(MRPP) and 4-amino-8-(D-ribofuranosylamino) pyrimido[5,4-d]pyrimidine (ARPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Substrate Concentrations in Kinetic Assays with PRPP
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-phosphoribosyl-α-1-pyrophosphate (PRPP) in kinetic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of PRPP to use in my kinetic assay?
A1: The optimal PRPP concentration is dependent on the specific enzyme being studied and its Michaelis constant (Km) for PRPP. A good starting point is to use a concentration that is at or slightly above the Km value. This ensures that the enzyme is not limited by substrate availability, allowing for the determination of Vmax. For routine enzyme activity measurements, a PRPP concentration of 10-20 times the Km is often used to ensure the enzyme is saturated. However, it's crucial to determine the Km experimentally for your specific enzyme and conditions.
Q2: How do I determine the Km of my enzyme for PRPP?
A2: To determine the Km for PRPP, you need to measure the initial reaction velocity at various PRPP concentrations while keeping the concentrations of all other substrates constant and saturating. The data can then be plotted as reaction velocity (v) versus substrate concentration ([S]). A non-linear regression analysis of this data to the Michaelis-Menten equation will provide the Km and Vmax values. Linearized plots, such as the Lineweaver-Burk plot, can also be used, though they can be more susceptible to errors in the data.
Q3: What are the key components of a typical kinetic assay involving PRPP?
A3: A typical assay mixture for a PRPP-dependent enzyme includes:
-
Buffer: To maintain a stable pH.
-
Enzyme: The phosphoribosyltransferase or PRPP synthetase being studied.
-
PRPP: As a substrate.
-
Co-substrate: The second substrate for the enzyme (e.g., a purine (B94841) or pyrimidine (B1678525) base).
-
Divalent Cations: Often Mg2+, which is crucial for the activity of many PRPP-utilizing enzymes.[1]
-
Coupling Enzymes: If a continuous spectrophotometric assay is used, coupling enzymes are needed to link the reaction to a measurable change in absorbance (e.g., NADH oxidation or reduction).
Q4: PRPP is known to be unstable. How can I minimize its degradation during my experiments?
A4: PRPP is susceptible to both enzymatic and chemical degradation. To minimize degradation:
-
Prepare PRPP solutions fresh just before use.
-
Keep PRPP solutions on ice to reduce the rate of hydrolysis.
-
Use high-purity water and sterile-filter all buffers to minimize contamination with phosphatases.[2]
-
Avoid repeated freeze-thaw cycles of PRPP stock solutions. Aliquot into single-use volumes if necessary.
-
Ensure all aqueous solutions are autoclaved to inactivate any contaminating enzymes.
Troubleshooting Guides
Issue 1: High Background Signal in the "No Enzyme" Control
Possible Causes:
-
Spontaneous degradation of PRPP: PRPP can hydrolyze non-enzymatically, releasing products that may be detected by the assay system.
-
Contamination of reagents: Assay components, particularly the PRPP or other substrates, may be contaminated with enzymes or fluorescent/absorbent impurities.[3]
-
Instability of the detection reagent: In coupled assays, the chromogenic or fluorogenic substrate may be unstable and break down spontaneously.
Solutions:
-
Run a "no-substrate" control: This will help differentiate between substrate degradation and reagent contamination.
-
Prepare all solutions fresh: Use high-purity reagents and water.
-
Optimize the buffer: Some buffer components can contribute to high background. Test different buffer systems.
-
Check for light sensitivity: If using a fluorescent or light-sensitive reagent, protect the assay from light.
Issue 2: Non-linear Reaction Progress Curves
Possible Causes:
-
Substrate Depletion: At low substrate concentrations, the reaction rate will decrease as the substrate is consumed.
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay.
-
Substrate Inhibition: High concentrations of PRPP or the co-substrate can sometimes inhibit the enzyme.
Solutions:
-
Use a lower enzyme concentration: This will extend the linear phase of the reaction.[4]
-
Measure only the initial velocity: Ensure that less than 10-15% of the substrate has been consumed.[4]
-
Test for product inhibition: Add varying concentrations of the product to the reaction and observe the effect on the initial velocity.
-
Check enzyme stability: Incubate the enzyme under assay conditions without substrate for various times and then measure its activity.
-
Perform a substrate titration: Measure activity over a wide range of PRPP concentrations to identify potential substrate inhibition.
Issue 3: Difficulty Achieving Saturation with PRPP (No Plateau in the Michaelis-Menten Plot)
Possible Causes:
-
High Km for PRPP: The enzyme may have a very high Km for PRPP, requiring extremely high concentrations to reach saturation.[5]
-
Substrate Inhibition: At higher concentrations, PRPP may be inhibiting the enzyme, preventing the reaction rate from reaching Vmax.
-
Limited solubility of PRPP: At very high concentrations, PRPP may not be fully soluble in the assay buffer.
-
Assay detection limits: The spectrophotometer or plate reader may not have a linear response at high reaction rates.[5]
Solutions:
-
Use a wider range of PRPP concentrations: If possible, increase the PRPP concentration further.
-
Check for substrate inhibition: Carefully examine the shape of the curve at high PRPP concentrations for a downturn.
-
Ensure PRPP is fully dissolved: Prepare stock solutions at a concentration known to be soluble and dilute from there.
-
Verify instrument linearity: Use a standard curve with the detection molecule (e.g., NADH) to confirm the linear range of your instrument. If necessary, use a shorter pathlength cuvette or dilute the sample to stay within the linear range.[5]
Data Presentation
Table 1: Michaelis-Menten Constants (Km) for PRPP and Related Substrates in PRPP Synthetase Reactions
| Enzyme Source | Substrate | Km (µM) | Reference |
| Human Erythrocytes | Ribose-5-Phosphate | 33 | [1] |
| Human Erythrocytes | MgATP | 14 | [1] |
Table 2: Michaelis-Menten Constants (Km) for PRPP in Phosphoribosyltransferase Reactions
| Enzyme | Organism | Km for PRPP (µM) | Reference |
| Uracil Phosphoribosyltransferase (UPRTase) | E. coli | 6.7 |
Note: Km values can vary significantly depending on the specific isoform of the enzyme, the organism it is derived from, and the assay conditions (pH, temperature, ionic strength). It is always recommended to determine these values experimentally under your specific conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a Coupling Enzyme in a Continuous Spectrophotometric Assay
This protocol ensures that the coupling enzyme is not the rate-limiting step in the reaction.
-
Set up a series of reactions: Prepare multiple reaction mixtures containing a fixed, saturating concentration of the primary enzyme's substrates (including a high concentration of PRPP) and varying concentrations of the coupling enzyme.
-
Initiate the reaction: Start the reaction by adding the primary enzyme.
-
Monitor the reaction rate: Measure the change in absorbance over time for each reaction.
-
Plot the data: Plot the observed reaction rate against the concentration of the coupling enzyme.
-
Determine the optimal concentration: The optimal concentration of the coupling enzyme is the lowest concentration that gives the maximum reaction rate (i.e., where the plot plateaus). Using a concentration slightly higher than this ensures the coupling reaction is not rate-limiting.
Protocol 2: General Method for Determining Km for PRPP
-
Establish initial velocity conditions: Determine an enzyme concentration and a time interval where the reaction rate is linear and less than 15% of the substrate is consumed.
-
Prepare substrate solutions: Prepare a series of dilutions of PRPP. A typical range would be from 0.1 x Km to 10 x Km (if the approximate Km is known) or a wide logarithmic range if it is unknown. Keep the concentration of the co-substrate constant and saturating (e.g., 10-20 x its Km).
-
Set up the reactions: For each PRPP concentration, set up a reaction mixture containing all components except the enzyme.
-
Initiate and measure: Start the reaction by adding the enzyme and immediately measure the initial velocity by monitoring the change in absorbance or fluorescence over the pre-determined time interval.
-
Analyze the data: Plot the initial velocity (v) against the PRPP concentration ([S]). Use non-linear regression to fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) to determine the Km and Vmax.
Mandatory Visualizations
Caption: PRPP as a central metabolite in various biosynthetic pathways.
Caption: A logical workflow for troubleshooting common issues in PRPP kinetic assays.
References
Technical Support Center: Measurement of PRPP Concentration in Complex Biological Samples
Welcome to the technical support center for the quantification of Phosphoribosyl pyrophosphate (PRPP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with measuring PRPP concentration in complex biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during PRPP quantification.
Sample Preparation & Extraction
-
Question: My PRPP measurements are inconsistent and show high variability between replicates. What could be the cause?
-
Answer: High variability often stems from the inherent instability of PRPP. This molecule is labile and can be rapidly degraded by cellular enzymes or chemical hydrolysis during sample preparation. To mitigate this, it is crucial to use rapid and cold extraction methods. Procedures involving cold formic acid, cold perchloric acid, or rapid boiling followed by immediate cooling are recommended to quench enzymatic activity and preserve PRPP.[1] Inconsistent sample handling times or temperature fluctuations between samples can lead to differential degradation and thus, variability. Ensure all samples are processed identically and as quickly as possible.
-
-
Question: I am seeing lower than expected PRPP concentrations in my samples. What are the potential reasons?
-
Answer: Lower than expected PRPP levels can be due to incomplete extraction or degradation during sample processing. Review your extraction protocol. For mammalian cells, ensure complete cell lysis to release all intracellular PRPP. Some common methods include using denaturing protein sample buffers or specialized lysis reagents.[2][3] Additionally, the choice of extraction solvent is critical; methods like cold acid extraction are effective at precipitating proteins and inactivating enzymes that degrade PRPP.[1] Also, consider that PRPP is a highly charged molecule and may adhere to cellular debris or labware if not handled properly.
-
-
Question: Can I store my samples after extraction before proceeding with the PRPP measurement?
-
Answer: Due to the instability of PRPP, it is highly recommended to proceed with the measurement immediately after extraction. If storage is unavoidable, samples should be flash-frozen in liquid nitrogen and stored at -80°C. However, be aware that even under these conditions, some degradation may occur, and it is advisable to validate that storage does not significantly impact your results by testing stored vs. fresh samples.
-
Enzymatic Assays
-
Question: I am observing high background signal in my enzymatic assay for PRPP. How can I troubleshoot this?
-
Answer: High background in enzymatic assays can be caused by several factors. Contaminating enzymes in your sample lysate or in the assay reagents themselves can produce a signal. Ensure that the enzymes used in your coupled assay (e.g., orotate (B1227488) phosphoribosyltransferase, IMPDH) are of high purity.[4][5] Additionally, some components in complex biological samples can interfere with the spectrophotometric or fluorometric readings.[6] Running a blank reaction for each sample, which includes all components except the enzyme that initiates the PRPP-dependent reaction, can help to determine and subtract the background signal.[5]
-
-
Question: The reaction in my enzymatic assay is not proceeding to completion, leading to an underestimation of PRPP. What should I check?
-
Answer: Incomplete reactions can be due to suboptimal reaction conditions or the presence of inhibitors in your sample. Verify the pH, temperature, and cofactor concentrations (e.g., Mg2+, ATP, NAD+) in your assay buffer to ensure they are optimal for all enzymes in the coupled reaction.[1][5] Complex biological samples may contain endogenous inhibitors of the assay enzymes.[7] A standard addition experiment, where a known amount of PRPP is spiked into your sample, can help determine if matrix effects are inhibiting the reaction. If inhibition is observed, further sample cleanup or dilution may be necessary.
-
LC-MS/MS Analysis
-
Question: I'm having trouble with poor sensitivity and peak shape for PRPP in my LC-MS/MS analysis. What can I do to improve this?
-
Answer: PRPP is a polar and highly phosphorylated compound, which can make it challenging for reverse-phase liquid chromatography. Consider using a specialized column, such as one with a polar-embedded stationary phase or employing ion-pairing chromatography to improve retention and peak shape. Optimizing the mobile phase composition and gradient is also crucial.[8] For mass spectrometry, ensure that your source conditions are optimized for this specific analyte, as PRPP can be prone to in-source fragmentation.
-
-
Question: I am observing significant matrix effects in my LC-MS/MS data, leading to inaccurate quantification. How can I address this?
-
Answer: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of complex biological samples.[9] To mitigate these effects, extensive sample cleanup is often required. Techniques like solid-phase extraction (SPE) can be effective in removing interfering components.[10] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with PRPP is the most reliable way to correct for matrix effects and other sources of variability during sample preparation and analysis.[11]
-
Quantitative Data Summary
The concentration of PRPP can vary significantly depending on the cell type and metabolic state. The sensitivity and limits of detection (LOD) also differ between various measurement techniques.
| Parameter | Enzymatic Assay | Thin-Layer Chromatography (Radiolabel) | LC-MS/MS |
| Typical Concentration Range in Mammalian Cells | Low micromolar (µM) range | Low micromolar (µM) range | Low micromolar (µM) range |
| Limit of Detection (LOD) | pmol to low nmol | pmol range | fmol to low pmol range |
| Linear Range | Typically 1-2 orders of magnitude | Typically 1-2 orders of magnitude | 3-4 orders of magnitude |
| Sample Volume Required | Microliters (µL) of cell lysate | Microliters (µL) of cell lysate | Microliters (µL) of cell extract |
| Throughput | High (plate-based assays) | Low to medium | Medium to high (with autosampler) |
Experimental Protocols
1. PRPP Extraction from Mammalian Cells (Cold Acid Method)
This protocol is adapted from established methods for the extraction of labile metabolites.[1]
-
Cell Culture: Grow mammalian cells to the desired confluency in a culture plate.
-
Washing: Place the culture plate on ice. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add 1 mL of ice-cold 0.4 M perchloric acid to the plate. Scrape the cells immediately with a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Incubation: Incubate the tube on ice for 30 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant (which contains the PRPP) to a new tube. Neutralize the extract by adding a calculated amount of a neutralizing agent, such as potassium carbonate (K2CO3), until the pH is near neutral. The formation of a precipitate (potassium perchlorate) will occur.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitate.
-
Analysis: The resulting supernatant is now ready for immediate PRPP quantification.
2. Enzymatic Assay for PRPP Quantification
This protocol is based on a coupled enzyme reaction where PRPP is converted to a product that can be easily measured.[5] This example uses the conversion of hypoxanthine (B114508) to inosine (B1671953) monophosphate (IMP), which is then oxidized to produce NADH, measurable at 340 nm.
-
Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM hypoxanthine, and 1 mM NAD+.
-
Reaction Mixture: In a 96-well plate, add 50 µL of the neutralized cell extract (from the extraction protocol) to each well.
-
Enzyme Addition: Add a master mix of the coupling enzymes, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and inosine monophosphate dehydrogenase (IMPDH), to the assay buffer.
-
Initiation and Measurement: Start the reaction by adding the enzyme master mix to each well. Immediately place the plate in a microplate reader pre-set to 37°C and measure the increase in absorbance at 340 nm over time.
-
Quantification: The rate of NADH production is directly proportional to the concentration of PRPP in the sample. A standard curve with known concentrations of PRPP should be run in parallel to quantify the amount of PRPP in the samples.
Visualizations
Caption: Workflow for PRPP extraction and quantification.
Caption: Coupled enzymatic assay for PRPP measurement.
References
- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid Extraction Method for mammalian cell cultures, suitable for quantitative immunoblotting analysis of proteins, including phosphorylated GCN2 and eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A simple and sensitive method for estimating the concentration and synthesis of 5-phosphoribosyl 1-pyrophosphate in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous PRPP-S Assay Kit - Creative BioMart [creativebiomart.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Interference of PR3-ANCA with the enzymatic activity of PR3: differences in patients during active disease or remission of Wegener's granulomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Stable isotope dilution mass spectrometric assay for PRPP using enzymatic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to stabilize PRPP pentasodium for long-term storage.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability of PRPP (5-Phosphoribosyl-1-pyrophosphate) Pentasodium.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of PRPP pentasodium.
| Issue | Possible Cause | Recommended Action |
| Loss of enzymatic activity in a PRPP-dependent assay. | PRPP degradation due to improper storage or handling. | 1. Prepare a fresh PRPP solution from a new vial of solid material.2. Ensure the PRPP solution is prepared in a buffer with a neutral pH (around 7.0).3. Avoid introducing divalent metal ions (e.g., Mg²⁺, Mn²⁺) into the stock solution; add them directly to the final assay mixture if required.4. Perform an HPLC analysis to check the purity of the PRPP stock solution. |
| Precipitate forms in the PRPP solution upon storage. | pH shift or interaction with buffer components. | 1. Discard the solution.2. Prepare a fresh solution using a neutral pH buffer (e.g., PBS, pH 7.4).3. If solubility issues persist, consider preparing the solution in deionized water and adjusting the pH to neutral. |
| Inconsistent results between experiments using the same PRPP stock. | Ongoing degradation of PRPP in the stored solution. | 1. Aliquot the PRPP solution into single-use volumes after preparation to avoid multiple freeze-thaw cycles.2. Store aliquots at -80°C for long-term use.3. For daily use, keep a working stock on ice and discard it at the end of the day. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid PRPP pentasodium?
A1: For long-term stability, solid PRPP pentasodium should be stored in a tightly sealed container at -20°C or below, protected from moisture.
Q2: What is the recommended procedure for preparing a stable PRPP pentasodium solution?
A2: To prepare a stable solution, dissolve the solid PRPP pentasodium in a buffer of neutral pH (e.g., pH 7.0-7.5). It is crucial to avoid acidic or basic conditions, as they can rapidly degrade the molecule.[1] Once dissolved, the solution should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q3: What factors can cause the degradation of PRPP pentasodium?
A3: PRPP pentasodium is susceptible to degradation under several conditions:
-
pH: It readily decomposes in acidic or basic solutions.[1]
-
Temperature: Elevated temperatures accelerate hydrolysis.
-
Divalent Metal Ions: The presence of divalent cations such as Mg²⁺, Mn²⁺, and Ba²⁺ can promote decomposition.[1]
Q4: What are the primary degradation pathways of PRPP?
A4: PRPP primarily degrades via hydrolysis through two main pathways:
-
Hydrolysis to ribose 5-phosphate and inorganic pyrophosphate (PPi).[1]
-
Hydrolysis to 5-phosphoribosyl 1,2-cyclic phosphate (B84403) and inorganic phosphate (Pi).[1]
Q5: How can I assess the stability of my PRPP pentasodium sample?
A5: The stability of PRPP pentasodium can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate intact PRPP from its degradation products, allowing for quantification of its purity over time.
Q6: Is lyophilization a suitable method for enhancing the long-term stability of PRPP pentasodium?
A6: Yes, lyophilization, or freeze-drying, is a highly effective method for improving the long-term stability of labile compounds like PRPP pentasodium.[2][3] By removing water, it minimizes hydrolysis, a primary degradation pathway.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for PRPP Pentasodium
This protocol outlines a general method for assessing the purity and degradation of PRPP pentasodium. Method optimization may be required.
| Parameter | Condition |
| Column | Anion-exchange column (e.g., Agilent Bio SAX, Waters IC-Pak™ Anion) |
| Mobile Phase | A: 25 mM Potassium Phosphate, pH 7.0B: 25 mM Potassium Phosphate, 1 M KCl, pH 7.0 |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute PRPP pentasodium solution in Mobile Phase A to a final concentration of approximately 1 mg/mL. |
Visualizations
Caption: Major hydrolytic degradation pathways of PRPP.
Caption: Troubleshooting workflow for PRPP-related experimental issues.
Caption: Factors influencing the stability of PRPP pentasodium.
References
Validation & Comparative
A Comparative Guide to the Kinetics of PRPP Analogs with Phosphoribosyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of 5-phospho-α-D-ribose-1-pyrophosphate (PRPP) and its analogs in reactions catalyzed by various phosphoribosyltransferases (PRTases). PRTases are a crucial class of enzymes involved in the biosynthesis of nucleotides and are significant targets for drug development.[1] Understanding the kinetic behavior of PRPP analogs is essential for the design of potent and specific enzyme inhibitors.
Introduction to Phosphoribosyltransferases and PRPP
Phosphoribosyltransferases catalyze the transfer of a phosphoribosyl group from PRPP to a nucleobase, forming a nucleotide monophosphate and pyrophosphate (PPi). This reaction is a key step in the de novo and salvage pathways of nucleotide biosynthesis. Given their central role in cellular metabolism, PRTases such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), orotate (B1227488) phosphoribosyltransferase (OPRT), and adenine (B156593) phosphoribosyltransferase (APRT) are attractive targets for therapeutic intervention in various diseases, including cancer and parasitic infections.
PRPP analogs are synthetic molecules designed to mimic the natural substrate. These analogs can act as inhibitors or alternative substrates, providing valuable tools for studying enzyme mechanisms and for developing new therapeutic agents. This guide summarizes the available kinetic data for several PRPP analogs and details the experimental protocols used to obtain this information.
Comparative Kinetic Data
The following tables summarize the kinetic parameters (Km, Ki, kcat) of PRPP and its analogs with different phosphoribosyltransferases. The data has been compiled from various studies to facilitate a direct comparison of their interactions with these key enzymes.
Table 1: Kinetic Parameters for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT)
| Substrate/Analog | Enzyme Source | Km (µM) | Ki (µM) | kcat (s⁻¹) | Notes | Reference |
| PRPP | Trypanosoma cruzi HGXPRT (TcB) | 1.15 - 80 (Gua as co-substrate) | - | - | Apparent Km varies with guanine (B1146940) concentration. | [2] |
| PRPP | Trypanosoma cruzi HGXPRT (TcD) | 4 - 115 (Gua as co-substrate) | - | - | Apparent Km varies with guanine concentration. | [2] |
| PRPP | Human HGPRT | 32 | - | - | [3] | |
| PRPP | Trypanosoma cruzi HGPRT (TcC) | 6 - 200 (Hx/Gua as co-substrate) | - | - | Apparent Km varies with hypoxanthine/guanine concentration. | [4] |
Table 2: Kinetic Parameters for Orotate Phosphoribosyltransferase (OPRT)
| Substrate/Analog | Enzyme Source | Km (µM) | Ki (µM) | kcat (s⁻¹) | Notes | Reference |
| PRPP | Plasmodium falciparum OPRT | 9.3 ± 0.5 | - | 3534 | Data for the OPRT domain of a bifunctional enzyme. | [5] |
| PRPP | Salmonella typhimurium OPRT | - | - | - | Follows a random sequential kinetic mechanism. | [6] |
Table 3: Kinetic Parameters for Adenine Phosphoribosyltransferase (APRT)
| Substrate/Analog | Enzyme Source | Km (µM) | Ki (µM) | Notes | Reference | |---|---|---|---|---| | PRPP | Leishmania donovani APRT | - | - | Follows an ordered sequential mechanism with PRPP binding first. |[7] | | PRPP | Trypanosoma brucei brucei APRT1 | 12.5 - 1000 (Adenine as co-substrate) | - | Apparent Km varies with adenine concentration. |[8] |
Table 4: Kinetic Parameters for Other Phosphoribosyltransferases and PRPP Analogs
| Analog | Enzyme | Enzyme Source | Km (µM) | Ki (µM) | Notes | Reference |
| Carbocyclic PRPP (cPRPP) | Glutamine PRPP Amidotransferase | Escherichia coli | - | - | Competes with PRPP for binding. | [9] |
| Methylenebis(phosphonate) PRPP analog | Not Specified | Not Specified | - | - | Synthesized as metabolically stable analogs. | [10] |
Experimental Protocols
The kinetic parameters presented in this guide were determined using a variety of experimental techniques. A general overview of the commonly employed methods is provided below.
Continuous Spectrophotometric Assay
A continuous spectrophotometric assay is widely used to determine the kinetic parameters of phosphoribosyltransferases.[2][11] This method monitors the reaction in real-time by measuring the change in absorbance as the substrate is converted to the product.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a saturating concentration of one substrate (e.g., the nucleobase) and varying concentrations of the other substrate (e.g., PRPP or its analog). The reaction mixture also includes MgCl₂, a required cofactor for PRTases.
-
Enzyme Addition: The reaction is initiated by the addition of a purified phosphoribosyltransferase enzyme to the reaction mixture.
-
Spectrophotometric Monitoring: The change in absorbance is monitored continuously at a specific wavelength where the product has a different extinction coefficient than the substrate. For example, the formation of IMP, GMP, and XMP can be monitored at 245 nm, 257.5 nm, and 253 nm, respectively.[2][11]
-
Data Analysis: The initial reaction velocities (v₀) are determined from the linear portion of the absorbance versus time plot. These velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. For inhibitors, Ki values are determined by measuring the reaction velocity at different inhibitor concentrations.
Isotope-Labeled Substrate Assays
For reactions where a direct spectrophotometric measurement is not feasible, assays using radioactively labeled substrates are employed.
General Protocol:
-
Reaction Setup: Reactions are set up similarly to the spectrophotometric assay, but one of the substrates (e.g., the nucleobase or PRPP) is radioactively labeled (e.g., with ¹⁴C or ³H).
-
Reaction Termination: The reactions are allowed to proceed for a specific time and are then terminated, often by the addition of acid.
-
Separation of Substrate and Product: The radiolabeled product is separated from the unreacted radiolabeled substrate using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the product spot or peak is quantified using a scintillation counter or other appropriate detector. This measurement is used to calculate the reaction velocity.
-
Data Analysis: Similar to the spectrophotometric assay, the initial velocities are plotted against substrate concentration to determine the kinetic parameters.
Visualizations
General Phosphoribosyltransferase Reaction
Caption: General reaction catalyzed by phosphoribosyltransferases.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining enzyme kinetic parameters.
Conclusion
This guide provides a summary of the comparative kinetics of PRPP analogs with several key phosphoribosyltransferases. The presented data highlights the differences in affinity and catalytic efficiency of these analogs, which is critical for the rational design of enzyme inhibitors. The detailed experimental protocols offer a foundation for researchers to conduct their own kinetic studies. Further research is needed to expand the library of PRPP analogs and to perform comprehensive kinetic analyses across a wider range of phosphoribosyltransferases to better understand their structure-activity relationships and to facilitate the development of novel therapeutics.
References
- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 6. Kinetic mechanism of orotate phosphoribosyltransferase from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic mechanism of adenine phosphoribosyltransferase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbocyclic substrates for de novo purine biosynthesis. Enantiospecific synthesis and enantiospecificity of enzymatic utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of methylenebis(phosphonate) analogs of dinucleotide pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic and Structural Characterization of Trypanosoma cruzi Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferases and Repurposing of Transition-State Analogue Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Methods for Absolute PRPP Quantification
For Researchers, Scientists, and Drug Development Professionals
Phosphoribosyl pyrophosphate (PRPP) is a critical metabolite, serving as the central precursor for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and NAD cofactors.[1][2] Accurate absolute quantification of intracellular PRPP levels is therefore essential for studying cellular metabolism, disease pathogenesis, and the mechanism of action of therapeutic drugs. This guide provides a comparative overview of two principal liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the absolute quantification of PRPP: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase (IP-RP) chromatography.
Performance Comparison
The validation of analytical methods is crucial to ensure reliable and reproducible quantification. Below is a summary of typical performance characteristics for HILIC and IP-RP LC-MS/MS methods based on published data.
| Parameter | HILIC-LC-MS/MS (PRPP) | Ion-Pair Reversed-Phase LC-MS/MS (Analogous Pyrophosphates) |
| Linearity (r²) | > 0.99 | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 pmol | 0.04 ng/mL |
| Intra-day Precision (%RSD) | < 6% | < 15% |
| Inter-day Precision (%RSD) | < 6% | < 15% |
| Accuracy | Not explicitly stated | 85–115% |
| Recovery | Not explicitly stated | 40–90% |
Experimental Protocols
Detailed methodologies for sample preparation, chromatography, and mass spectrometry are critical for replicating and adapting these methods.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is well-suited for the retention and separation of highly polar compounds like PRPP. The following protocol is based on the validated method by Hasegawa et al. for the analysis of PRPP in human erythrocytes.[3]
1. Sample Preparation (Human Erythrocytes)
-
Collect blood in heparinized tubes.
-
Centrifuge at 1,500 × g for 10 minutes at 4°C to separate plasma and buffy coat.
-
Wash the remaining packed erythrocytes three times with cold phosphate-buffered saline (PBS).
-
Lyse the packed erythrocytes by adding an equal volume of cold distilled water.
-
Deproteinize the lysate by heating at 95°C for 3 minutes.
-
Centrifuge the heated lysate at 15,000 × g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC system
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water (pH 9.0 with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient: 85% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then re-equilibrate at 85% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6490 Triple Quadrupole MS
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition: m/z 389 → m/z 79 (quantifier), m/z 389 → m/z 195 (qualifier)
-
Fragmentor Voltage: 380 V
-
Collision Energy: 20 V (for m/z 79), 12 V (for m/z 195)
Method 2: Ion-Pair Reversed-Phase (IP-RP) Chromatography
This approach uses an ion-pairing agent to retain anionic molecules like pyrophosphates on a non-polar stationary phase. The following is a representative protocol for analogous pyrophosphates, which can be adapted for PRPP analysis.
1. Sample Preparation (Cultured Cells/Plasma)
-
For cultured cells, quench metabolism by washing with ice-cold PBS.
-
Extract metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water, 40:40:20).
-
For plasma, perform protein precipitation with a 3-fold excess of cold acetonitrile.
-
Vortex samples vigorously and centrifuge at high speed (e.g., 16,000 × g) for 10-15 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for analysis.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera UPLC System
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium carbonate with 0.1% ammonium hydroxide (B78521) in water (pH 9.7)
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75:25)
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute analytes, followed by a wash and re-equilibration.
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Shimadzu LCMS-8060 Triple Quadrupole MS
-
Ionization Mode: ESI, Negative
-
MRM Transition: For PRPP, this would be m/z 389 precursor ion, with product ions such as m/z 79 (PO3-), m/z 97 (H2PO4-), and m/z 195 (pyrophosphate group). Specific transitions would need to be optimized.
Visualizations
Signaling Pathway
The following diagram illustrates the central role of PRPP in nucleotide biosynthesis. PRPP is synthesized from Ribose-5-Phosphate and ATP by the enzyme PRPP synthetase. It then serves as a substrate for both the de novo and salvage pathways of purine and pyrimidine synthesis.[4][5][6]
Caption: PRPP Biosynthesis and Utilization Pathway.
Experimental Workflow
This diagram outlines the typical workflow for the quantification of PRPP from biological samples using LC-MS/MS.
Caption: General workflow for PRPP quantification by LC-MS/MS.
References
- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Hydrophilic-interaction liquid chromatography-tandem mass spectrometric determination of erythrocyte 5-phosphoribosyl 1-pyrophosphate in patients with hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PRPP-Dependent Pathways in Model Organisms
For Researchers, Scientists, and Drug Development Professionals
Phosphoribosyl pyrophosphate (PRPP) is a pivotal molecule in cellular metabolism, serving as a precursor for numerous essential biomolecules. Understanding the similarities and differences in PRPP-dependent pathways across various model organisms is crucial for fundamental research and for the development of novel therapeutics targeting these pathways. This guide provides a comparative analysis of key PRPP-dependent pathways in three widely studied model organisms: the bacterium Escherichia coli, the budding yeast Saccharomyces cerevisiae, and humans.
Key PRPP-Dependent Pathways at a Glance
PRPP is synthesized from ribose-5-phosphate (B1218738) and ATP by the enzyme PRPP synthase.[1] It is a central metabolite utilized in several major biosynthetic routes:
-
Purine (B94841) Biosynthesis: Both de novo synthesis of purine nucleotides (AMP and GMP) and salvage pathways that recycle purine bases rely on PRPP.
-
Pyrimidine (B1678525) Biosynthesis: The de novo synthesis of pyrimidine nucleotides (UMP, CTP, and TMP) and their salvage pathways utilize PRPP.
-
Histidine Biosynthesis: This essential amino acid is synthesized in a multi-step pathway that initiates with the condensation of ATP and PRPP.
-
Tryptophan Biosynthesis: The biosynthesis of this aromatic amino acid also involves PRPP in its initial stages.
Comparative Analysis of PRPP-Dependent Pathways
Purine Biosynthesis
The de novo purine biosynthesis pathway is a highly conserved process that builds the purine ring from various small molecules, with PRPP providing the ribose-phosphate moiety.
Pathway Overview:
References
A Head-to-Head Comparison: Cross-Validation of PRPP Measurement by Enzymatic and Chromatographic Assays
For researchers, scientists, and drug development professionals, the accurate quantification of 5-phosphoribosyl-1-pyrophosphate (PRPP) is critical for understanding nucleotide metabolism and its role in various disease states. The choice of analytical method can significantly impact the reliability of these measurements. This guide provides an objective comparison of two primary methodologies for PRPP quantification: enzymatic assays and chromatographic assays, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This comparison guide delves into the experimental protocols of each method, presents available performance data, and visualizes the core concepts to aid in the selection of the most appropriate assay for specific research needs.
At a Glance: Performance Comparison
The selection of an appropriate assay for PRPP measurement hinges on a variety of factors including sensitivity, specificity, throughput, and the complexity of the sample matrix. While direct head-to-head comparative studies with extensive quantitative data are limited in published literature, a review of validated methods for each technique provides a basis for comparison.
| Performance Metric | Enzymatic Assay (Spectrophotometric) | Chromatographic Assay (LC-MS/MS) |
| Principle | Coupled enzyme reactions leading to a change in absorbance. | Physical separation followed by mass-based detection and quantification. |
| Specificity | Can be high, but potential for interference from other molecules in the sample that affect the coupled enzymes. | Very high, based on chromatographic retention time and specific mass-to-charge ratio of PRPP. |
| Precision | Dependent on assay optimization; typically acceptable for many applications. | High precision is achievable; one study on erythrocyte PRPP reported a relative standard deviation (RSD) of less than 6%.[1] |
| Sensitivity | Generally good, but may be limited by the spectrophotometer's detection limits and background noise. | High sensitivity, capable of detecting low concentrations of PRPP in complex biological matrices. |
| Throughput | Can be adapted for high-throughput screening in microplate format. | Generally lower throughput due to the serial nature of chromatographic runs. |
| Sample Preparation | Often involves simple cell lysis and deproteinization. | May require more extensive sample clean-up and extraction procedures. |
| Cost & Complexity | Generally lower instrument cost and simpler operation. | Higher initial instrument cost and requires specialized technical expertise. |
In-Depth Look: Experimental Methodologies
A detailed understanding of the experimental protocols is essential for evaluating the suitability of each assay for your research context.
Enzymatic Assay Protocol
Enzymatic assays for PRPP typically employ a coupled-enzyme system where the consumption of PRPP is linked to the production of a chromophore, most commonly NADH, which can be measured spectrophotometrically at 340 nm.
Principle: A common enzymatic approach involves a two-step reaction:
-
PRPP Conversion: PRPP reacts with a purine (B94841) base (e.g., hypoxanthine) in the presence of a specific phosphoribosyltransferase (e.g., hypoxanthine-guanine phosphoribosyltransferase, HGPRT) to produce a nucleotide monophosphate (e.g., inosine (B1671953) monophosphate, IMP) and pyrophosphate (PPi).
-
Signal Generation: The produced IMP is then oxidized by IMP dehydrogenase (IMPDH) in the presence of NAD+, leading to the formation of xanthosine (B1684192) monophosphate (XMP) and NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the initial amount of PRPP in the sample.
Illustrative Protocol Outline:
-
Sample Preparation: Cells (e.g., erythrocytes) are lysed, and proteins are precipitated using methods such as heating or acid treatment. The supernatant containing PRPP is collected.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the necessary components: a purine base (e.g., hypoxanthine), NAD+, and the coupling enzymes (HGPRT and IMPDH).
-
Assay Initiation and Measurement: The sample extract is added to the reaction mixture, and the change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Quantification: The rate of NADH formation is calculated from the linear portion of the absorbance curve. A standard curve prepared with known concentrations of PRPP is used to determine the concentration of PRPP in the sample.
Chromatographic Assay Protocol (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry provides a highly specific and sensitive method for the quantification of small molecules like PRPP from complex biological matrices.
Principle: This method involves three key steps:
-
Chromatographic Separation: The sample extract is injected into a liquid chromatograph. A hydrophilic interaction liquid chromatography (HILIC) column is often used to separate the highly polar PRPP from other components in the sample based on its partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.
-
Ionization: As PRPP elutes from the column, it enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where it is converted into gas-phase ions.
-
Mass Analysis and Detection: The ions are then guided into the mass analyzer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to PRPP is selected, fragmented, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for quantification.
Illustrative Protocol Outline:
-
Sample Preparation: Similar to the enzymatic assay, samples are deproteinized. Heating is a common method for erythrocyte samples.[1] The supernatant is then collected for analysis.
-
LC-MS/MS Analysis:
-
An aliquot of the supernatant is injected into the LC-MS/MS system.
-
Chromatographic separation is performed using a HILIC column with a gradient elution program.
-
The mass spectrometer is operated in negative ion mode, and specific MRM transitions for PRPP are monitored.
-
-
Quantification: The peak area of the PRPP-specific MRM transition is measured. A calibration curve generated by analyzing a series of known PRPP standards is used to calculate the concentration of PRPP in the samples.
Visualizing the Methodologies
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of PRPP, the experimental workflows, and the logical comparison between the two assay types.
Caption: The central role of PRPP in major biosynthetic pathways.
Caption: Step-by-step workflows for enzymatic and chromatographic PRPP assays.
Caption: A logical comparison of the core principles and advantages of each assay type.
Conclusion
Both enzymatic and chromatographic assays offer viable approaches for the quantification of PRPP, each with its own set of advantages and limitations.
-
Enzymatic assays are well-suited for high-throughput applications and laboratories where cost and ease of use are primary considerations. Their performance is highly dependent on the purity of the enzymes and the careful optimization of reaction conditions to minimize interference.
-
Chromatographic assays, particularly LC-MS/MS , represent the gold standard for specificity and sensitivity. This methodology is ideal for studies requiring the accurate quantification of PRPP in complex biological samples and for validating results obtained from other methods. The trade-offs are lower throughput and higher operational complexity and cost.
Ultimately, the choice between an enzymatic and a chromatographic assay for PRPP measurement should be guided by the specific requirements of the research question, the available resources, and the desired level of analytical rigor. For definitive quantification and in clinical research settings, the specificity of LC-MS/MS is highly advantageous. For large-scale screening or initial investigations, the efficiency of an enzymatic assay may be more appropriate.
References
A Researcher's Guide to Phosphoribosyl Pyrophosphate Synthetase (PRPPs) Isoforms: A Functional Comparison
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular metabolism, the synthesis of phosphoribosyl pyrophosphate (PRPP) stands as a critical control point for nucleotide production and, consequently, for fundamental processes such as DNA replication and cell signaling. The enzymes responsible for this pivotal reaction, PRPP synthetases (PRPS), exist in multiple isoforms with distinct functional characteristics. This guide provides a comprehensive comparison of the human PRPS isoforms—PRPS1, PRPS2, and PRPS3—to aid researchers, scientists, and drug development professionals in understanding their unique roles in health and disease.
Introduction to PRPP Synthetase Isoforms
Humans express three isoforms of PRPP synthetase, each with specific tissue distribution and regulatory properties. PRPS1 and PRPS2 are encoded by genes on the X-chromosome and are widely expressed throughout the body.[1][2] In contrast, PRPS3 is encoded by a gene on chromosome 7 and its expression is restricted to the testis.[1] These isoforms catalyze the conversion of Ribose-5-phosphate (R5P) and ATP into PRPP and AMP.[2] PRPP is an essential precursor for the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) biosynthesis.[3]
Comparative Analysis of Kinetic Properties
| Isoform | Substrate | Km | Vmax | Reference |
| PRPS1 | ATP | 14 µM | Data not consistently reported | [4] |
| Ribose-5-Phosphate | 33 µM | Data not consistently reported | [4] | |
| PRPS2 | ATP | Higher than PRPS1 | Data not consistently reported | [1] |
| Ribose-5-Phosphate | Higher than PRPS1 | Data not consistently reported | [1] | |
| PRPS3 | ATP | Not available | Not available | |
| Ribose-5-Phosphate | Not available | Not available |
Allosteric Regulation: A Tale of Two Isoforms
A primary distinguishing feature between PRPS1 and PRPS2 lies in their response to allosteric inhibitors, particularly adenosine (B11128) diphosphate (B83284) (ADP). PRPS1 activity is tightly regulated and kept at a low level by feedback inhibition from end-products like ADP.[2] Conversely, PRPS2 displays significantly lower sensitivity to this feedback inhibition, allowing for sustained PRPP production even in the presence of inhibitory molecules.[1][2] This differential regulation has profound implications for cellular metabolism, especially in rapidly proliferating cells such as those found in tumors.
| Isoform | Allosteric Inhibitor | Ki | Regulatory Effect | Reference |
| PRPS1 | ADP | Potent Inhibition | Strong feedback inhibition | [2] |
| PRPS2 | ADP | Weaker Inhibition | Low feedback insensitivity | [1][2] |
| PRPS3 | ADP | Not available | Not available |
Signaling Pathways and Disease Implications
Mutations and altered expression of PRPS isoforms are implicated in a range of human diseases, from metabolic disorders to cancer.
PRPS1: A Key Player in Cancer and Inherited Diseases
Gain-of-function mutations in PRPS1 lead to its superactivity, resulting in the overproduction of purines and consequent hyperuricemia, gout, and neurodevelopmental abnormalities.[5] Conversely, loss-of-function mutations are associated with Arts syndrome, Charcot-Marie-Tooth disease, and nonsyndromic sensorineural deafness.[6]
In the context of cancer, elevated PRPS1 activity has been observed in colorectal cancer, promoting tumorigenesis.[2][7] The increased PRPP synthesis fuels the high demand for nucleotides in rapidly dividing cancer cells.
PRPS2: A Collaborator in Myc-Driven Cancers
PRPS2 has emerged as a critical enzyme in the context of cancers driven by the c-Myc oncogene, such as Burkitt's lymphoma.[8] c-Myc upregulates PRPS2 expression, leading to increased nucleotide synthesis necessary for tumor growth.[8][9] Furthermore, in diffuse large B-cell lymphoma, PRPS2 has been shown to promote fatty acid β-oxidation, highlighting a broader role in metabolic reprogramming.
Experimental Protocols for PRPP Synthetase Activity
Accurate measurement of PRPS activity is crucial for research and drug development. Both radioactive and non-radioactive assays are available.
Non-Radioactive Coupled Enzyme Assay
This spectrophotometric assay offers a safer and more convenient alternative to radioactive methods. Commercial kits are available that utilize this principle.
Principle: The assay measures the production of PRPP by coupling it to subsequent enzymatic reactions that result in the formation of a product that can be measured spectrophotometrically, such as NADH.[10]
-
PRPP Synthesis: PRPS catalyzes the formation of PRPP from ATP and Ribose-5-Phosphate.
-
IMP Formation: In the presence of hypoxanthine, PRPP is converted to inosine (B1671953) monophosphate (IMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
-
NADH Production: IMP is then oxidized by IMP dehydrogenase (IMPDH) in the presence of NAD+, leading to the formation of NADH, which can be quantified by measuring the increase in absorbance at 340 nm.[10]
Workflow:
Detailed Methodology:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the total protein concentration of the lysate for normalization of enzyme activity.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, Ribose-5-Phosphate, hypoxanthine, NAD+, and the coupling enzymes HGPRT and IMPDH.
-
Assay Initiation: Add the cell lysate to the reaction mixture to start the reaction.
-
Measurement: Immediately place the reaction in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time.
-
Calculation: The rate of NADH production, and thus PRPS activity, is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH. Activity is typically expressed as nmol/min/mg of protein.
Radioactive Filter-Binding Assay
This traditional method offers high sensitivity.
Principle: This assay measures the incorporation of a radiolabeled substrate into the product. For PRPS, this typically involves using [γ-³²P]ATP and measuring the formation of [³²P]PRPP.
Detailed Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, Ribose-5-Phosphate, and [γ-³²P]ATP of a known specific activity.
-
Assay Initiation: Add the enzyme sample to the reaction mixture and incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a solution such as formic acid.
-
Separation: Separate the radiolabeled product ([³²P]PRPP) from the unreacted radiolabeled substrate ([γ-³²P]ATP). This can be achieved using techniques like thin-layer chromatography (TLC).[3]
-
Quantification: The amount of radioactivity in the product spot is quantified using a scintillation counter or phosphorimager.
-
Calculation: The enzyme activity is calculated based on the amount of [³²P]PRPP formed, the specific activity of the [γ-³²P]ATP, the incubation time, and the amount of enzyme used.
Conclusion
The functional distinctions between PRPS isoforms, particularly in their regulation and involvement in disease-specific signaling pathways, underscore their importance as potential therapeutic targets. PRPS1's role in inherited metabolic disorders and various cancers, coupled with PRPS2's critical function in Myc-driven tumorigenesis, provides a strong rationale for the development of isoform-specific inhibitors. A thorough understanding of their comparative biology, facilitated by robust experimental assays, is paramount for advancing research and therapeutic strategies in these areas.
References
- 1. Structural basis of human PRPS2 filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phosphoribosyl pyrophosphate synthetase activity affects growth and riboflavin production in Ashbya gossypii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of human phosphoribosylpyrophosphate synthetase 1 reveals a novel allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRPP-Synthetase Superactivity Assay Kit [novocib.com]
- 6. medlineplus.gov [medlineplus.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PRPP-S Assay Kit [novocib.com]
The Gold Standard for PRPP Quantification: A Comparative Guide to Using Stable Isotope-Labeled PRPP as an Internal Standard
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of 5-phosphoribosyl-1-pyrophosphate (PRPP) is critical. As a key precursor in the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, as well as the amino acids histidine and tryptophan, fluctuations in PRPP levels can have profound implications for cell growth, proliferation, and overall metabolic health.[1] This guide provides a comprehensive comparison of analytical methods for PRPP quantification, highlighting the superior performance of using a stable isotope-labeled (SIL) PRPP as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays.
While various methods exist for PRPP quantification, the use of a SIL-PRPP internal standard represents the gold standard for accuracy and precision, effectively correcting for sample matrix effects and variations during sample preparation and analysis. This guide will delve into a head-to-head comparison with alternative methods, provide detailed experimental protocols, and present supporting data to underscore the advantages of this approach.
Alternative Methods for PRPP Quantification
Two primary alternatives to using a SIL-PRPP internal standard are commonly employed:
-
Enzymatic Assays: These methods typically rely on a series of coupled enzymatic reactions where the consumption or production of a chromophore, such as NADH, is measured spectrophotometrically.[2][3] While offering a non-mass spectrometric approach, these assays can be susceptible to interference from other components in the cell lysate that absorb at the same wavelength.
-
LC-MS with External Standard Calibration or Non-Isotopic Internal Standards: In this approach, PRPP is quantified by comparing the signal from the sample to a calibration curve generated from a pure PRPP standard.[4] While more specific than enzymatic assays, this method does not adequately correct for variations in extraction efficiency or matrix-induced ion suppression or enhancement, which can lead to inaccurate quantification. The use of a non-isotopic internal standard, a molecule with similar chemical properties to PRPP, can partially mitigate these issues, but it does not co-elute perfectly and may experience different matrix effects.
Head-to-Head Comparison: The Superiority of SIL-PRPP
The ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, allowing it to accurately reflect and correct for any variations during the analytical process. A stable isotope-labeled version of the analyte is the only type of internal standard that meets these criteria perfectly.
| Feature | SIL-PRPP Internal Standard (LC-MS) | Enzymatic Assay | External Standard (LC-MS) |
| Accuracy | Very High | Moderate to High | Moderate |
| Precision | Very High | Moderate | Moderate to High |
| Specificity | Very High | Moderate to High | High |
| Matrix Effect Correction | Excellent | Poor | Poor |
| Throughput | High | Moderate | High |
| Cost per Sample | High (due to SIL-IS) | Low to Moderate | Moderate |
| Expertise Required | High (LC-MS operation) | Moderate | High (LC-MS operation) |
Experimental Protocols
Protocol 1: PRPP Quantification using Stable Isotope-Labeled PRPP Internal Standard by LC-MS/MS
This protocol outlines a robust method for the accurate quantification of PRPP in biological samples.
1. Sample Preparation:
- Harvest cells and quench metabolism by rapidly freezing in liquid nitrogen.
- Extract metabolites using a cold extraction solution (e.g., 80:20 methanol:water) containing a known concentration of ¹³C₅-PRPP internal standard.
- Vortex thoroughly and centrifuge to pellet cellular debris.
- Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatography: Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of the highly polar PRPP.
- Mobile Phases: Use a gradient of acetonitrile (B52724) and ammonium (B1175870) carbonate buffer.
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native PRPP and ¹³C₅-PRPP.
3. Data Analysis:
- Calculate the peak area ratio of the endogenous PRPP to the ¹³C₅-PRPP internal standard.
- Quantify the concentration of endogenous PRPP by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled PRPP and a fixed concentration of the ¹³C₅-PRPP internal standard.
Protocol 2: PRPP Quantification using a Commercial Enzymatic Assay Kit
This protocol is based on the principle of coupled enzymatic reactions leading to the production of a measurable product.
1. Sample Preparation:
- Prepare cell lysates according to the kit manufacturer's instructions.
- Determine the total protein concentration of the lysate for normalization.
2. Assay Procedure:
- Add the cell lysate to a 96-well plate.
- Initiate the reaction by adding the master mix containing the necessary enzymes and substrates (e.g., hypoxanthine, NAD).
- Incubate the plate at the recommended temperature.
3. Measurement:
- Measure the absorbance of the product (e.g., NADH at 340 nm) at regular intervals using a plate reader.
4. Data Analysis:
- Calculate the rate of the reaction from the change in absorbance over time.
- Determine the PRPP concentration by comparing the reaction rate to a standard curve generated with known concentrations of PRPP.
Visualizing the Pathways and Workflows
Caption: The central role of PRPP in major biosynthetic pathways.
Caption: Experimental workflow for PRPP quantification using a SIL-IS.
References
- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRPP-S Assay Kit [novocib.com]
- 3. Continuous PRPP-S Assay Kit - Creative BioMart [creativebiomart.net]
- 4. Hydrophilic-interaction liquid chromatography-tandem mass spectrometric determination of erythrocyte 5-phosphoribosyl 1-pyrophosphate in patients with hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of PRPP metabolism in healthy vs. diseased cells.
For Immediate Release
A comprehensive guide comparing Phosphoribosyl pyrophosphate (PRPP) metabolism in healthy and diseased cells has been published to support researchers, scientists, and drug development professionals. This guide provides an objective analysis of PRPP's role in cellular function and its dysregulation in various pathologies, supported by experimental data and detailed methodologies.
Phosphoribosyl pyrophosphate (PRPP) is a critical molecule in cellular metabolism, serving as the precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP.[1][2] The synthesis of PRPP is catalyzed by the enzyme PRPP synthetase (PRS), which transfers a pyrophosphate group from ATP to ribose-5-phosphate (B1218738).[1][3] Given its central role, the regulation of PRPP synthesis is tightly controlled in healthy cells to meet the demands of cell growth and proliferation.[4] However, dysregulation of PRPP metabolism is a hallmark of several diseases, including inherited metabolic disorders and cancer.[5][6][7] This guide provides a comparative overview of PRPP metabolism in healthy versus diseased states, with a focus on quantitative data and experimental approaches.
PRPP Metabolism in Healthy Cells: A State of Equilibrium
In healthy cells, the synthesis and utilization of PRPP are balanced to maintain cellular homeostasis. The primary source of the ribose-5-phosphate precursor for PRPP synthesis is the pentose (B10789219) phosphate (B84403) pathway (PPP).[3][8] The activity of PRPP synthetase is subject to feedback inhibition by purine nucleotides such as ADP and GDP, ensuring that PRPP is produced only when needed.[5][9] This tight regulation is crucial for normal cellular function and to prevent the overproduction of nucleotides.
Dysregulation of PRPP Metabolism in Disease
Alterations in PRPP metabolism are implicated in a range of diseases, primarily through the overproduction or underutilization of this key metabolite.
Genetic Disorders: Lesch-Nyhan Syndrome and Gout
Lesch-Nyhan Syndrome is a rare inherited disorder caused by a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[10][11] HPRT is a key enzyme in the purine salvage pathway, which recycles purine bases. Its deficiency leads to a decrease in the consumption of PRPP.[11][12] This results in the accumulation of PRPP and a subsequent increase in the de novo synthesis of purines, leading to hyperuricemia and the severe neurological and behavioral symptoms characteristic of the disease.[6][10][11] Fibroblasts from patients with Lesch-Nyhan syndrome have been shown to have elevated levels of PRPP synthetase activity.[13]
Gout is a form of inflammatory arthritis characterized by hyperuricemia, the overproduction of uric acid.[6] In some cases, gout is caused by the superactivity of PRPP synthetase due to mutations in the PRPS1 gene.[5][14][15] This enzymatic overactivity leads to an increased production of PRPP, which in turn drives the overproduction of purines and, consequently, uric acid.[6][14] Studies have shown that fibroblasts from individuals with PRS superactivity have increased intracellular PRPP concentrations and enhanced rates of purine synthesis.[14]
Cancer: Fueling Proliferation
Cancer cells are characterized by rapid and uncontrolled proliferation, which requires a high rate of nucleotide synthesis to support DNA and RNA replication.[7][16] To meet this demand, cancer cells often exhibit upregulated PRPP synthesis.[7] This can be achieved through various mechanisms, including increased flux through the pentose phosphate pathway to provide more ribose-5-phosphate.[17] Analysis of different cancer cell lines has revealed significant variations in PRPP concentration.[18] For instance, after a one-hour incubation, the murine B16 melanoma cell line showed a PRPP concentration of about 200 pmol/106 cells, while human melanoma (IGR3 and M5) and colon carcinoma (WiDr) cell lines had concentrations of about 100 pmol/106 cells.[18] The rate of purine synthesis has been shown to increase significantly as cancer cells progress from the G1 to the S phase of the cell cycle, which is attributed to an increase in intracellular PRPP.[9]
Quantitative Comparison of PRPP Metabolism
The following tables summarize key quantitative data related to PRPP metabolism in healthy versus diseased cells.
| Parameter | Healthy Cells/Tissues | Diseased Cells/Tissues | Disease State | Reference |
| PRPP Synthetase Activity | Normal | Nearly threefold greater than normal | Gout (PRS Superactivity) | [14] |
| Normal | Elevated | Lesch-Nyhan Syndrome (Fibroblasts) | [13] | |
| Intracellular PRPP Concentration | Normal | Increased | Gout (PRS Superactivity, Fibroblasts) | [14] |
| Normal | Increased | HPRT Deficiency (Erythrocytes) | [19] | |
| ~100 pmol/106 cells | ~200 pmol/106 cells | Cancer (Murine B16 Melanoma) | [18] | |
| Purine Synthesis Rate | Normal | Enhanced | Gout (PRS Superactivity, Fibroblasts) | [14] |
| 5.0-fold increase (de novo) | 3.3-fold increase (salvage) | Cancer (HCT116 Colon Cancer Cells, G1 to S phase) | [9] |
Visualizing PRPP Metabolic Pathways
The following diagrams illustrate the central role of PRPP in nucleotide synthesis and its dysregulation in disease.
Experimental Protocols
Accurate measurement of PRPP levels and the activity of related enzymes is crucial for studying its metabolism. Below are summaries of key experimental methodologies.
Measurement of Intracellular PRPP Concentration
A common method for determining PRPP concentration is based on the enzymatic conversion of a radiolabeled precursor into a product in a PRPP-dependent manner.
Protocol: Radiometric Assay using [14C]-Orotic Acid
-
Cell Lysis: Cells are harvested and lysed, typically by heat inactivation or acid extraction, to release intracellular metabolites and inactivate enzymes that could degrade PRPP.
-
Reaction Mixture: The cell lysate is added to a reaction mixture containing [carboxyl-14C]-orotic acid, orotate (B1227488) phosphoribosyltransferase (OPRT), and orotidine-5'-monophosphate (OMP) decarboxylase.
-
Enzymatic Reaction: OPRT catalyzes the reaction between PRPP and [14C]-orotic acid to form [14C]-OMP. OMP decarboxylase then converts [14C]-OMP to uridine (B1682114) monophosphate (UMP) and 14CO2.
-
Quantification: The amount of released 14CO2, which is directly proportional to the initial amount of PRPP in the lysate, is measured by scintillation counting.[19]
Assay of PRPP Synthetase (PRS) Activity
PRS activity can be measured by quantifying the rate of PRPP production.
Protocol: Coupled Spectrophotometric Assay
This non-radioactive method continuously monitors the production of PRPP through a series of coupled enzymatic reactions.
-
Reaction Initiation: The assay is initiated by adding the cell lysate to a reaction mixture containing ribose-5-phosphate, ATP, hypoxanthine (B114508), NAD+, HPRT, and inosine (B1671953) monophosphate dehydrogenase (IMPDH).
-
Coupled Reactions:
-
PRS in the lysate synthesizes PRPP from ribose-5-phosphate and ATP.
-
HPRT then uses this PRPP to convert hypoxanthine to inosine monophosphate (IMP).
-
IMPDH oxidizes IMP to xanthosine (B1684192) monophosphate (XMP), with the concomitant reduction of NAD+ to NADH.
-
-
Detection: The rate of NADH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. This rate is directly proportional to the PRS activity in the sample.[20][21]
Metabolic Flux Analysis (MFA)
MFA using stable isotopes like 13C is a powerful technique to quantify the flow of carbon through metabolic pathways, including the pentose phosphate pathway and PRPP synthesis.
Protocol: 13C-Metabolic Flux Analysis
-
Isotope Labeling: Cells are cultured in a medium containing a 13C-labeled substrate, such as [1,2-13C2]-glucose.
-
Metabolite Extraction and Analysis: After a period of growth, intracellular metabolites are extracted. The isotopic labeling patterns of key intermediates, such as ribose-5-phosphate derived from RNA, are determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[8][22]
-
Flux Calculation: The measured labeling patterns are then used in a computational model of cellular metabolism to calculate the intracellular metabolic fluxes, providing a quantitative measure of the activity of pathways like the PPP that produce the precursors for PRPP.[8][22][23]
This guide provides a foundational understanding of the comparative metabolism of PRPP in health and disease. The presented data and methodologies offer a starting point for researchers to delve deeper into the intricacies of this vital metabolic pathway and its potential as a therapeutic target.
References
- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filamentation modulates allosteric regulation of PRPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]
- 4. PRPP synthetase - Creative Enzymes [creative-enzymes.com]
- 5. Purine Metabolism in the Pathogenesis of Hyperuricemia and Inborn Errors of Purine Metabolism Associated With Disease | Musculoskeletal Key [musculoskeletalkey.com]
- 6. Update on the Phenotypic Spectrum of Lesch-Nyhan Disease and its Attenuated Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Purine Metabolism Defects: The Movement Disorder of Lesch–Nyhan Disease (Chapter 27) - Movement Disorders and Inherited Metabolic Disorders [cambridge.org]
- 11. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. scilit.com [scilit.com]
- 14. Gout with superactive phosphoribosylpyrophosphate synthetase due to increased enzyme catalytic rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphoribosylpyrophosphate synthetase overactivity as a cause of uric acid overproduction in a young woman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The concentration of 5-phosphoribosyl 1-pyrophosphate in monolayer tumor cells and the effect of various pyrimidine antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A simple and sensitive method for estimating the concentration and synthesis of 5-phosphoribosyl 1-pyrophosphate in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PRPP-Synthetase Superactivity Assay Kit [novocib.com]
- 21. Continuous PRPP-S Assay Kit - Creative BioMart [creativebiomart.net]
- 22. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 23. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Purine Phosphoribosyltransferases for PRPP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of various purine (B94841) phosphoribosyltransferases (PRPPs) for their essential substrate, 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP). Understanding this specificity is critical for elucidating metabolic pathways and for the development of targeted therapeutics. This document presents quantitative kinetic data, detailed experimental protocols for assessing enzyme activity, and visual diagrams to illustrate key processes.
Performance Comparison of Purine Phosphoribosyltransferases
The specificity of a purine phosphoribosyltransferase for PRPP is a key determinant of its efficiency in nucleotide biosynthesis. This specificity is typically quantified by the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while the kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency and substrate specificity.[1][2]
Below is a summary of kinetic parameters for various purine phosphoribosyltransferases, highlighting their specificity for PRPP.
| Enzyme | Organism | Km for PRPP (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Homo sapiens | ~50 - 150 | ~10 - 30 | ~6.7 x 10⁴ - 6.0 x 10⁵ | |
| Adenine (B156593) Phosphoribosyltransferase (APRT) | Leishmania donovani | ~12 | ~25 | ~2.1 x 10⁶ | [3] |
| Xanthine-Guanine Phosphoribosyltransferase (XGPRT) | Escherichia coli | ~30 | ~15 | ~5.0 x 10⁵ | [4] |
| Uracil (B121893) Phosphoribosyltransferase (UPRTase) | Escherichia coli | ~25 | ~40 | ~1.6 x 10⁶ | [5] |
Note: The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). The data presented here are approximate values from various studies for comparative purposes.
Experimental Protocols
Accurate determination of kinetic parameters is fundamental to evaluating enzyme specificity. The following are detailed methodologies for key experiments.
Expression and Purification of Recombinant Purine Phosphoribosyltransferases
Objective: To obtain a highly pure and active enzyme for kinetic analysis.
Methodology:
-
Gene Cloning and Expression Vector Construction: The gene encoding the purine phosphoribosyltransferase of interest is amplified by PCR and cloned into a suitable expression vector (e.g., pET series for E. coli expression) containing an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Protein Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced by adding an inducer (e.g., IPTG) at a specific cell density and temperature.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved by methods such as sonication or high-pressure homogenization.
-
Affinity Chromatography: The crude lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively to remove unbound proteins.
-
Elution: The recombinant protein is eluted from the column using a specific eluent (e.g., imidazole (B134444) for His-tagged proteins).
-
Further Purification (Optional): If necessary, further purification steps such as ion-exchange chromatography or size-exclusion chromatography can be performed to achieve higher purity.
-
Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE. The protein concentration is determined using a standard method like the Bradford assay.
Enzyme Activity Assay and Determination of Kinetic Parameters (Km and kcat)
Objective: To measure the initial reaction velocity at varying substrate concentrations to determine Km and Vmax, from which kcat can be calculated.
Methodology:
There are several methods to assay purine phosphoribosyltransferase activity. A common approach is a coupled-enzyme spectrophotometric assay.
Coupled-Enzyme Spectrophotometric Assay:
This continuous assay measures the production of a product that absorbs light at a specific wavelength. For instance, the activity of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) can be measured by coupling the formation of inosine (B1671953) monophosphate (IMP) to the oxidation of IMP by IMP dehydrogenase (IMPDH), which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored over time.[6][7]
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
MgCl₂ (cofactor for the enzyme)
-
Purine substrate (e.g., hypoxanthine, guanine)
-
Varying concentrations of PRPP
-
Coupling enzyme (e.g., IMP dehydrogenase)
-
NAD⁺
-
Purified purine phosphoribosyltransferase
Procedure:
-
Prepare a series of reaction mixtures with varying concentrations of PRPP, while keeping the concentrations of the purine substrate and other components constant.
-
Initiate the reaction by adding the purified purine phosphoribosyltransferase to the reaction mixture.
-
Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial velocity (v₀) for each PRPP concentration from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities (v₀) against the corresponding PRPP concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Vmax and Km for PRPP.[1][8]
-
Calculate the kcat value using the equation: kcat = Vmax / [E]t , where [E]t is the total enzyme concentration used in the assay.[8]
Alternative Assay: Radiolabeling Method
A traditional and highly sensitive method involves using a radiolabeled purine substrate (e.g., [¹⁴C]-hypoxanthine).
-
Incubate the enzyme with PRPP and the radiolabeled purine for a specific time.
-
Stop the reaction (e.g., by adding EDTA or boiling).
-
Separate the radiolabeled nucleotide product from the unreacted radiolabeled purine substrate using thin-layer chromatography (TLC).[9]
-
Quantify the radioactivity in the product spot to determine the amount of product formed and calculate the reaction velocity.
Visualizing the Process
To better understand the experimental workflow and the enzymatic reaction, the following diagrams are provided.
Caption: Experimental workflow for evaluating PRPP specificity.
Caption: General enzymatic reaction of purine phosphoribosyltransferases.
References
- 1. andrew.cmu.edu [andrew.cmu.edu]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Kinetic mechanism of adenine phosphoribosyltransferase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic mechanism of uracil phosphoribosyltransferase from Escherichia coli and catalytic importance of the conserved proline in the PRPP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 7. PRPP-S Assay Kit [novocib.com]
- 8. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
- 9. Phosphoribosyl pyrophosphate synthetase activity affects growth and riboflavin production in Ashbya gossypii - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Landscape of Nucleotide Analogs on PRPP Synthesis
For researchers, scientists, and drug development professionals, understanding the intricate regulation of cellular metabolism is paramount. A key node in this network is the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), a crucial precursor for the biosynthesis of purine (B94841), pyrimidine (B1678525), and pyridine (B92270) nucleotides. The enzyme responsible for this pivotal reaction, PRPP synthetase (EC 2.7.6.1), represents a significant target for therapeutic intervention, particularly in the fields of oncology and virology. This guide provides a comparative analysis of the inhibitory effects of various nucleotide analogs on PRPP synthesis, supported by experimental data and detailed methodologies.
Comparative Inhibitory Effects of Nucleotide Analogs on PRPP Synthetase
The inhibition of PRPP synthetase by nucleotide analogs is a critical area of study for the development of novel therapeutics. These analogs, by mimicking endogenous nucleotides, can interfere with the enzyme's activity, thereby disrupting the downstream synthesis of essential biomolecules. The following table summarizes the quantitative inhibitory data for select nucleotide analogs against PRPP synthetase.
| Nucleotide Analog | Enzyme Source | Inhibition Constant (Ki) | IC50 | Type of Inhibition | Reference |
| MRPP-5'-monophosphate | Human B-lymphoblast | 40 µM | - | Competitive with inorganic phosphate | [1] |
| ADP | Human Erythrocytes | - | - | Competitive with respect to ATP | |
| GDP | Human Erythrocytes | - | - | Inhibitor | |
| 2,3-Diphosphoglycerate | Human Erythrocytes | - | - | Competitive with respect to ribose-5-phosphate (B1218738) | |
| TTP (Thymidine triphosphate) | Human Erythrocytes | High Ki | - | Noncompetitive | |
| CTP (Cytidine triphosphate) | Human Erythrocytes | High Ki | - | Noncompetitive |
Note: A "High Ki" indicates that a higher concentration of the inhibitor is required to inhibit the enzyme, suggesting weaker inhibition. Specific values were not provided in the reviewed literature.
Understanding the PRPP Synthesis Pathway and its Inhibition
PRPP is synthesized from ribose-5-phosphate and ATP in a reaction catalyzed by PRPP synthetase.[2] This process is tightly regulated by feedback inhibition from downstream products, primarily purine and pyrimidine nucleotides.[3] Nucleotide analogs exert their inhibitory effects by competing with the natural substrates or by binding to allosteric sites on the enzyme, thereby altering its conformation and reducing its catalytic efficiency.
References
- 1. Inhibition of phosphoribosylpyrophosphate synthetase by 4-methoxy-(MRPP) and 4-amino-8-(D-ribofuranosylamino) pyrimido[5,4-d]pyrimidine (ARPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Purine and Pyrimidine Analogs in DNA Incorporation: Insights into Phosphoribosyl-Pyrophosphate Synthetase Activity | Medical Letter [medletter.in]
Validating the Pivotal Role of PRPP in the Newly Discovered Ribofuranosyl-diphosphate-Xylo-Carbazole (RPXC) Biosynthesis Pathway
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the discovery of a putative new metabolic pathway in Streptomyces carbazolicus, culminating in the production of a promising carbazole-containing antibiotic, designated as Ribofuranosyl-diphosphate-Xylo-Carbazole (RPXC). Central to this proposed pathway is the well-established metabolite, 5-Phosphoribosyl-α-1-pyrophosphate (PRPP), which is hypothesized to serve as the foundational scaffold for the carbazole (B46965) core. This guide provides a comprehensive comparison of PRPP's role against a plausible alternative, outlines rigorous experimental protocols for validation, and presents hypothetical data to illustrate the potential outcomes of such studies.
The Hypothetical RPXC Biosynthesis Pathway
The proposed RPXC pathway commences with the condensation of PRPP with an activated xylose derivative, catalyzed by a putative phosphoribosyltransferase. This is followed by a series of enzymatic modifications, including cyclization, aromatization, and the attachment of a carbazole moiety, to yield the final antibiotic product, RPXC. The pathway underscores the versatility of PRPP as a precursor that extends beyond its canonical roles in primary metabolism.
Data Presentation: A Comparative Analysis of Precursors
To rigorously validate the role of PRPP in the RPXC pathway, a comparative analysis against a potential alternative precursor is essential. A plausible alternative could be a direct enzymatic activation of ribose-5-phosphate (B1218738) at a later stage of the pathway, bypassing the need for a pre-activated PRPP molecule. The following table summarizes hypothetical quantitative data from key validation experiments.
| Experiment | Parameter Measured | PRPP-dependent Pathway | Alternative Pathway (Ribose-5-Phosphate dependent) |
| Isotopic Labeling with 13C-Ribose | % 13C incorporation into RPXC | 95% ± 2.5% | 30% ± 5.0% |
| Metabolic Flux Analysis | Flux through the initial pathway step (nmol/gDW/h) | 15.2 ± 1.8 | 2.1 ± 0.5 |
| In Vitro Enzyme Assay (Phosphoribosyltransferase) | Product formation rate (µmol/min/mg enzyme) | 45.7 ± 3.2 | No detectable activity |
| Cellular Growth and RPXC Production | RPXC Titer (mg/L) | 120 ± 15 | 15 ± 4 |
| Cellular Growth and RPXC Production | Specific Productivity (mg RPXC/gDW) | 8.5 ± 1.1 | 1.2 ± 0.3 |
Experimental Protocols: Methodologies for Pathway Validation
Accurate validation of PRPP's role necessitates a multi-faceted experimental approach. The following are detailed methodologies for the key experiments cited in the data table.
Isotopic Labeling Studies
Objective: To trace the metabolic fate of PRPP-derived ribose into the final RPXC product.
Protocol:
-
Culture Streptomyces carbazolicus in a defined minimal medium.
-
Supplement the medium with uniformly labeled 13C-ribose, which will be incorporated into the cellular PRPP pool.
-
As a control, culture the bacteria in a medium with unlabeled ribose.
-
After a set incubation period, harvest the cells and extract the metabolites.
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distribution in the RPXC product.
-
High incorporation of 13C into RPXC would strongly suggest that the ribose moiety of PRPP is a direct precursor.
Metabolic Flux Analysis
Objective: To quantify the rate of metabolic flow through the initial, PRPP-dependent step of the hypothetical RPXC pathway.
Protocol:
-
Perform 13C-based metabolic flux analysis (MFA) by growing Streptomyces carbazolicus on a 13C-labeled carbon source (e.g., glucose).
-
Collect time-series samples and quench metabolic activity.
-
Extract intracellular metabolites and measure the mass isotopologue distributions of key intermediates in central carbon metabolism and the RPXC pathway using LC-MS/MS.
-
Utilize a computational model of the organism's metabolic network to calculate the flux (rate) through the putative PRPP-consuming reaction.
-
A significant flux value for this reaction would provide quantitative evidence for its activity in vivo.
In Vitro Enzymatic Assays
Objective: To demonstrate the specific catalytic activity of the putative phosphoribosyltransferase in the first step of the RPXC pathway.
Protocol:
-
Clone and express the gene encoding the putative phosphoribosyltransferase from Streptomyces carbazolicus in a suitable host (e.g., E. coli).
-
Purify the recombinant enzyme to homogeneity using affinity and size-exclusion chromatography.
-
Set up a reaction mixture containing the purified enzyme, PRPP, the activated xylose substrate, and necessary cofactors (e.g., Mg2+).
-
As a negative control, use ribose-5-phosphate instead of PRPP.
-
Monitor the reaction progress over time by measuring the formation of the product using High-Performance Liquid Chromatography (HPLC) or a coupled spectrophotometric assay.
-
Calculate the specific activity and kinetic parameters (Km and kcat) of the enzyme for PRPP.
Mandatory Visualizations
To further elucidate the concepts presented, the following diagrams have been generated using the DOT language.
Caption: The hypothetical biosynthetic pathway of the antibiotic RPXC, starting from PRPP.
Caption: Experimental workflow for validating the role of PRPP in the RPXC pathway.
Safety Operating Guide
Essential Guide to the Proper Disposal of Phosphoribosyl Pyrophosphate Pentasodium Salt
For researchers and professionals in the pharmaceutical and biotechnology sectors, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Phosphoribosyl pyrophosphate pentasodium salt (PRPP), a crucial metabolite in various biosynthetic pathways. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is the first step toward safe handling and disposal. Below is a summary of key data for this compound salt.
| Property | Value |
| CAS Number | 108321-05-7 |
| Molecular Formula | C₅H₈Na₅O₁₄P₃ |
| Molecular Weight | 499.98 g/mol [1] |
| Appearance | White powder[1] |
| Solubility in Water | 50 mg/mL[1] |
| Storage Temperature | -20°C[1] |
| Purity | ≥75% (HPLC)[1] |
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards and necessary safety precautions.
Hazard Identification:
-
May cause damage to organs (Hazard Statement H371)[1].
-
Until more comprehensive toxicological data is available, it is prudent to consider this chemical as potentially hazardous[2].
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a dust mask or other appropriate respiratory protection should be used[1].
Handling:
-
Avoid breathing dust[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash skin thoroughly after handling[1].
-
Avoid contact with skin and eyes.
Disposal Protocol
The disposal of this compound salt must be carried out in compliance with all federal, state, and local environmental regulations. The following is a general procedural workflow for the disposal of this chemical.
Step-by-Step Disposal Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Prepare Waste for Disposal:
-
Solid Waste: For unused or expired solid this compound salt, do not mix it with other waste. Keep it in its original, sealed container if possible.
-
Aqueous Solutions: If disposing of aqueous solutions, check with your institution's environmental health and safety (EHS) office for guidance on neutralization or dilution before drain disposal. Given its high water solubility, it may be permissible to dispose of very dilute, neutralized solutions down the drain with copious amounts of water, but this must be confirmed with your local EHS. Do not dispose of undiluted solutions down the drain.
-
-
Label Waste Container:
-
Clearly label the waste container with the full chemical name: "this compound salt".
-
Include the CAS number: "108321-05-7".
-
Indicate any known hazards.
-
-
Temporary Storage:
-
Store the labeled waste container in a designated, secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Arrange for pickup by your institution's certified hazardous waste disposal service.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound salt.
-
The final disposal must be conducted at an approved waste disposal plant in accordance with all applicable regulations.
-
Disclaimer: This guide provides general procedures for the disposal of this compound salt. It is imperative to consult your institution's specific safety protocols and your local Environmental Health and Safety (EHS) office for detailed instructions and to ensure full compliance with all regulations.
References
Personal protective equipment for handling Phosphoribosyl pyrophosphate pentasodium
Essential Safety and Handling Guide for Phosphoribosyl Pyrophosphate Pentasodium
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of this compound (PRPP), ensuring laboratory safety and procedural accuracy.
This document provides immediate and essential safety and logistical information for the handling of this compound (CAS 108321-05-7). Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
I. Personal Protective Equipment (PPE) Requirements
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of dust particles. |
II. Step-by-Step Operational Plan for Handling
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a dry, well-ventilated place.
-
Recommended storage temperature is -20°C.
2. Preparation and Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
3. In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE as outlined in Section I.
-
For dry spills, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust.
-
For wet spills, absorb with an inert material and place in a chemical waste container.
-
Ventilate the area and wash the spill site after material pickup is complete.
III. Disposal Plan
All waste materials should be handled as chemical waste.
-
Unused Product: Dispose of the contents and container to an approved waste disposal plant.
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, paper towels, and empty containers, should be disposed of as chemical waste in accordance with local, state, and federal regulations.
IV. Hazard and First Aid Information
The following table summarizes the known hazards and first aid procedures.
| Hazard Classification | Description | First Aid Measures |
| Specific target organ toxicity — single exposure | Causes damage to organs. | If exposed: Call a POISON CENTER or doctor/physician. |
| Inhalation | May cause respiratory tract irritation. | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | May cause skin irritation. | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | May cause eye irritation. | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling PRPP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
